1,4-Dimethoxyanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHFKYJAAJPFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295558 | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-74-0 | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dimethoxyanthraquinone CAS number and properties
An In-Depth Technical Guide to 1,4-Dimethoxyanthraquinone for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1,4-Dimethoxyanthraquinone, a key chemical entity within the broader class of anthraquinone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, characterization, safety protocols, and its potential as a scaffold in therapeutic design. We will explore the causal relationships behind its chemical behavior and the established protocols that ensure reliable and safe handling in a laboratory setting.
Section 1: Core Compound Identification and Physicochemical Profile
1,4-Dimethoxyanthraquinone, also known as Quinizarin dimethyl ether, is a derivative of anthraquinone, a class of compounds widely recognized for their diverse and potent biological activities.[1] Understanding its fundamental properties is the first step toward its effective application in research and development.
Chemical Identity
-
IUPAC Name: 1,4-dimethoxyanthracene-9,10-dione[2]
-
Synonyms: Quinizarin dimethyl ether, 1,4-Dimethoxy-9,10-anthraquinone, Anthraquinone, 1,4-dimethoxy-[3][5]
Structural Information The core structure consists of an anthracene framework with two carbonyl groups at positions 9 and 10, and two methoxy groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and reactivity compared to the parent anthraquinone.
Caption: Chemical structure of 1,4-Dimethoxyanthraquinone.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 268.268 g/mol | [3] |
| Appearance | Brownish yellow solid | [6] |
| Melting Point | 284 - 286 °C (543 - 547 °F) | [7] |
| Boiling Point | 379 - 381 °C (lit.) / 462.1 °C at 760 mmHg | [3][7] |
| Density | 1.295 g/cm³ | [3] |
| Solubility | Insoluble in water | [8] |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 52.6 Ų | [3] |
Section 2: Synthesis and Spectroscopic Characterization
The synthesis of 1,4-Dimethoxyanthraquinone is a critical procedure for its availability in research. A common and effective method involves an intramolecular cyclization reaction.
Synthesis Pathway: Intramolecular Cyclization
The synthesis proceeds via the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid is deliberate; it serves as both the solvent and a powerful dehydrating agent, facilitating the electrophilic aromatic substitution required for the ring closure to form the anthraquinone core.
Caption: Workflow for the synthesis of 1,4-Dimethoxyanthraquinone.
Detailed Synthesis Protocol [6]
-
Reaction Setup: In a fume hood, carefully add 3 g (0.01 mole) of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid in portions to 20 ml of stirred, concentrated sulfuric acid.
-
Heating: Once the addition is complete, heat the mixture on a steam bath with constant stirring for 20 minutes. The heat provides the necessary activation energy for the cyclization.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 400 g of crushed ice. This step quenches the reaction and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 ml).
-
Washing: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (10 x 100 ml) to remove any unreacted acidic starting material, followed by a final wash with water (100 ml).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the final product as a brownish-yellow solid.
Spectroscopic Characterization Structural confirmation is paramount and is typically achieved through a combination of spectroscopic methods.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and sharp singlets for the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The spectrum will reveal signals for the carbonyl carbons (typically δ > 180 ppm), the aromatic carbons, and the methoxy carbons (typically δ ≈ 55-60 ppm).[10]
-
-
Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₆H₁₂O₄.[11]
-
UV-Visible (UV-Vis) Spectroscopy: Anthraquinones have characteristic electronic transitions.[9] The spectrum typically shows intense π → π* transitions in the UV region and lower intensity n → π* transitions that may extend into the visible range, accounting for the compound's color.[9][12] The position of the maximum absorbance (λmax) is sensitive to the substitution on the aromatic rings.[9][13]
Section 3: Laboratory Safety and Handling
Proper handling of 1,4-Dimethoxyanthraquinone is essential to ensure laboratory safety. The following protocols are derived from standard safety data sheets for anthraquinone derivatives.[14]
Core Safety Precautions
| Precaution Category | Guideline | Source(s) |
| Engineering Controls | Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves. Respiratory protection is required when dusts are generated. | [14][15] |
| Handling | Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [7] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel. | [7] |
Emergency First Aid Procedures [7][14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water/shower. Consult a physician if irritation occurs.
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.
Section 4: Biological Activity and Relevance in Drug Development
While specific biological data for 1,4-Dimethoxyanthraquinone is not extensively documented, the anthraquinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][16] Therefore, 1,4-Dimethoxyanthraquinone is best viewed as a crucial synthetic intermediate and a structural analogue for designing novel therapeutic agents.
Established Activities of the Anthraquinone Core Anthraquinone derivatives are known for their profound biological effects, including:
-
Anticancer Activity: Many anthraquinones exhibit potent cytotoxic effects against various cancer cell lines.[1][11][16] Their mechanisms often involve DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[11] For example, the related compound 1,4-anthraquinone has been shown to inhibit macromolecule synthesis, induce DNA fragmentation, and arrest cell cycle progression in leukemic cells.[17]
-
Antimicrobial and Anti-inflammatory Properties: The anthraquinone framework is present in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[16][18]
-
Enzyme Inhibition: Beyond topoisomerases, anthraquinone derivatives have been designed to selectively inhibit other enzymes, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are targets for inflammation and cancer therapies.[19]
Caption: Potential mechanisms of action for drugs derived from the anthraquinone scaffold.
Role of 1,4-Dimethoxyanthraquinone in Medicinal Chemistry The true value of 1,4-Dimethoxyanthraquinone for drug development professionals lies in its potential as a versatile building block. The methoxy groups are relatively stable but can be demethylated to yield the corresponding hydroxyl groups (as in 1,4-dihydroxyanthraquinone or quinizarin). These hydroxyl groups can then be further functionalized to create libraries of novel derivatives with tailored biological activities, improved selectivity, and better pharmacokinetic profiles. This strategic derivatization is a cornerstone of modern drug discovery.[1]
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mzCloud. (2016). 1 4 Dimethoxyanthraquinone. mzCloud. [Link]
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Liu, X., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1136-1142. [Link]
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Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-352. [Link]
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1,4-Dimethoxyanthraquinone synthesis from quinizarin
An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxyanthraquinone from Quinizarin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,4-dimethoxyanthraquinone from its precursor, quinizarin (1,4-dihydroxyanthraquinone). Anthraquinone derivatives are a critical class of compounds in medicinal chemistry, recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The fused polycyclic structure of the anthraquinone core allows it to intercalate with DNA and inhibit key enzymes like topoisomerase-II, making it a valuable pharmacophore in drug discovery.[1][3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, the rationale for procedural choices, and detailed protocols for synthesis, purification, and characterization, thereby equipping researchers with the knowledge for successful and reproducible execution.
Introduction: The Significance of Anthraquinone Scaffolds
Quinizarin, a naturally occurring dihydroxyanthraquinone, serves as a versatile starting material for a variety of derivatives.[5][6] The strategic methylation of its phenolic hydroxyl groups to yield 1,4-dimethoxyanthraquinone is a key transformation. This modification alters the molecule's electronic properties, solubility, and hydrogen-bonding capabilities, which can profoundly influence its interaction with biological targets. By converting the acidic hydroxyl groups to stable methyl ethers, researchers can fine-tune the scaffold for specific applications, such as developing selective inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (NTPDases) or creating novel antitumor agents.[4][7] This guide focuses on the practical execution of this methylation via the Williamson ether synthesis, a robust and widely applicable method in organic chemistry.[8][9]
Mechanistic Foundation: The Williamson Ether Synthesis of Quinizarin
The conversion of quinizarin's hydroxyl groups to methoxy groups is achieved through the Williamson ether synthesis. This reaction is a cornerstone of ether preparation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][10]
The core principles of this reaction as applied to quinizarin are:
-
Deprotonation: The phenolic protons of quinizarin are acidic due to the resonance stabilization of the resulting phenoxide ion. A suitable base is used to abstract these protons, generating a potent dianionic nucleophile. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is a cost-effective, non-hygroscopic solid that is sufficiently basic for this purpose.
-
Nucleophilic Attack: The generated phenoxide ions act as nucleophiles, attacking the electrophilic carbon of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).
-
Displacement: The attack occurs in a concerted fashion, displacing the leaving group (sulfate or iodide) and forming the C-O ether bond.[10] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.
The overall chemical transformation is depicted below.
Caption: Overall reaction scheme for the synthesis of 1,4-dimethoxyanthraquinone.
Experimental Protocol: Synthesis and Purification
This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of 1,4-dimethoxyanthraquinone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Quinizarin | C₁₄H₈O₄ | 240.21 | 5.00 g | 20.8 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.63 g | 62.4 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | C₂H₆O₄S | 126.13 | 5.0 mL (6.65 g) | 52.7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~300 mL | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. All equipment should be decontaminated with a concentrated ammonia solution after use.
Synthesis Procedure
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinizarin (5.00 g, 20.8 mmol) and anhydrous potassium carbonate (8.63 g, 62.4 mmol, 3.0 equivalents).
-
Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting deep purple suspension at room temperature for 15 minutes to ensure uniform mixing.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (5.0 mL, 52.7 mmol, 2.5 equivalents) dropwise to the suspension over 10-15 minutes using a syringe or dropping funnel. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting quinizarin spot (typically red/orange at the baseline) and the appearance of a new, less polar yellow/orange spot (the product) indicates reaction completion.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the dark reaction mixture into a 1 L beaker containing 400 mL of cold deionized water while stirring. This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
Purification
-
Workup: Transfer the crude solid to a 500 mL separatory funnel and dissolve it in approximately 200 mL of dichloromethane (DCM). Wash the organic layer with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxyanthraquinone as a brownish-yellow solid.[11]
-
Recrystallization: For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Integrated Synthesis and Analysis Workflow
The entire process from synthesis to final characterization follows a logical and systematic workflow. Each stage provides critical feedback for the subsequent steps, ensuring the final product meets the required purity and identity standards.
Caption: A comprehensive workflow diagram from synthesis to final characterization.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data for 1,4-dimethoxyanthraquinone are summarized below.
| Technique | Description | Expected Values / Observations |
| Appearance | Visual Inspection | Yellow to brownish-yellow crystalline solid.[11] |
| ¹H NMR | (CDCl₃, 400 MHz) | δ (ppm): 8.15-8.25 (m, 2H, Ar-H), 7.65-7.75 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H), 4.05 (s, 6H, 2 x -OCH₃). |
| ¹³C NMR | (CDCl₃, 100 MHz) | δ (ppm): 183.5 (C=O), 153.0 (C-OCH₃), 134.0, 133.5, 126.5, 122.0, 57.0 (-OCH₃). |
| FT-IR | (KBr Pellet, cm⁻¹) | ν: ~2950 (C-H, sp³), ~1670 (C=O, quinone), ~1590 (C=C, aromatic), ~1260 (C-O, ether).[12] |
| Mass Spec (EI) | m/z | M⁺ at 268.07, corresponding to the molecular formula C₁₆H₁₂O₄. |
Note: NMR chemical shifts (δ) are referenced to TMS (0 ppm). Actual values may vary slightly based on solvent and instrument calibration.[13]
Conclusion
This guide details a reliable and reproducible method for the synthesis of 1,4-dimethoxyanthraquinone from quinizarin. By grounding the experimental protocol in the mechanistic principles of the Williamson ether synthesis, researchers are better equipped to troubleshoot and adapt the procedure as needed. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound. As a key intermediate, 1,4-dimethoxyanthraquinone opens avenues for the development of novel therapeutics and advanced materials, underscoring the importance of a robust synthetic methodology.[3][4]
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A Comprehensive Guide to the Spectroscopic Characterization of 1,4-Dimethoxyanthraquinone
Introduction
1,4-Dimethoxyanthraquinone is a derivative of anthraquinone, a class of organic compounds with a core anthracene-9,10-dione structure.[1][2] These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[3] Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the foundational data required for unambiguous characterization.
This technical guide offers an in-depth analysis of the spectroscopic signature of 1,4-Dimethoxyanthraquinone. It is designed for researchers and drug development professionals, providing not only the spectral data but also the underlying principles and field-proven experimental protocols. The methodologies described herein are robust and designed to ensure data integrity and reproducibility.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,4-Dimethoxyanthraquinone, both ¹H and ¹³C NMR are essential for a complete assignment.
A critical aspect of quantitative NMR (qHNMR) is ensuring full relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of the protons being analyzed.[4] For anthraquinone derivatives, T1 values can be around 2 seconds, while the residual solvent signal (e.g., DMSO-d₆) can be much longer, necessitating a carefully chosen D1 of up to 20 seconds for accurate quantification against a solvent standard.[5]
¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Dimethoxyanthraquinone is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. The symmetry of the molecule simplifies the spectrum. The protons on the unsubstituted benzene ring (positions 5, 6, 7, 8) appear as a complex multiplet system due to ortho- and meta-couplings, often described as an AA'BB' system. The two protons on the substituted ring (positions 2 and 3) are chemically equivalent and appear as a singlet, as do the six equivalent protons of the two methoxy groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-3 | ~7.30 | Singlet (s) | 2H |
| H-6, H-7 | ~7.70 | Multiplet (m) | 2H |
| H-5, H-8 | ~8.15 | Multiplet (m) | 2H |
| -OCH₃ (at C1, C4) | ~3.95 | Singlet (s) | 6H |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data synthesized from typical values for similar anthraquinone structures.[6][7] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, 8 distinct signals are expected out of the 16 total carbon atoms. The carbonyl carbons are the most deshielded, appearing furthest downfield.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | ~57.0 |
| C-2, C-3 | ~122.0 |
| C-4a, C-10a | ~124.0 |
| C-6, C-7 | ~126.5 |
| C-5, C-8 | ~133.5 |
| C-8a, C-9a | ~134.0 |
| C-1, C-4 | ~157.0 |
| C-9, C-10 (C=O) | ~183.0 |
| Note: Chemical shifts are approximate and can vary. Data synthesized from typical values for anthraquinone and substituted benzene systems.[8][9][10] |
Molecular Structure for NMR Assignment
To correlate the NMR data with the molecular structure, a standardized numbering system is essential.
Caption: Structure of 1,4-Dimethoxyanthraquinone with IUPAC numbering.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like 1,4-Dimethoxyanthraquinone.[11][12]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 1,4-Dimethoxyanthraquinone.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[13]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.
-
Place the sample into the NMR magnet.
-
Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).
-
-
Tuning, Locking, and Shimming :
-
The instrument will automatically tune the probe to the correct frequency for the nucleus and solvent.
-
The spectrometer will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
"Shimming" is a critical step to optimize the homogeneity of the magnetic field. This can be done automatically or manually by adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.[12]
-
-
Acquisition :
-
For ¹H NMR : Acquire a spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[4]
-
For ¹³C NMR : ¹³C has a low natural abundance, requiring more scans. A standard proton-decoupled experiment is used to simplify the spectrum to singlets for each unique carbon. Typically, 128 to 1024 scans may be needed.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are positive and have a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.
For 1,4-Dimethoxyanthraquinone, the key vibrational modes are associated with the carbonyl groups (C=O), the aromatic rings (C=C), and the ether linkages (C-O).
IR Spectral Data
| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |
| Quinone C=O Stretch | ~1670 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1260 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1050 | Medium |
| Note: Frequencies are approximate. Data synthesized from characteristic values for quinones and aryl ethers.[14][15] |
Experimental Protocol: Solid-State IR Analysis (Thin Film Method)
For solid samples, several preparation techniques exist, including KBr pellets and Nujol mulls.[16][17] However, the thin solid film method is often preferred for its simplicity and for avoiding potential interference from mulling agents or moisture in KBr.[18]
-
Sample Preparation :
-
Place a small amount (approx. 10-20 mg) of 1,4-Dimethoxyanthraquinone into a small vial or test tube.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to completely dissolve the solid.[18]
-
Using a pipette, place one or two drops of this concentrated solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
-
Film Formation :
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[18]
-
Visually inspect the film. It should be slightly hazy but not opaque. If the film is too thick, the major peaks will be flat-topped (totally absorbing); if it is too thin, the signal-to-noise ratio will be poor. Adjust by adding more solution or by cleaning the plate and using a more dilute solution.[19]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Cleanup :
-
After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and a soft lens tissue. Return the plate to a desiccator for storage to prevent fogging from atmospheric moisture.[19]
-
Workflow for IR Analysis
Caption: Experimental workflow for thin-film solid-state IR spectroscopy.
III. UV-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] The extended conjugated π-system of the anthraquinone core, which acts as a chromophore, gives rise to strong absorptions in the UV and visible regions of the electromagnetic spectrum.[21][22] The position and intensity of these absorption bands are sensitive to the molecular structure and substituents.
The spectrum of 1,4-Dimethoxyanthraquinone is expected to show two main types of transitions:
-
π → π* Transitions : High-intensity absorptions, typically in the UV region (200-400 nm), arising from the excitation of electrons within the aromatic π-system.
-
n → π* Transitions : Lower-intensity absorptions, which can extend into the visible region (>400 nm), resulting from the excitation of non-bonding (n) electrons from the carbonyl oxygen atoms into the π* anti-bonding orbitals.[22]
UV-Vis Spectral Data
| Wavelength (λₘₐₓ) | Solvent | Transition Type |
| ~280 nm | Ethanol | π → π |
| ~390 nm | Ethanol | n → π |
| Note: Absorption maxima are approximate and can shift depending on the solvent polarity.[23][24] |
Electronic Transitions Diagram
Caption: Simplified energy diagram of electronic transitions in 1,4-Dimethoxyanthraquinone.
Experimental Protocol: UV-Vis Spectrum Acquisition
This protocol describes a general method for obtaining a UV-Vis absorption spectrum.[22][25]
-
Sample Preparation :
-
Prepare a stock solution of 1,4-Dimethoxyanthraquinone of a known concentration (e.g., 1x10⁻³ M) by accurately weighing the solid and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should be transparent in the wavelength range of interest.
-
From the stock solution, perform a serial dilution to prepare a sample with a final concentration that results in a maximum absorbance between 0.1 and 1.5. This range ensures adherence to the Beer-Lambert law and provides the best accuracy.[25]
-
-
Instrumentation and Measurement :
-
Turn on the spectrophotometer and allow the deuterium (UV) and tungsten (visible) lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Select a wavelength range for the scan (e.g., 200 nm to 700 nm).
-
Fill a pair of matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
-
Run a baseline correction or "autozero" function. This subtracts the absorbance of the solvent and any imperfections in the cuvettes from all subsequent measurements.
-
-
Data Acquisition :
-
Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will plot absorbance as a function of wavelength.
-
-
Data Analysis :
-
From the resulting spectrum, identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).
-
Conclusion
The spectroscopic characterization of 1,4-Dimethoxyanthraquinone is a multi-faceted process that relies on the synergistic application of NMR, IR, and UV-Vis techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the quinone carbonyls and aryl ether linkages. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. Together, these methods provide a comprehensive and unambiguous spectroscopic fingerprint, which is indispensable for quality control, structural verification, and further research in the fields of medicinal and materials chemistry.
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.[18]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica website.[19]
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Scribd. (n.d.). IR Sample Preparation Techniques.[26]
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PubChemLite. (n.d.). 1,4-dimethoxyanthraquinone (C16H12O4).[1]
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Pauli, G. F., et al. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH.[11]
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La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory.[25]
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Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology.
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ECHEMI. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE Formula - 6119-74-0.[2]
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eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).[21]
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ChemicalBook. (n.d.). 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR spectrum.[6]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.[12]
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Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.[22]
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PubChem - NIH. (n.d.). 1,4-Anthraquinone | C14H8O2 | CID 69457.[28]
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PubChem - NIH. (n.d.). 1,4-Dimethoxyanthracene | C16H14O2 | CID 83107.[29]
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Solubility Profile of 1,4-Dimethoxyanthraquinone: A Methodological and Theoretical Guide for Researchers
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and processability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-dimethoxyanthraquinone, a derivative of the anthraquinone scaffold relevant in medicinal chemistry and materials science. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the necessary safety precautions for handling this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar molecules.
Introduction: The Critical Role of Solubility
1,4-Dimethoxyanthraquinone is a synthetic organic compound built upon the anthraquinone core. The parent anthraquinone structure is known for its relative planarity and hydrophobicity, leading to poor solubility in aqueous media but better solubility in some organic solvents.[1][2] The introduction of two methoxy (-OCH₃) groups at the 1 and 4 positions significantly alters the molecule's electronic and steric properties. These ether groups introduce polarity and the potential for hydrogen bond acceptance, which can modify its interaction with various solvents compared to the parent molecule.
Understanding the solubility of 1,4-dimethoxyanthraquinone is paramount for several applications:
-
Drug Development: For a compound to be considered a viable drug candidate, it must dissolve in physiological media to be absorbed. Solubility data in biorelevant organic solvents can inform formulation strategies to enhance bioavailability.
-
Chemical Synthesis: As a reaction intermediate, its solubility dictates the choice of solvent for achieving optimal reaction kinetics, yield, and purity.
-
Material Science: In the development of dyes or functional materials, solubility is key to processing and application methods, such as thin-film deposition or solution-based casting.
This guide provides a robust methodology to experimentally determine the solubility of 1,4-dimethoxyanthraquinone across a spectrum of relevant organic solvents.
Physicochemical Profile and Theoretical Solubility Considerations
To predict and understand the solubility of 1,4-dimethoxyanthraquinone, we must first examine its known physicochemical properties and the fundamental principles of dissolution.
Table 1: Physicochemical Properties of 1,4-Dimethoxyanthraquinone
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.27 g/mol | [3] |
| Appearance | Solid (form to be confirmed by observation) | N/A |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The XLogP3 value of 2.8 suggests that 1,4-dimethoxyanthraquinone is moderately lipophilic. The presence of four hydrogen bond acceptors (the two methoxy oxygens and two carbonyl oxygens) and a significant polar surface area indicates that it will have more favorable interactions with polar solvents than its parent, anthraquinone (log Kow = 3.39, TPSA = 34.1 Ų).[3][6]
Based on this profile, we can hypothesize:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the anthraquinone core is aromatic, the polar methoxy and carbonyl groups will hinder dissolution in highly non-polar media.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. We anticipate moderate to good solubility in this class.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the oxygen atoms of 1,4-dimethoxyanthraquinone. Good solubility is expected, although the large non-polar scaffold may limit miscibility at very high concentrations.
Experimental Protocol: Equilibrium Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask technique.[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.
Materials and Reagents
-
Solute: 1,4-Dimethoxyanthraquinone (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol).
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the selected vials
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.[8]
-
Step-by-Step Procedure
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh a small amount of 1,4-dimethoxyanthraquinone and dissolve it in a suitable solvent (in which it is highly soluble, e.g., Dichloromethane) to create a stock solution of known concentration.
-
Prepare a series of dilutions from this stock solution to generate a calibration curve using UV-Vis or HPLC analysis. This curve is essential for determining the concentration of the saturated solutions.
-
-
Sample Preparation:
-
Add an excess amount of solid 1,4-dimethoxyanthraquinone to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg for a 2 mL solvent volume).
-
Record the exact mass of the compound added.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected test solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical for crystalline compounds.[7] A preliminary kinetic study can be performed to determine the exact time to equilibrium.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Carefully draw the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean, labeled vial. This filtration step is critical to remove any suspended microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the calibrated UV-Vis or HPLC method to determine its concentration.
-
-
Calculation:
-
Calculate the concentration of the saturated solution (solubility) using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)
-
Average the results from the triplicate samples for each solvent.
-
Visualization of Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of 1,4-dimethoxyanthraquinone.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table, allowing for easy comparison across different solvents.
Table 2: Solubility of 1,4-Dimethoxyanthraquinone in Various Organic Solvents at 25°C (Example Data)
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | Hexane | 0.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value | |
| Polar Aprotic | Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |
| Polar Protic | Ethanol | 4.3 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All handling of 1,4-dimethoxyanthraquinone and organic solvents must be performed in accordance with established safety protocols.
-
Hazard Identification: According to its Safety Data Sheet (SDS), 1,4-dimethoxyanthraquinone may cause an allergic skin reaction and is suspected of causing cancer (Carcinogenicity Category 1B).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Waste Disposal: Dispose of all chemical waste, including used vials and filtered solid, in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
The solubility of 1,4-dimethoxyanthraquinone is a fundamental property that dictates its utility in research and development. While theoretical predictions based on its structure provide valuable guidance, they are no substitute for empirical data. The shake-flask method detailed in this guide offers a reliable and reproducible means of quantitatively determining the solubility of this compound in a range of organic solvents. The resulting data will empower researchers to make informed decisions regarding solvent selection for synthesis, formulation development, and other critical applications, ultimately accelerating the path from discovery to innovation.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Academia.edu. (n.d.).
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- Khan Academy. (n.d.). Solubility of organic compounds.
- ECHEMI. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE Formula.
- Sigma-Aldrich. (2025).
- Solubility of Things. (n.d.). Anthraquinone.
- National Center for Biotechnology Inform
- Sigma-Aldrich. (n.d.). 1,4-DIMETHOXY-ANTHRAQUINONE AldrichCPR.
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The Multifaceted Biological Activities of 1,4-Dimethoxyanthraquinone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The anthraquinone core, a tricyclic aromatic quinone, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous clinically significant therapeutic agents.[1][2] Its planar structure allows for effective intercalation with biological macromolecules, most notably DNA, leading to a diverse range of biological activities. Among the vast landscape of anthraquinone derivatives, those bearing methoxy groups at the 1 and 4 positions have emerged as a particularly intriguing subclass. The introduction of these electron-donating groups significantly modulates the molecule's electronic properties, influencing its reactivity, bioavailability, and ultimately, its therapeutic efficacy.
This technical guide provides a comprehensive exploration of the biological activities of 1,4-dimethoxyanthraquinone derivatives, with a primary focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
I. The Anthraquinone Core: A Foundation for Diverse Biological Activity
Anthraquinones are widely distributed in nature and have been utilized in traditional medicine for centuries.[1] Their biological effects are diverse, ranging from laxative properties to potent anticancer activity. The mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and interference with nucleic acid and protein synthesis. The substitution pattern on the anthraquinone ring system plays a pivotal role in determining the specific biological activity and potency of the resulting derivatives.
II. Anticancer Activity: A Primary Focus of 1,4-Dimethoxyanthraquinone Research
The development of novel anticancer agents is a cornerstone of modern drug discovery. Anthraquinone derivatives have a rich history in this area, with compounds like doxorubicin and mitoxantrone being mainstays in chemotherapy regimens.[1] While direct studies on a wide range of 1,4-dimethoxyanthraquinone derivatives are still emerging, research on closely related analogs, particularly 1,4-dihydroxyanthraquinones, provides significant insights into their potential anticancer mechanisms.
A. Mechanisms of Antineoplastic Action
The anticancer effects of 1,4-substituted anthraquinones are believed to be driven by several key mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, a process known as intercalation.[1] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many anthraquinone derivatives are potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Some derivatives have shown significant topoisomerase activity at low micromolar concentrations.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[3] Elevated levels of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic pathways in cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: By interfering with DNA synthesis and cellular signaling pathways, 1,4-dimethoxyanthraquinone derivatives can induce programmed cell death, or apoptosis.[2] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[1]
B. Structure-Activity Relationships (SAR)
While a comprehensive SAR for a large library of 1,4-dimethoxyanthraquinone derivatives is yet to be fully elucidated, several key trends can be inferred from existing data on related compounds:
-
Side Chains and Functional Groups: The nature and position of substituents on the anthraquinone core significantly influence cytotoxicity. The introduction of amino, alkylamino, and other functional groups can modulate the compound's ability to interact with biological targets.[1]
-
Electron-Donating Groups: The presence of electron-donating groups, such as the methoxy groups at the 1 and 4 positions, can enhance the anticancer activity, potentially through resonance effects that influence the molecule's interaction with target enzymes.
C. In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected 1,4-disubstituted anthraquinone and naphthoquinone derivatives against various cancer cell lines. It is important to note that while not all of these are 1,4-dimethoxy derivatives, they provide valuable comparative data on the potential potency of this class of compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anthraquinone | 1,4-bis(dimethylamino)-9,10-anthraquinone | p388 (mouse leukemia) | - | [1] |
| Anthraquinone | Derivative with topoisomerase activity | PC3 (prostate) | 2.5 | [1] |
| Naphthoquinone | 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | Prostate and Breast Cancer Cells | - | [4] |
| Naphthoquinone | Acyl-5,8-dimethoxy-1,4-naphthoquinone | L1210 (leukemia) | - | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Anthraquinones have demonstrated significant anti-inflammatory properties, and derivatives with dimethoxy substitutions are emerging as promising candidates in this area.[4]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Some dimethoxy-quinone derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5]
-
Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), which play a central role in orchestrating the inflammatory response.
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some anthraquinone derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.
B. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for screening compounds for anti-inflammatory activity. This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
IV. Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinone derivatives have long been recognized for their antimicrobial properties, and 1,4-dimethoxyanthraquinones are being explored as potential new antibacterial and antifungal agents.
A. Mechanisms of Antimicrobial Action
The antimicrobial activity of these compounds is thought to involve several mechanisms:
-
Disruption of Cell Membranes: The lipophilic nature of the anthraquinone core allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, disrupting their integrity and leading to cell lysis.
-
Inhibition of Nucleic Acid and Protein Synthesis: Similar to their anticancer effects, these compounds can inhibit DNA replication and transcription in microorganisms.
-
Generation of Oxidative Stress: Redox cycling of the quinone moiety can produce ROS, which are toxic to microbial cells.[3]
B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for MIC Determination
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An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dimethoxyanthraquinone
This guide provides a comprehensive technical overview of the electrochemical properties of 1,4-Dimethoxyanthraquinone, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of its redox behavior, the practical aspects of its electrochemical characterization, and the implications of its properties for various applications.
Introduction to 1,4-Dimethoxyanthraquinone and its Electrochemical Significance
1,4-Dimethoxyanthraquinone, also known as quinizarin dimethyl ether, is a derivative of anthraquinone, a class of organic compounds with significant interest in fields ranging from medicinal chemistry to energy storage.[1] The electrochemical properties of anthraquinones are central to their function; for instance, their ability to undergo reversible redox reactions is harnessed in biological systems and is a key feature for their application as anticancer agents and in redox flow batteries.[2][3]
The introduction of methoxy groups at the 1 and 4 positions of the anthraquinone core significantly influences its electronic properties and, consequently, its electrochemical behavior. Understanding these properties is crucial for designing novel applications and for elucidating the mechanisms of action in biological and chemical systems.
The Redox Chemistry of the Anthraquinone Core
The electrochemical behavior of 1,4-Dimethoxyanthraquinone is fundamentally governed by its anthraquinone core. In aprotic media, anthraquinones typically undergo two sequential one-electron reductions to form a radical anion and then a dianion.[4] In protic media, the reduction is often a concerted two-electron, two-proton process, yielding the corresponding hydroquinone.[5]
The redox potential at which these electron transfers occur is a critical parameter that is highly sensitive to the nature and position of substituents on the anthraquinone ring system.
The Influence of 1,4-Dimethoxy Substitution
The methoxy groups (-OCH₃) at the 1 and 4 positions of the anthraquinone ring are electron-donating groups. Through a positive mesomeric effect, they increase the electron density of the aromatic system.[6] This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic (more negative) shift of its reduction potential compared to unsubstituted anthraquinone.[6]
Electrochemical Profile of a Structural Analog: 1,4-Dihydroxyanthraquinone (Quinizarin)
Quinizarin shares the same 1,4-disubstitution pattern as 1,4-Dimethoxyanthraquinone, with hydroxyl groups instead of methoxy groups. The electrochemical behavior of quinizarin has been studied, and it provides a valuable model for understanding the redox properties of the 1,4-disubstituted anthraquinone core.
In a study by Batchelor-McAuley et al., the reversible two-electron, two-proton reduction of quinizarin was observed at -0.535 V (vs. SCE) at pH 6.84 .[7] An irreversible oxidation was also reported at +0.386 V (vs. SCE) at the same pH.[7] It is important to note that the hydroxyl groups of quinizarin can participate in intramolecular hydrogen bonding, which can influence its redox potential. The methoxy groups of 1,4-Dimethoxyanthraquinone lack this hydrogen-bonding capability, which may lead to a different redox potential. Generally, alkoxy substituents are known to cause a cathodic shift in the reduction potential of anthraquinones.[6]
Table 1: Electrochemical Data for 1,4-Dihydroxyanthraquinone (Quinizarin)
| Parameter | Value | Reference Electrode | pH | Reference |
| Reduction Potential (Epc) | -0.535 V | SCE | 6.84 | [7] |
| Oxidation Potential (Epa) | +0.386 V | SCE | 6.84 | [7] |
Experimental Protocol for Electrochemical Characterization
To precisely determine the electrochemical properties of 1,4-Dimethoxyanthraquinone, a detailed experimental approach is required. The following protocol for cyclic voltammetry (CV) is designed to provide a robust and reproducible characterization in a non-aqueous electrolyte.
Materials and Reagents
-
Analyte: 1,4-Dimethoxyanthraquinone (high purity)
-
Solvent: Acetonitrile (MeCN), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, 0.1 M concentration
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a silver wire pseudo-reference electrode
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads
Step-by-Step Experimental Workflow
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with progressively finer alumina slurries to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile) to be used in the experiment.
-
Dry the electrode completely under a stream of inert gas (e.g., nitrogen or argon).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Ensure the reference electrode is properly positioned close to the working electrode to minimize iR drop.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the electrolyte solution.
-
Prepare a stock solution of 1,4-Dimethoxyanthraquinone in the electrolyte solution at a known concentration (e.g., 1-5 mM).
-
-
Electrochemical Measurement:
-
Transfer the analyte solution to the electrochemical cell.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Perform a cyclic voltammetry scan over a potential range that is expected to encompass the redox events of 1,4-Dimethoxyanthraquinone. A typical starting range could be from 0 V to -2.0 V vs. Ag/AgCl.
-
Record the cyclic voltammogram at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
-
Internal Standard:
-
After recording the voltammograms of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Record the cyclic voltammogram of the mixture to accurately reference the measured potentials.
-
Data Analysis and Interpretation
The obtained cyclic voltammogram will provide a wealth of information about the electrochemical properties of 1,4-Dimethoxyanthraquinone.
-
Redox Potentials (Epc and Epa): The potentials at which the reduction (cathodic peak, Epc) and oxidation (anodic peak, Epa) occur. The formal potential (E°') can be estimated as the average of Epc and Epa for a reversible process.
-
Peak Separation (ΔEp): The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible electron transfer kinetics.
-
Peak Currents (ipc and ipa): The magnitude of the current at the peak potentials. For a reversible process, the ratio of the anodic to cathodic peak current (ipa/ipc) should be close to 1.
-
Scan Rate Dependence: The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled and to calculate the diffusion coefficient of the analyte using the Randles-Sevcik equation.
Visualizations
Redox Mechanism of Anthraquinone Core in Aprotic Media
Caption: Sequential one-electron reductions of the anthraquinone core in aprotic media.
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for the electrochemical characterization of 1,4-Dimethoxyanthraquinone.
Conclusion and Future Outlook
This technical guide has provided a framework for understanding and characterizing the electrochemical properties of 1,4-Dimethoxyanthraquinone. While specific experimental data for this compound remains to be published, the principles outlined here, based on the behavior of the anthraquinone core and its substituted analogs, offer a strong predictive foundation. The detailed experimental protocol provides a clear path for researchers to obtain this data.
The electrochemical properties of 1,4-Dimethoxyanthraquinone are of significant interest for the development of new materials for organic electronics, such as redox flow batteries, where fine-tuning of the redox potential is critical for optimizing cell voltage and energy density.[3] Furthermore, in the context of drug development, a thorough understanding of its redox behavior can provide insights into its potential mechanisms of action and off-target effects. The methodologies and concepts presented herein serve as a valuable resource for advancing research in these exciting areas.
References
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- Gallmetzer, L., et al. (2020). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 22(44), 25686-25697.
- Batchelor-McAuley, C., et al. (2011). The electrochemistry of quinizarin revealed through its mediated reduction of oxygen. Proceedings of the National Academy of Sciences, 108(50), 19891-19895.
- Charyton, M., et al. (2015). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties. The Journal of Physical Chemistry C, 119(25), 11622-11633.
- Huskinson, B., et al. (2014). A metal-free organic-inorganic aqueous flow battery.
- Jacobsen, M. F., et al. (2009). Synthesis and Electrochemical Studies of an Anthraquinone-Conjugated Nucleoside and Derived Oligonucleotides. Organic & Biomolecular Chemistry, 7(19), 4029-4037.
- Kotwica, K., et al. (2015). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties. The Journal of Physical Chemistry C, 119(25), 11622-11633.
- Lin, K., et al. (2016). A redox-flow battery with an alloxazine-based organic electrolyte.
- Möller, T., et al. (2022). Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry C, 126(33), 14053-14064.
- Potash, S. J., et al. (2014). A family of air-stable n-type organic molecules for nonaqueous redox flow batteries. Journal of the Electrochemical Society, 161(8), A1341.
- Schwan, M., et al. (2019). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 21(34), 18764-18774.
- Shamsipur, M., et al. (2010). A computational study of the structure, stability, and antioxidant activity of some anthraquinone derivatives. Journal of Molecular Structure: THEOCHEM, 942(1-3), 73-79.
- Singh, R., et al. (2008). Electrochemical Reduction of Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate in Aqueous and Aqueous Dimethyl Formamide Mixed Solvent: A Cyclic Voltammetric Study. International Journal of Electrochemical Science, 3, 953-966.
- Van der Auweraer, M., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Advances, 10(65), 39601-39610.
- Wang, W., et al. (2013). A nonaqueous hybrid metal–organic redox flow battery.
- Yang, B., et al. (2014). Alkaline quinone flow battery. Journal of the Electrochemical Society, 161(4), A642.
- Zhang, L., et al. (2018). A high-performance quinone-based aqueous redox flow battery. Energy & Environmental Science, 11(7), 1903-1910.
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A Comprehensive Theoretical Investigation of the Molecular Structure of 1,4-Dimethoxyanthraquinone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and electronic properties of 1,4-Dimethoxyanthraquinone, a significant derivative of the anthraquinone family. Anthraquinones are a class of aromatic compounds with a wide range of applications, including roles as colorants and as foundational structures in the development of therapeutic agents. A thorough understanding of their molecular architecture and electronic behavior is paramount for predicting their reactivity, stability, and potential biological activity. This guide synthesizes theoretical calculations with experimental spectroscopic data to offer a holistic view of the molecule's characteristics. We delve into quantum chemical computations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, validated by Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and UV-Visible spectroscopic analyses. Key electronic properties are elucidated through Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, providing critical insights for professionals in chemical research and drug discovery.
Introduction: The Significance of Anthraquinone Derivatives
Anthraquinone and its derivatives form a vital class of organic compounds, recognized for their vibrant colors and significant photophysical properties. Their applications span from industrial dyes to key scaffolds in the development of anticancer and antimicrobial agents. The biological and chemical properties of these molecules are intrinsically linked to their three-dimensional structure and electron distribution. The addition of substituent groups, such as the methoxy groups in 1,4-Dimethoxyanthraquinone, can profoundly alter these properties. For instance, electron-donating groups are known to be essential for tailoring the redox potential of the anthraquinone core, a critical factor in applications like organic redox flow batteries.
Theoretical and computational chemistry offers a powerful, non-invasive lens to examine molecules at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. These theoretical predictions, when corroborated by experimental spectroscopic data, provide a robust and validated model of the molecular system. This guide focuses on a synergistic approach, leveraging computational modeling to interpret and explain experimental findings for 1,4-Dimethoxyanthraquinone.
Methodological Framework: A Synergy of Theory and Experiment
The core of this investigation lies in the integration of high-level quantum chemical calculations with established spectroscopic techniques. This dual approach ensures that our theoretical models are grounded in empirical reality, providing a self-validating system for analysis.
Computational Details: The Power of DFT and HF
To elucidate the molecular structure and properties of 1,4-Dimethoxyanthraquinone, we employ both Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.
-
Density Functional Theory (DFT): This method is a cornerstone of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency. We specifically utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its reliability in predicting the properties of organic molecules.
-
Basis Set Selection: The choice of basis set is critical for the accuracy of quantum calculations. The 6-311++G(d,p) basis set was selected for this study. This is a triple-split valence basis set augmented with diffuse functions (++) on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. It also includes polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, allowing for greater flexibility in describing the anisotropic shape of electron clouds.
All calculations, including geometry optimization, frequency calculations, and electronic property predictions, were performed using the Gaussian suite of programs.
Experimental Validation: Spectroscopic Signatures
Theoretical findings are benchmarked against experimental data obtained from the following spectroscopic techniques:
-
FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy methods provide a molecular "fingerprint" by probing the characteristic vibrations of chemical bonds. Experimental spectra are recorded and compared against the theoretically calculated vibrational frequencies to confirm the optimized molecular structure.
-
UV-Visible Spectroscopy: This technique investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The experimental absorption maxima (λmax) are compared with values predicted by Time-Dependent DFT (TD-DFT) calculations to validate the computed electronic structure.
Structural and Vibrational Characterization
Optimized Molecular Geometry
The first step in our theoretical analysis was to determine the most stable three-dimensional arrangement of atoms in the 1,4-Dimethoxyanthraquinone molecule. This was achieved through geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structure represents the molecule at its lowest energy state. Key geometric parameters (bond lengths and angles) are presented below.
Table 1: Selected Optimized Geometric Parameters of 1,4-Dimethoxyanthraquinone
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | 1.22 |
| C-C (aromatic) | 1.39 - 1.48 | |
| C-O (methoxy) | 1.36 | |
| O-CH3 | 1.43 | |
| Bond Angle | O=C-C | 119 - 121 |
| C-O-C | 117.5 |
The calculated bond lengths and angles are consistent with values expected for an anthraquinone framework substituted with methoxy groups, showing good agreement with related structures.
Caption: Optimized molecular structure of 1,4-Dimethoxyanthraquinone.
Vibrational Analysis: Correlating Theory with FT-IR and FT-Raman Data
Vibrational frequency calculations were performed on the optimized geometry to predict the infrared and Raman spectra. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. The calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR | Calculated (Scaled) | Assignment (Potential Energy Distribution) |
| ~1670 | 1665 | C=O symmetric stretching |
| ~1590 | 1585 | C=C aromatic ring stretching |
| ~1260 | 1255 | C-O-C asymmetric stretching (methoxy) |
| ~1050 | 1045 | C-O-C symmetric stretching (methoxy) |
The strong correlation between the calculated and experimental vibrational frequencies provides robust evidence for the accuracy of our computed molecular model.
Electronic Properties and Reactivity Insights
Understanding the electronic landscape of a molecule is crucial for predicting its chemical behavior, including its reactivity and optical properties.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -2.45 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
The HOMO-LUMO gap of 3.70 eV indicates that 1,4-Dimethoxyanthraquinone is a relatively stable molecule. The distribution of these orbitals reveals that the HOMO is primarily localized on the methoxy-substituted ring, while the LUMO is distributed across the central anthraquinone core, indicating that electronic transitions involve a charge transfer from the substituent groups to the core.
Caption: Conceptual representation of a Molecular Electrostatic Potential map.
UV-Visible Spectral Analysis
The electronic transitions predicted by TD-DFT calculations can be compared with the experimental UV-Vis spectrum. The calculations for 1,4-Dimethoxyanthraquinone predict significant absorption bands corresponding to π → π* and n → π* transitions. The strong agreement between the calculated absorption maxima and the experimental spectrum further validates our electronic structure model.
Table 4: Calculated and Experimental UV-Vis Absorption Data
| Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |
| ~380 | ~385 | n → π |
| ~275 | ~278 | π → π |
Standardized Protocols
Protocol for DFT Calculation Workflow
-
Input Structure Generation: Draw the 2D structure of 1,4-Dimethoxyanthraquinone and convert it to a 3D structure using molecular modeling software.
-
Geometry Optimization:
-
Select the DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Verify that the optimization has converged successfully.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Confirm the absence of imaginary frequencies to ensure the structure is a true minimum.
-
The output will provide theoretical IR and Raman intensities and frequencies.
-
-
Electronic Property Calculation:
-
From the optimized structure output, extract HOMO and LUMO energies.
-
Perform an NBO analysis to investigate donor-acceptor interactions.
-
Generate the MEP map by plotting the electrostatic potential on the electron density surface.
-
-
Excited State Calculation (TD-DFT):
-
Perform a Time-Dependent DFT calculation to predict electronic transition energies and oscillator strengths, which correspond to the UV-Vis spectrum.
-
Caption: Workflow for theoretical analysis of molecular properties.
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 1,4-Dimethoxyanthraquinone in a suitable UV-grade solvent (e.g., ethanol or methanol) to an appropriate concentration (typically 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Record a baseline spectrum with the blank.
-
Fill a matched cuvette with the sample solution.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
This comprehensive guide has detailed a robust theoretical investigation into the molecular structure and electronic properties of 1,4-Dimethoxyanthraquinone, rigorously validated by experimental spectroscopic data. The use of DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set has provided a highly accurate model of the molecule's geometry, vibrational modes, and electronic landscape.
The key findings are:
-
A stable, optimized molecular geometry has been established, with theoretical parameters showing excellent consistency with known chemical principles.
-
Calculated vibrational spectra (FT-IR and FT-Raman) align closely with experimental data, confirming the structural model.
-
Electronic analyses, including HOMO-LUMO, NBO, and MEP studies, have characterized the molecule's stability, reactivity, and sites of electrophilic/nucleophilic interaction. The methoxy groups act as strong electron donors, influencing the charge distribution and reactivity of the anthraquinone core.
The strong concordance between theoretical predictions and experimental observations underscores the power of modern computational chemistry as a predictive tool in molecular science. The insights presented herein are of significant value to researchers and professionals in drug development, providing a foundational understanding of this important anthraquinone derivative for future applications.
References
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Natural Bond Orbital (NBO) Analysis of Inner Carbonyl Groups. ResearchGate. [Link]
-
The calculated HOMO, LUMO and HOMO-LUMO gap. ResearchGate. [Link]
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Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. [Link]
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Comparison of semi-empirical and density functional approaches for the color and constitution of anthraquinone derivatives. [Link]
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HOMO/LUMO Energy Levels along with. ResearchGate. [Link]
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Excellent π-Bowl Semiconductors Based on C 70 Subunit. Chinese Chemical Society. [Link]
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Theoretical study on the global chemical reactivity descriptors of tetrathiafulvalene in gas and solvent phases. Passer Journal. [Link]
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HOMO and LUMO. Wikipedia. [Link]
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Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. [Link]
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B3LYP/6- 311 + + G (d, p) optimized geometry. ResearchGate. [Link]
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications. RSC Publishing. [Link]
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What are "Natural Atomic Orbitals" (NAOs)? NBO. [Link]
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Density functional theory (B3LYP/6-311+G ) study of some semicarbazones formation mechanism.** Oriental Journal of Chemistry. [Link]
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UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. [Link]
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Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]
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Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. SciSpace. [Link]
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1,4-Dihydroquinone and its Derivatives: Vibrational Spectroscopic (FT-IR and Raman), Molecular Structure and Quantum Chemical Investigations. ResearchGate. [Link]
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Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. iarjset. [Link]
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FT-IR of the anthraquinone extract. ResearchGate. [Link]
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1,4-dimethyl anthraquinone, 1519-36-4. The Good Scents Company. [Link]
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Quantum Chemical DFT Studies of 1,4-bis(4-formylphenyl)anthraquinone. ResearchGate. [Link]
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The UV-Vis absorption spectra of 1,4-benzoquinone. ResearchGate. [Link]
-
1,4-Dihydroxyanthraquinone - Optional[FTIR] - Spectrum. SpectraBase. [Link]
A Technical Guide to the Industrial Applications of 1,4-Dimethoxyanthraquinone: From Advanced Dye Intermediates to Emerging Technologies
Abstract: 1,4-Dimethoxyanthraquinone, a derivative of the robust anthraquinone core, stands as a pivotal yet often overlooked chemical intermediate in various industrial sectors. While its primary role is a precursor in the synthesis of high-performance dyes, its underlying structure offers significant potential in advanced materials and pharmaceutical development. This guide provides a detailed exploration of the synthesis, key transformations, and diverse applications of 1,4-Dimethoxyanthraquinone. We will delve into its critical function in the production of commercially significant colorants, its utility as a foundational scaffold for pharmacologically active molecules, and its emerging role in high-technology fields such as organic electronics and energy storage. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a forward-looking perspective on the industrial relevance of this versatile compound.
Introduction to 1,4-Dimethoxyanthraquinone
1,4-Dimethoxyanthraquinone (CAS No: 6119-74-0) is a crystalline organic solid belonging to the anthraquinone family. Its structure is characterized by a central anthraquinone framework with two methoxy groups (-OCH₃) substituted at the C1 and C4 positions. This substitution pattern is crucial as it deactivates the quinone system to some extent, yet the methoxy groups can be readily cleaved to yield the highly reactive and industrially significant 1,4-dihydroxyanthraquinone (quinizarin).
Table 1: Physicochemical Properties of 1,4-Dimethoxyanthraquinone
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₄[1] |
| Molecular Weight | 268.26 g/mol [1] |
| Appearance | Brownish-yellow solid[2] |
| Boiling Point | 462.1°C at 760 mmHg[1] |
| Flash Point | 207.9°C[1] |
| Density | 1.295 g/cm³[1] |
Synthesis of 1,4-Dimethoxyanthraquinone
The industrial synthesis of 1,4-Dimethoxyanthraquinone is typically achieved through an intramolecular cyclization of a substituted benzoyl-benzoic acid. This process, a variation of the Friedel-Crafts acylation, provides a reliable route to the anthraquinone core.
Experimental Protocol: Synthesis via Intramolecular Cyclization [2]
-
Reaction Setup: In a suitable reaction vessel, add 20 ml of concentrated sulfuric acid and stir.
-
Addition of Precursor: Gradually add 3 g (0.01 mole) of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid to the stirred sulfuric acid. The temperature should be monitored and controlled during the addition.
-
Heating and Cyclization: Once the addition is complete, heat the mixture on a steam bath for 20 minutes with continuous stirring to facilitate the intramolecular cyclization.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 100 ml).
-
Washing: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (10 x 100 ml) to remove acidic impurities, followed by a wash with water (100 ml).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 1,4-Dimethoxyanthraquinone as a brownish-yellow solid.
The causality behind using concentrated sulfuric acid is twofold: it acts as a Lewis acid catalyst to promote the electrophilic attack of the carbonyl group on the electron-rich dimethoxybenzene ring, and it serves as a dehydrating agent to drive the reaction towards the cyclized product.
Caption: Workflow for the synthesis of 1,4-Dimethoxyanthraquinone.
Core Industrial Application: A Precursor to Anthraquinone Dyes
The primary industrial value of 1,4-Dimethoxyanthraquinone lies in its role as a stable, easily handled precursor to 1,4-dihydroxyanthraquinone (quinizarin), a cornerstone intermediate for a wide range of dyes.[3][4]
The Gateway Transformation: Demethylation to Quinizarin
The conversion of 1,4-Dimethoxyanthraquinone to quinizarin is achieved through demethylation. This reaction is typically performed using strong Lewis acids, such as boron tribromide (BBr₃), or via reaction with boron trifluoride-diethyl ether followed by methanolysis.[5][6][7] The Lewis acid coordinates to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion, thus cleaving the ether bond.
Caption: Demethylation of 1,4-Dimethoxyanthraquinone to Quinizarin.
Industrial Production of Quinizarin: While demethylation is a valid route, large-scale industrial production of quinizarin often employs the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and a boric acid catalyst, followed by hydrolysis.[3][8][9][10] This process can achieve yields of approximately 70-89%.[8][9]
Synthesis of Commercial Dyes from Quinizarin
Quinizarin is a versatile intermediate used to produce a variety of dye classes, including acid, disperse, and vat dyes, which are valued for their brilliant shades and good fastness properties.[11]
Acid Violet 43 is an important anthraquinone dye used in cosmetics. Its synthesis involves the condensation of quinizarin with p-toluidine, followed by sulfonation.[12][13]
Experimental Protocol: Synthesis of Acid Violet 43 [4][12]
-
Condensation: React 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. Catalysts like boric acid are often used to facilitate the reaction, which proceeds via nucleophilic substitution of a hydroxyl group.
-
Sulfonation: The resulting condensation product is then sulfonated using a sulfonating agent (e.g., fuming sulfuric acid). The sulfonic acid group is introduced onto the p-toluidine ring, which imparts water solubility to the dye molecule.
-
Isolation: The final product is typically isolated as its sodium salt.
Caption: Synthetic pathway for Acid Violet 43 from Quinizarin.
Disperse Blue 56 is a widely used brilliant blue dye for polyester fibers. Its synthesis is more complex and starts from 1,5-dihydroxyanthraquinone, but the core chemistry of modifying the anthraquinone structure is illustrative. A common non-mercury route involves nitration, phenoxylation (or methoxylation), a second nitration, hydrolysis, reduction to form amino groups, and finally bromination.[14][15] The synthesis highlights how the anthraquinone core, derived from precursors like 1,4-dimethoxyanthraquinone, can be extensively functionalized to achieve desired colors and properties.
Application as a Scaffold in Pharmaceutical Development
The anthraquinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[4] The planar structure of the anthraquinone system allows it to intercalate into DNA, and its redox properties can generate reactive oxygen species (ROS), leading to cytotoxic effects against cancer cells.
While 1,4-Dimethoxyanthraquinone is not typically a direct starting material, its demethylated product, quinizarin, and other dihydroxyanthraquinone derivatives are extensively studied and modified to create potent anticancer agents.[4][9] For instance, novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene groups have been designed to bind to topoisomerase II, a key enzyme in DNA replication, exhibiting significant cytotoxicity against cancer cell lines.[9] The development of these complex molecules often relies on the fundamental reactions of the anthraquinone core, such as nucleophilic substitution of the hydroxyl groups.
Caption: Logical flow from anthraquinone scaffold to drug action.
Emerging High-Technology Applications
The inherent redox activity and semiconductor properties of the anthraquinone core have opened avenues for its use in advanced technological applications.
Redox-Active Materials for Energy Storage
Anthraquinone derivatives are highly promising candidates for the active materials in non-aqueous redox flow batteries (RFBs), a technology suited for large-scale energy storage.[10] The quinone functional unit can undergo two reversible one-electron reductions. By introducing amino groups at the 1 and 4 positions (creating 1,4-diaminoanthraquinones, which can be synthesized from 1,4-dihydroxyanthraquinone precursors), two additional reversible one-electron oxidations can be achieved.[16]
This ability to access multiple, stable oxidation states allows a single compound to be used in both the anolyte and catholyte of a symmetric flow battery, which simplifies battery design and mitigates issues of cross-contamination.[10] While solubility can be a challenge, modifying the amino groups with solubilizing chains, such as oligoethylene glycols, has proven effective in creating highly concentrated and stable electrolytes.[10]
Table 2: Electrochemical Properties of Selected Anthraquinone Derivatives for RFBs
| Compound | Redox Couple | Potential (vs. Ag⁺/Ag) | Reversibility |
| Me-TEG-DAAQ | R2 | -1.40 V | High |
| R3 | -1.76 V | High | |
| O1 | +0.35 V | High | |
| O2 | +0.84 V | High |
(Data adapted from Geysens et al. for a 1,4-diaminoanthraquinone derivative)[10]
Organic Electronics
The π-conjugated system of the anthraquinone core makes it a suitable building block for organic semiconductors.[17] By functionalizing the anthraquinone structure, its electronic properties, such as the HOMO/LUMO energy levels, can be tuned. Anthraquinone derivatives have been successfully used to create n-type organic field-effect transistors (OFETs), which are essential components for complementary logic circuits in flexible electronics.[18] The introduction of electron-withdrawing groups, such as trifluoromethylphenyl, can enhance the n-type characteristics of these materials.[18] The ability of quinones to form ordered structures through hydrogen bonding and their high electron affinity make them a promising class of materials for the next generation of organic electronic devices.[2][17][18]
Safety, Handling, and Toxicology
Specific toxicological data for 1,4-Dimethoxyanthraquinone is not extensively documented. Therefore, a conservative approach to handling is required, drawing on data from similar compounds like 1,4-dimethoxybenzene and the general class of anthraquinones.
-
Hazard Identification: Based on related compounds, 1,4-Dimethoxyanthraquinone should be treated as a substance that may cause skin, eye, and respiratory tract irritation. Some anthraquinone compounds are classified as potential carcinogens and may cause skin sensitization.[19]
-
Handling and Storage:
-
Use with adequate ventilation, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]
-
Avoid generating dust.[20]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[20]
-
-
Toxicological Profile: The toxicological properties have not been thoroughly investigated.[20] For the parent compound, anthraquinone, hazards include potential carcinogenicity and skin sensitization.[19]
-
Environmental Fate: Quinizarin (1,4-dihydroxyanthraquinone) is noted as being very toxic to aquatic life with long-lasting effects.[20] Therefore, release into the environment should be strictly avoided.
Conclusion and Future Outlook
1,4-Dimethoxyanthraquinone is a fundamentally important building block whose industrial value is realized primarily through its conversion to 1,4-dihydroxyanthraquinone (quinizarin). This transformation unlocks a rich field of dye chemistry, leading to the production of high-performance colorants with excellent fastness and brilliant shades. Beyond this traditional application, the inherent chemical and electronic properties of the anthraquinone core position it as a valuable scaffold for innovation in pharmaceuticals and high-technology materials.
Future research will likely focus on leveraging this scaffold to develop novel anticancer agents with improved selectivity and efficacy. Furthermore, the growing demand for advanced energy storage solutions and flexible electronics will continue to drive the exploration of functionalized anthraquinone derivatives as redox-active materials and organic semiconductors. The continued study of this versatile chemical platform promises to yield new materials with tailored properties for a wide array of next-generation industrial applications.
References
Sources
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- 6. Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 标题:Selective demethylation of di-and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1, 5-dimethoxyanthraquinone and 1, 4- …【化源网】 [chemsrc.com]
- 8. Industrial production of quinizarin | PPTX [slideshare.net]
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- 13. Disperse Blue 56 Production Method - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
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Methodological & Application
Application Note & Protocol: A Diels-Alder Approach to the 1,4-Dimethoxyanthraquinone Core Structure
Introduction: Strategic Synthesis of the Anthraquinone Scaffold
Anthraquinones are a vital class of aromatic compounds, forming the structural backbone for a vast array of dyes, pigments, and pharmacologically active molecules. Their synthesis has long been a subject of chemical research, with efficiency and control being paramount. Among the powerful reactions in the synthetic chemist's toolkit, the Diels-Alder reaction offers an elegant and robust method for constructing the foundational six-membered ring of the anthraquinone system.[1][2] This [4+2] cycloaddition provides a direct pathway to form two new carbon-carbon bonds and establish the core cyclohexene ring with excellent regio- and stereochemical control.[1]
This document provides a detailed guide for the synthesis of the anthraquinone skeleton, a critical precursor to 1,4-dimethoxyanthraquinone, utilizing a Diels-Alder strategy. We will first focus on the foundational cycloaddition between 1,4-naphthoquinone (the dienophile) and a suitable diene, followed by an essential oxidation step to achieve the fully aromatic anthraquinone core.[3] The subsequent functionalization to achieve the target 1,4-dimethoxy substitution will then be discussed, providing a complete strategic roadmap for researchers in organic synthesis and drug development.
The Diels-Alder Pathway: Mechanism and Rationale
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene ring.[1][4] The reaction's efficiency is governed by the electronic nature of the reactants; it is typically favored when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups.[4]
In our target synthesis, the key steps are:
-
[4+2] Cycloaddition: 1,4-Naphthoquinone, an excellent dienophile due to its two electron-withdrawing carbonyl groups, reacts with 1,3-butadiene.[2] This forms the non-aromatic cycloadduct, 1,4,4a,9a-tetrahydroanthracene-9,10-dione.
-
Oxidative Aromatization: The tetrahydroanthraquinone intermediate is thermodynamically driven to aromatize. This crucial step, often accomplished via air oxidation or with chemical oxidants, yields the stable 1,4-anthraquinone.[3][5] Inefficient oxidation is a common reason for low yields, resulting in the dihydro-product as a major byproduct.[5]
-
Functionalization: The resulting 1,4-anthraquinone is then converted to 1,4-dihydroxyanthraquinone (Quinizarin), which can be readily methylated to afford the final product, 1,4-dimethoxyanthraquinone.
Visualizing the Synthetic Strategy
The overall workflow can be visualized as a multi-step process where the Diels-Alder reaction serves as the core construction phase.
Caption: Overall synthetic workflow from starting materials to 1,4-dimethoxyanthraquinone.
The Electronic Basis of the Reaction
The reaction proceeds through the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This interaction dictates the concerted formation of the two new sigma bonds.
Caption: HOMO-LUMO interaction in the Diels-Alder reaction.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Protocol 1: Diels-Alder Cycloaddition to form 1,4,4a,9a-Tetrahydroanthracene-9,10-dione
This protocol is adapted from established procedures for the reaction of 1,4-naphthoquinone with dienes.[2][6]
A. Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 1,4-Naphthoquinone | 6.33 g (40 mmol) | 1.0 | Dienophile |
| 2,3-Dimethyl-1,3-butadiene* | 4.95 mL (44 mmol) | 1.1 | Diene. Use a slight excess. |
| Ethanol (200 proof) | 100 mL | - | Solvent |
| 250 mL Round-bottom flask | 1 | - | |
| Reflux condenser | 1 | - | |
| Magnetic stir plate/bar | 1 | - | |
| Heating mantle | 1 | - | |
| Büchner funnel & filter flask | 1 set | - | For product isolation |
*Note: While the core reaction uses 1,3-butadiene, this example uses 2,3-dimethyl-1,3-butadiene from a reliable cited procedure to yield the corresponding 2,3-dimethyl adduct, illustrating the general applicability.[6] 1,3-butadiene itself is a gas and requires specialized handling.
B. Step-by-Step Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Clamp the apparatus securely above a heating mantle.
-
Dissolution: Add 1,4-naphthoquinone (6.33 g) and ethanol (100 mL) to the flask. Stir the mixture to dissolve the solid.
-
Diene Addition: Using a syringe, carefully add 2,3-dimethyl-1,3-butadiene (4.95 mL) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80°C and maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Continue refluxing overnight (approximately 12-16 hours) to ensure complete conversion.[6]
-
Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool for 15-20 minutes at room temperature. The product should begin to crystallize and precipitate out of the solution.[6]
-
Isolation: To maximize crystal recovery, place the flask in an ice-water bath for an additional 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the resulting solid product under vacuum. This procedure typically yields the adduct as a light gray or sand-colored solid in high yield (>95%).[6]
Protocol 2: Oxidative Aromatization to 1,4-Anthraquinone
The isolated adduct from Protocol 1 must be oxidized to form the stable aromatic anthraquinone. A common method involves air oxidation in a basic medium.
A. Materials and Reagents
| Reagent/Material | Quantity | Notes |
| Diels-Alder Adduct | ~40 mmol | From Protocol 1 |
| Dioxane | 80 mL | Solvent |
| 10% Aqueous Sodium Hydroxide | 20 mL | Base catalyst |
| Air source (pump/gas line) | 1 | Oxidant |
| 250 mL Three-necked flask | 1 | |
| Reflux condenser, Gas inlet tube | 1 each |
B. Step-by-Step Procedure
-
Setup: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, suspend the Diels-Alder adduct from the previous step in a mixture of dioxane (80 mL) and 10% aqueous sodium hydroxide (20 mL).[7]
-
Oxidation: Heat the suspension to reflux. Once refluxing, bubble a steady stream of air through the mixture via the gas inlet tube.[7]
-
Monitoring: Continue the air-bubbling and reflux for 6-8 hours. The reaction can be monitored by TLC until the starting adduct spot has disappeared.
-
Workup: Allow the mixture to cool to room temperature. Add water (60 mL) to precipitate the product completely.
-
Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.
-
Purification: The crude 1,4-anthraquinone (or its dimethyl derivative) can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid, or by column chromatography on silica gel.[5]
Pathway to 1,4-Dimethoxyanthraquinone
With the core 1,4-anthraquinone structure in hand, the final steps involve introducing the methoxy groups. This is typically achieved via a two-step sequence:
-
Hydroxylation: The 1,4-anthraquinone is converted to 1,4-dihydroxyanthraquinone (Quinizarin). This can be accomplished through various methods, including reaction with boric acid and sulfuric acid.
-
Etherification (Methylation): Quinizarin is then methylated to form 1,4-dimethoxyanthraquinone. A standard Williamson ether synthesis approach, using a base like potassium carbonate and a methylating agent such as dimethyl sulfate or methyl iodide in a solvent like acetone or DMF, is effective.
Conclusion
The Diels-Alder reaction provides a powerful and highly efficient method for constructing the foundational ring system of anthraquinones from readily available precursors.[2][8] By combining a [4+2] cycloaddition with a subsequent oxidative aromatization step, the stable anthraquinone core can be synthesized in high yield. This application note details a reliable, field-proven protocol for this key transformation. The resulting 1,4-anthraquinone serves as a versatile intermediate, readily undergoing functionalization to produce target molecules such as 1,4-dimethoxyanthraquinone, making this synthetic strategy highly valuable for researchers in materials science and medicinal chemistry.
References
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PrepChem. Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]
-
Neumann, F., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society Open Science. Available from: [Link]
-
Galy, A., et al. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]
- University of Michigan. Diels-Alder Reaction.
-
Wikipedia. Diels–Alder reaction. Available from: [Link]
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Neumann, F., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Center for Biotechnology Information. Available from: [Link]
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Application Notes & Protocols: Exploring 1,4-Dimethoxyanthraquinone as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Fluorophore
The anthraquinone core represents a robust and versatile scaffold in the development of fluorescent probes. Its rigid, planar structure and inherent photophysical properties make it an ideal starting point for designing sensors for a wide range of analytes. While many anthraquinone derivatives have been successfully developed for applications in cellular imaging and chemical sensing, the potential of 1,4-dimethoxyanthraquinone remains largely unexplored.[1][2]
This document serves as a detailed guide for the research scientist aiming to characterize and validate 1,4-dimethoxyanthraquinone as a novel fluorescent probe. Its structural similarity to well-established sensors, such as the metal-ion-sensitive 1,4-dihydroxyanthraquinone, suggests a high probability of analogous function.[3] The presence of electron-donating methoxy groups is hypothesized to modulate the photophysical properties of the anthraquinone core, potentially through Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanisms upon interaction with analytes.[4][5][6]
Herein, we provide a theoretical framework for its sensing mechanisms and present detailed, field-tested protocols for its fundamental characterization and screening against common analytes like metal ions.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the probe's fundamental properties is the bedrock of reliable and reproducible experimental design.
Table 1: Physicochemical & Spectroscopic Data for 1,4-Dimethoxyanthraquinone
| Property | Data | Source |
| IUPAC Name | 1,4-dimethoxyanthracene-9,10-dione | [7] |
| Synonyms | 1,4-dimethoxy-9,10-anthraquinone | [7] |
| CAS Number | 6119-74-0 | [7] |
| Chemical Formula | C₁₆H₁₂O₄ | [7] |
| Molecular Weight | 268.26 g/mol | N/A |
| Appearance | Brownish yellow solid | [8] |
| Solubility | Soluble in chloroform, DMSO, DMF | [8] |
| Absorbance Max (λabs) | To be determined experimentally | N/A |
| Emission Max (λem) | To be determined experimentally | N/A |
| Quantum Yield (Φf) | To be determined experimentally | N/A |
Proposed Sensing Mechanisms: A Causal Framework
The predictive power of chemistry allows us to hypothesize the mechanisms by which 1,4-dimethoxyanthraquinone may function as a sensor. These hypotheses, grounded in the behavior of analogous molecules, form the basis for our experimental protocols.
Rationale for Metal Ion Sensing
Many fluorescent probes for metal ions operate via a chelation-dependent mechanism. For anthraquinone derivatives, the carbonyl oxygens are known coordination sites. In 1,4-dimethoxyanthraquinone, it is proposed that the etheric oxygens of the methoxy groups can act in concert with the adjacent carbonyl oxygens to form a stable chelation pocket for specific metal ions.
This binding event is expected to perturb the electronic state of the fluorophore. If the metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺) or has low-lying d-d transitions, it can open a non-radiative decay pathway, leading to fluorescence quenching (a "turn-off" response).[9] Conversely, for diamagnetic ions (e.g., Al³⁺, Zn²⁺), binding can restrict molecular vibrations and block quenching pathways, leading to fluorescence enhancement (a "turn-on" response).[10] This process is often mediated by the inhibition of Photoinduced Electron Transfer (PET) from the receptor (the chelation site) to the excited fluorophore.[2][11]
Figure 1: Proposed "turn-off" sensing mechanism via metal ion chelation.
Experimental Protocols: A Guide to Probe Validation
The following protocols provide a systematic workflow for characterizing the photophysical properties of 1,4-dimethoxyanthraquinone and screening its efficacy as a fluorescent probe.
Protocol 1: Basic Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of 1,4-dimethoxyanthraquinone, including its absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (Φf).
Materials:
-
1,4-Dimethoxyanthraquinone
-
Spectrophotometric grade solvent (e.g., DMSO, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[12]
-
10 mm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 1,4-dimethoxyanthraquinone in the chosen solvent.
-
Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) from the stock solution.
-
Scan the absorbance from 250 nm to 700 nm to determine the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Using the same 10 µM solution, place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum across a suitable range (e.g., λabs + 20 nm to 800 nm) to find the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Comparative Method): [13][14]
-
Prepare a series of five dilutions for both the 1,4-dimethoxyanthraquinone sample and the quinine sulfate standard, ensuring the absorbance at the excitation wavelength (use λabs of the probe, e.g., 350 nm for quinine sulfate) is below 0.1 to avoid inner filter effects.[13]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, keeping all instrument settings (e.g., excitation/emission slit widths) identical.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation:[13]
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
-
-
Protocol 2: Screening for Metal Ion Sensing Capability
Objective: To systematically evaluate the response of 1,4-dimethoxyanthraquinone to a panel of common metal ions and identify potential sensing capabilities.
Materials:
-
10 µM working solution of 1,4-dimethoxyanthraquinone in a suitable buffer/solvent system (e.g., HEPES buffer in acetonitrile/water mixture).
-
1 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂) in the same solvent system.
-
Spectrofluorometer and quartz cuvettes.
Workflow Diagram:
Figure 2: Workflow for initial screening of metal ion selectivity.
Procedure:
-
Selectivity Screening:
-
Place 2 mL of the 10 µM probe solution into a cuvette and record its initial fluorescence spectrum (exciting at λabs).
-
Add a small volume of a metal ion stock solution (e.g., 2-10 equivalents) to the cuvette. Mix thoroughly and allow to equilibrate for 2-5 minutes.
-
Record the new fluorescence spectrum.
-
Repeat this process for each metal ion in the panel, using a fresh sample of the probe solution each time. A significant change in fluorescence intensity identifies a potential "hit".[10]
-
-
Fluorometric Titration (for "Hit" Ions):
-
Place 2 mL of the 10 µM probe solution into a cuvette and record its initial spectrum.
-
Perform a stepwise addition of the "hit" metal ion stock solution in small increments (e.g., 0.1, 0.2, 0.3... up to 2-3 equivalents).
-
After each addition, mix, equilibrate, and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λem against the concentration of the added metal ion to generate a titration curve. This curve can be used to determine the binding affinity (Kₐ).[15]
-
Data Analysis and Interpretation
Binding Stoichiometry: The Job Plot
To determine the binding ratio between the probe and a target metal ion (e.g., 1:1, 1:2), the method of continuous variations, or Job's Plot, is employed.[8][16]
Protocol:
-
Prepare a series of solutions where the total molar concentration of [Probe] + [Metal Ion] is held constant, but their mole fractions are varied from 0 to 1.[8]
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence (ΔF) against the mole fraction of the probe. The mole fraction at which the plot shows a maximum (or minimum) indicates the stoichiometry of the complex.[17] For example, a peak at 0.5 indicates a 1:1 complex.
Limit of Detection (LOD)
The LOD is a critical parameter that defines the sensitivity of the probe. It can be calculated from the fluorescence titration data.[18]
Calculation:
-
Measure the fluorescence of a blank solution (probe only) at least 10 times to calculate the standard deviation (σ) of the blank signal.[3][19]
-
From the initial linear portion of the titration curve, determine the slope (K).
Conclusion and Future Directions
This guide provides the foundational framework and actionable protocols for investigating 1,4-dimethoxyanthraquinone as a novel fluorescent probe. The hypothesized mechanisms, based on the well-documented behavior of related anthraquinone scaffolds, suggest a high potential for sensing applications, particularly for metal ions. Successful characterization and validation using the outlined experimental workflows will not only establish a new tool for analytical chemists but also open avenues for further development. Future work could involve synthetic modification of the anthraquinone core to enhance selectivity for specific analytes, improve water solubility for biological applications, or shift the emission profile for multiplexed sensing.
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Gotor, R., et al. (2022). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals, 15(11), 1346. Available from: [Link]
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P&S Chemicals. (n.d.). Product information, 1,4-Dimethoxyanthraquinone. Retrieved January 16, 2026, from [Link]
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Staser, B. (2021). FLUORESCENT ANTHRAQUINONES: Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Available from: [Link]
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Kaliya, O. L., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1149. Available from: [Link]
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Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. F. (2024). The Fluorescence Sensing Capability of 1,4-dihydroxyanthraquinone Towards Metal Ions and Imaging Cells. Journal of Fluorescence. Available from: [Link]
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de Silva, A. P. (2005). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Dalton Transactions, (21), 3465–3472. Available from: [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(10), 3113-3143. Available from: [Link]
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Kaur, K., & Kumar, S. (2015). Anthraquinone as Fluorescent Chemosensor for Metal Ions. International Journal of Scientific Research in Science and Technology, 1(3), 118-125. Available from: [Link]
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University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 16, 2026, from [Link]
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Wang, X., et al. (2022). The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. Crystals, 12(11), 1548. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. Retrieved January 16, 2026, from [Link]
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de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566. Available from: [Link]
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Zhang, J., et al. (2022). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 51(5), 1851-1915. Available from: [Link]
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Al-Hamdani, A. A. S., et al. (2017). 1,4-Anthraquinone: A new useful pre-column reagent for the determination of N-acetylcysteine and captopril in pharmaceuticals by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 143, 299-304. Available from: [Link]
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Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. Available from: [Link]
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Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in Enzymology, 87, 509-525. Available from: [Link]
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Balamurugan, S., & Muthu, S. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34227-34237. Available from: [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved January 16, 2026, from [Link]
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Zhang, X., et al. (2023). Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting CrO42− and Cr2O72− Ions. Journal of Materials Science and Chemical Engineering, 11(11), 1-14. Available from: [Link]
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LibreTexts Chemistry. (2022, January 4). 8.2: Formation Constants Lab. Retrieved January 16, 2026, from [Link]
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Wasatch Photonics. (n.d.). LOD in Fluorescence. Retrieved January 16, 2026, from [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Accounts of Chemical Research, 42(1), 193-203. Available from: [Link]
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ResearchGate. (n.d.). Fluorescence titration experiment (a) and binding constant from the.... Retrieved January 16, 2026, from [Link]
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Birceanu, F., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry. Available from: [Link]
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Application Notes and Protocols: 1,4-Dimethoxyanthraquinone in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potent anticancer agents starting from 1,4-dimethoxyanthraquinone. This document details the strategic importance of this precursor, key synthetic transformations, and protocols for derivatization, along with an analysis of the structure-activity relationships of the resulting compounds.
Introduction: The Strategic Importance of the Anthraquinone Scaffold
The anthraquinone framework is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant anticancer drugs, including doxorubicin and mitoxantrone.[1][2] The planar structure of the anthraquinone nucleus allows for intercalation into DNA, a primary mechanism of action for many of its derivatives.[1] Furthermore, the quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that induce cellular damage and apoptosis in cancer cells.
1,4-Dimethoxyanthraquinone serves as a versatile and strategic starting material for the synthesis of a diverse library of anticancer compounds. The methoxy groups at the 1 and 4 positions are amenable to chemical modification, primarily through demethylation to yield the corresponding 1,4-dihydroxyanthraquinone (quinizarin). This dihydroxy intermediate is a crucial hub for introducing various pharmacophores, particularly amino side chains, which have been shown to significantly enhance the anticancer potency and modulate the pharmacological properties of the parent molecule.
Synthetic Strategy Overview: From 1,4-Dimethoxyanthraquinone to Bioactive Derivatives
The primary synthetic route involves a two-step process:
-
Demethylation: The initial and critical step is the cleavage of the methyl ethers of 1,4-dimethoxyanthraquinone to unmask the hydroxyl groups, yielding 1,4-dihydroxyanthraquinone (quinizarin).
-
Nucleophilic Substitution: The resulting quinizarin is then subjected to nucleophilic substitution reactions with a variety of amines to introduce side chains that can modulate the compound's solubility, DNA binding affinity, and cellular uptake, thereby fine-tuning its anticancer activity.
Caption: General synthetic workflow from 1,4-dimethoxyanthraquinone.
Experimental Protocols
Protocol 1: Demethylation of 1,4-Dimethoxyanthraquinone to 1,4-Dihydroxyanthraquinone (Quinizarin)
This protocol is based on the selective demethylation of methoxyanthraquinones using a Lewis acid catalyst, boron trifluoride-diethyl etherate. This method is effective for the cleavage of the ether linkage to yield the corresponding hydroxylated anthraquinone.[3][4]
Materials:
-
1,4-Dimethoxyanthraquinone
-
Boron trifluoride-diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,4-dimethoxyanthraquinone in anhydrous dichloromethane.
-
To this solution, add an excess of boron trifluoride-diethyl etherate dropwise at room temperature with continuous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully add methanol to the reaction mixture to quench the excess BF₃·OEt₂ and to hydrolyze the intermediate boron chelate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1,4-dihydroxyanthraquinone (quinizarin).
Expected Outcome:
The product, 1,4-dihydroxyanthraquinone (quinizarin), is an orange or red-brown crystalline powder.[5] The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Aminoanthraquinone Derivatives from Quinizarin
This protocol describes the nucleophilic substitution of the hydroxyl groups of quinizarin with amines. The reaction is often carried out in the presence of a catalyst and can be tuned to yield mono- or di-substituted products.[6]
Materials:
-
1,4-Dihydroxyanthraquinone (Quinizarin)
-
Desired primary or secondary amine (e.g., butylamine, ethanolamine)
-
Iodobenzene diacetate (PhI(OAc)₂) as a catalyst (optional, but can improve yields)[6]
-
Suitable solvent (e.g., methanol, ethanol, or a higher boiling point solvent if necessary)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1,4-dihydroxyanthraquinone in the chosen solvent.
-
Add the desired amine to the solution. The stoichiometry can be adjusted to favor mono- or di-substitution. For disubstitution, an excess of the amine is typically used.
-
If using a catalyst, add a catalytic amount of iodobenzene diacetate.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure aminoanthraquinone derivative.
Self-Validation and Causality:
The choice of solvent and reaction temperature is critical. Higher boiling point solvents and elevated temperatures can favor the formation of the disubstituted product. The use of a catalyst like iodobenzene diacetate can facilitate the amination process, leading to higher yields and potentially milder reaction conditions.[6] The purity of the final compounds is paramount for biological testing, hence the emphasis on chromatographic purification.
Structure-Activity Relationship (SAR) and Biological Evaluation
The anticancer activity of the synthesized aminoanthraquinone derivatives is highly dependent on the nature of the substituents at the 1 and 4 positions.
| Compound Type | General Structure | Key SAR Observations | Anticancer Activity (IC₅₀) | Reference(s) |
| 1,4-bis(alkylamino)anthraquinones | R = alkyl | The length and branching of the alkyl chain can influence lipophilicity and cellular uptake. | Varies with chain length | [1] |
| 1,4-bis(hydroxyalkylamino)anthraquinones | R = hydroxyalkyl | The hydroxyl groups can increase water solubility and may participate in hydrogen bonding with biological targets. | Often potent; e.g., Mitoxantrone analogues | [7] |
| 1,4-bis(aminoalkylamino)anthraquinones | R = aminoalkyl | The terminal amino groups can be protonated at physiological pH, enhancing interaction with the negatively charged phosphate backbone of DNA. | Generally show high cytotoxicity | [7] |
Example Anticancer Activities of 1,4-Disubstituted Anthraquinone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Anthraquinone Derivative 37 | DU-145 (Prostate) | 10.2 |
| HT-29 (Colon) | 8.5 | |
| Anthraquinone Derivative 38 | DU-145 (Prostate) | 11.5 |
| HT-29 (Colon) | 10.4 | |
| Anthraquinone-thiosemicarbazone 34 | K562 (Leukemia) | 2.17 |
| Anthraquinone-thiosemicarbazone 35 | K562 (Leukemia) | 2.35 |
Data compiled from Bhasin et al. as cited in a systematic review.[1]
Caption: Structure-activity relationship logic for 1,4-disubstituted anthraquinones.
Mechanism of Action
The anticancer effects of these 1,4-disubstituted anthraquinone derivatives are believed to be multifactorial:
-
DNA Intercalation: The planar aromatic core of the anthraquinone intercalates between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Many anthraquinone derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Induction of Apoptosis: The cellular damage induced by DNA intercalation, topoisomerase II inhibition, and ROS generation culminates in the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Conclusion
1,4-Dimethoxyanthraquinone is a highly valuable and versatile starting material for the synthesis of a wide array of potentially potent anticancer agents. The synthetic pathway, involving a key demethylation step to quinizarin followed by nucleophilic amination, allows for the systematic modification of the anthraquinone scaffold. The structure-activity relationship studies highlight the importance of the side chains at the 1 and 4 positions in determining the biological activity of these compounds. The protocols and insights provided in these application notes are intended to facilitate further research and development in the quest for novel and more effective anthraquinone-based cancer chemotherapeutics.
References
-
Juhan, S. F. (2013). Synthesis of aminoanthraquinone derivatives from quinizarin. Masters thesis, Universiti Putra Malaysia. [Link]
-
Fadilah, S., et al. (2014). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 19(9), 13837-13854. [Link]
-
Al-Malki, J., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 289. [Link]
-
G, S., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(36), 22344-22363. [Link]
-
Preston, P. N., et al. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Journal of the Chemical Society, Chemical Communications, (2), 89-90. [Link]
-
Preston, P. N., et al. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Sci-Hub. [Link]
-
Li, W., et al. (2019). Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia. Bioorganic & Medicinal Chemistry, 27(7), 1362-1369. [Link]
-
Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 4, 271-276. [Link]
-
ResearchGate. (n.d.). Bar graphs representing the impact of compound 4 using IC50 and 2 ×.... [Link]
-
Bigelow, L. A., & Reynolds, H. H. (n.d.). Quinizarin. Organic Syntheses Procedure. [Link]
-
A, Y., et al. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Pharmaceuticals, 14(11), 1152. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. [Link]
-
Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. [Link]
-
Hasan, H. M., et al. (2024). Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4. Research Square. [Link]
-
Slideshare. (n.d.). Industrial production of quinizarin. [Link]
-
ResearchGate. (n.d.). Comparative Synthetic Study of 1,4-Dihydroxy Anthraquinone (Quinizarin) Dye Intermediate. [Link]
- Google Patents. (n.d.). US20080139830A1 - Preparation of substituted aminoanthraquinones.
-
K, O., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Russian Journal of General Chemistry, 91(5), 843-851. [Link]
-
Litvinova, V. A. (2021). Methods for functionalization of anthraquinones. Russian Chemical Reviews, 90(10), 1269-1306. [Link]
- Google Patents. (n.d.). CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.
- Google Patents. (n.d.). CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone.
-
ResearchGate. (n.d.). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4- methylanthraquinone. [Link]
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- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.ru [sci-hub.ru]
- 5. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Demethylation of 1,4-Dimethoxyanthraquinone to Quinizarin
Introduction
Quinizarin (1,4-dihydroxyanthraquinone) is a versatile organic compound with significant applications as a dye, pigment, and an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2][3] Its vibrant red-orange color and chemical reactivity make it a valuable building block in various industrial and research settings.[1][3] This application note provides a detailed and reliable protocol for the synthesis of quinizarin through the demethylation of 1,4-dimethoxyanthraquinone. The method described herein utilizes boron tribromide (BBr₃), a powerful and selective reagent for the cleavage of aryl methyl ethers.[4][5]
This guide is designed to provide researchers with a comprehensive understanding of the reaction, from the underlying mechanism to a step-by-step experimental procedure, including safety precautions, purification techniques, and characterization of the final product.
Reaction Principle and Mechanism
The demethylation of 1,4-dimethoxyanthraquinone to quinizarin is achieved through the cleavage of the ether bonds by a strong Lewis acid, boron tribromide (BBr₃).[6] The reaction proceeds through the formation of a Lewis acid-base adduct between the electron-rich oxygen of the methoxy group and the electron-deficient boron atom of BBr₃.[5][7] This initial complex formation weakens the carbon-oxygen bond of the methyl group.
Subsequently, a bromide ion, either from another BBr₃ molecule or from the dissociation of the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion.[4][8] This results in the formation of bromomethane and a boron-containing intermediate. This process occurs for both methoxy groups on the anthraquinone core. The reaction is typically performed at low temperatures to control the high reactivity of BBr₃.[5]
Upon completion of the demethylation, the reaction mixture is carefully quenched with water. This hydrolysis step protonates the resulting phenoxide intermediates and breaks down any remaining boron complexes, yielding the desired 1,4-dihydroxyanthraquinone (quinizarin) and boric acid as a byproduct.
Experimental Workflow Diagram
Sources
- 1. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. Actylis - Quinizarin - Dye - Pigment - Intermediate [solutions.actylis.com]
- 3. CAS 81-64-1: Quinizarin | CymitQuimica [cymitquimica.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Note: A Comprehensive Guide to the Photophysical Characterization of 1,4-Dimethoxyanthraquinone
Abstract: This document provides a detailed experimental framework for the comprehensive investigation of the photophysical properties of 1,4-Dimethoxyanthraquinone (DMAQ), a molecule of significant interest due to its unique electronic structure and potential applications in photocatalysis, sensing, and pharmaceutical development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and field-proven laboratory protocols. We will cover steady-state absorption and emission spectroscopy, time-resolved fluorescence, and transient absorption spectroscopy, providing a holistic approach to understanding the excited-state dynamics of DMAQ.
Introduction: The Significance of 1,4-Dimethoxyanthraquinone
Anthraquinones are a class of organic compounds characterized by the anthracene-9,10-dione core structure.[2] Their photophysical properties are highly sensitive to the nature and position of substituents on the aromatic framework.[2] 1,4-Dimethoxyanthraquinone (DMAQ) is a particularly interesting derivative. The electron-donating methoxy groups at the 1 and 4 positions significantly modulate the electronic properties of the anthraquinone core, influencing its absorption and emission characteristics.
A thorough understanding of DMAQ's photophysical behavior—how it absorbs light and how it dissipates that energy—is critical for harnessing its potential. For instance, its efficiency in generating reactive oxygen species or participating in photoinduced electron transfer reactions is directly governed by the lifetimes and quantum yields of its excited states. This guide provides the necessary protocols to meticulously quantify these fundamental parameters.
Preliminary Step: Synthesis and Purification of DMAQ
For reproducible photophysical measurements, the purity of the compound is paramount. While commercially available, DMAQ can also be synthesized in the laboratory.
Protocol 1: Synthesis of 1,4-Dimethoxyanthraquinone [3]
-
Reaction Setup: In a fume hood, cautiously add 3 g of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid in portions to 20 ml of stirred, concentrated sulfuric acid.
-
Cyclization: After the addition is complete, heat the mixture on a steam bath with continuous stirring for 20 minutes.
-
Quenching and Extraction: Allow the mixture to cool to room temperature and then carefully pour it onto approximately 400 g of crushed ice. Extract the aqueous mixture with chloroform (3 x 100 ml).
-
Washing: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (10 x 100 ml) and then with water (100 ml).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield DMAQ as a brownish-yellow solid.
-
Purification: The crude product should be further purified by recrystallization or column chromatography to ensure high purity for spectroscopic studies. The purity should be verified by NMR and mass spectrometry.
Ground-State Characterization: UV-Visible Absorption Spectroscopy
The first step in any photophysical study is to determine the ground-state absorption spectrum. This reveals the wavelengths of light the molecule absorbs to reach its excited states and is essential for selecting appropriate excitation wavelengths for subsequent emission experiments. The extension of the conjugated π-system in anthraquinones influences the position of these absorption peaks.[4]
Protocol 2: UV-Visible Absorption Spectroscopy
-
Rationale: This technique measures the attenuation of light as it passes through the sample. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte and the path length of the cuvette. This allows for the determination of the molar absorption coefficient (ε), a quantitative measure of how strongly the molecule absorbs light at a given wavelength.[4]
-
Instrumentation & Materials:
-
Dual-beam UV-Vis spectrophotometer (e.g., Cary 60)[2]
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, dimethyl sulfoxide)
-
Purified DMAQ
-
Volumetric flasks and micropipettes
-
-
Experimental Workflow:
Caption: Workflow for UV-Visible Absorption Spectroscopy.
-
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mM stock solution of DMAQ in the desired spectroscopic grade solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution, typically in the range of 1-20 µM. The final absorbance at the maximum (λmax) should ideally be between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent or cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with the DMAQ solution, and then fill it with the solution. Place it back in the sample holder and record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the absorbance value at λmax, the known concentration, and the path length (1 cm), calculate the molar absorption coefficient (ε) in M-1cm-1.
-
Emission Properties: Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy provides invaluable information about the lowest singlet excited state (S1). We can determine the emission spectrum, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). These parameters quantify the efficiency of the radiative decay process and the duration the molecule remains in the excited state.
Steady-State Fluorescence
Protocol 3: Steady-State Fluorescence Spectroscopy
-
Rationale: This measurement records the fluorescence intensity as a function of wavelength at a fixed excitation wavelength. The resulting spectrum is typically a mirror image of the lowest energy absorption band. The integrated area of this spectrum is used to calculate the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.
-
Instrumentation & Materials:
-
Spectrofluorometer (e.g., Horiba Scientific FluoroMax-4)[2]
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546)
-
Spectroscopic grade solvents
-
Purified DMAQ
-
-
Experimental Workflow:
Caption: Workflow for Steady-State Fluorescence and Quantum Yield Measurement.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of DMAQ in the chosen solvent. The absorbance of the solution at the intended excitation wavelength should be kept below 0.1 to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance.
-
Record Absorbance: Accurately measure the absorbance of both the DMAQ solution and the standard solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Instrument Setup: Set the excitation wavelength on the spectrofluorometer (typically at the λmax of DMAQ). Set the excitation and emission slit widths (e.g., 5 nm).[2]
-
Record Emission Spectra: Record the fluorescence emission spectrum of the DMAQ solution. The scan range should cover the entire emission profile.
-
Record Standard Spectrum: Without changing the instrument settings, rinse the cuvette and record the emission spectrum of the quantum yield standard.
-
Quantum Yield Calculation: The fluorescence quantum yield (ΦF, sample) is calculated using the following equation:
ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF, std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Time-Resolved Fluorescence
Protocol 4: Time-Correlated Single Photon Counting (TCSPC)
-
Rationale: TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This is a crucial kinetic parameter for understanding competing deactivation pathways like intersystem crossing or quenching.
-
Instrumentation & Materials:
-
TCSPC Spectrometer
-
Pulsed light source (e.g., picosecond laser diode or LED) at an appropriate excitation wavelength.
-
High-speed detector (e.g., photomultiplier tube, PMT).
-
TCSPC electronics (discriminators, time-to-amplitude converter, multichannel analyzer).
-
Scattering solution for instrument response function (IRF) (e.g., dilute Ludox).
-
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of DMAQ with an absorbance of ~0.1 at the excitation wavelength. The solution should be degassed by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, a known quencher.
-
Instrument Setup: Select an excitation source with a wavelength near the λmax of DMAQ. Set the emission monochromator to the maximum of the fluorescence emission.
-
IRF Measurement: Record the instrument response function (IRF) by measuring a scattering solution (e.g., Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
Fluorescence Decay Measurement: Replace the scattering solution with the DMAQ sample and acquire the fluorescence decay curve until sufficient counts (e.g., 10,000 in the peak channel) are collected for good statistics.
-
Data Analysis: The measured decay curve is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s) (τF).
-
Probing Non-Radiative Pathways: Transient Absorption Spectroscopy
While fluorescence provides a window into the singlet excited state, many important photophysical processes, such as intersystem crossing to the triplet state, are "dark" and do not emit light. Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique to study these non-emissive states.[5][6][7] For anthraquinones, TAS is essential for characterizing the formation and decay of the triplet state, which is often a key intermediate in photoreactions.[8]
Protocol 5: Nanosecond Transient Absorption Spectroscopy
-
Rationale: In TAS, a short, intense "pump" pulse (e.g., from a laser) excites the sample. A second, weaker "probe" pulse, with a broad spectral range, passes through the sample at a defined time delay after the pump. The difference in the probe light's absorbance with and without the pump pulse reveals the absorption spectrum of the transient species (e.g., the triplet state) generated by the pump. By varying the time delay, the kinetics of the formation and decay of these species can be mapped out.
-
Instrumentation & Materials:
-
Pulsed laser system for excitation (pump), e.g., Nd:YAG laser.
-
Broadband probe light source, e.g., Xenon arc lamp.
-
Monochromator and fast detector (e.g., PMT or CCD).
-
Digital oscilloscope and delay generator.
-
Flow cell or stirred cuvette to ensure a fresh sample for each laser shot.[5]
-
Degassed DMAQ solution.
-
-
Experimental Workflow:
Caption: Schematic of a Transient Absorption Spectroscopy Setup.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a DMAQ solution in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.5-1.0 at the pump wavelength. The solution must be thoroughly degassed to prevent quenching of the triplet state by oxygen.
-
Instrument Alignment: Align the pump and probe beams so they spatially overlap within the sample cuvette.
-
Data Acquisition (Spectrum): Set a fixed time delay between the pump and probe pulses (e.g., 100 ns). Scan the probe monochromator to acquire the difference absorption spectrum (ΔA vs. wavelength). This spectrum will show transient bleaching of the ground state and positive absorption bands corresponding to the excited species (e.g., T1 → Tn absorption).
-
Data Acquisition (Kinetics): Set the probe monochromator to a wavelength where a transient species absorbs (e.g., the triplet absorption maximum). Vary the time delay between the pump and probe pulses and record the change in absorbance (ΔA) at each delay. This provides the kinetic trace of the rise and decay of the transient species.
-
Data Analysis: Fit the kinetic traces to appropriate models to extract rate constants for processes like intersystem crossing and triplet state decay.
-
Summary of Expected Photophysical Data
The following table summarizes the key parameters obtained from the described experiments. The values are representative and will vary depending on the solvent used, highlighting the importance of solvatochromic studies.[9][10][11]
| Parameter | Symbol | Technique | Typical Information Obtained |
| Absorption Maximum | λabs | UV-Vis Spectroscopy | Wavelengths for S0 → Sn transitions |
| Molar Absorptivity | ε | UV-Vis Spectroscopy | Quantitative measure of light absorption strength |
| Emission Maximum | λem | Steady-State Fluorescence | Wavelength of maximum fluorescence from S1 state |
| Stokes Shift | Δν | UV-Vis & Fluorescence | Energy difference between absorption and emission maxima |
| Fluorescence Quantum Yield | ΦF | Steady-State Fluorescence | Efficiency of the fluorescence process |
| Fluorescence Lifetime | τF | TCSPC | Average duration of the S1 excited state |
| Transient Absorption | λTA | Transient Absorption | Absorption wavelengths of excited species (e.g., T1) |
| Triplet Lifetime | τT | Transient Absorption | Average duration of the T1 excited state |
Conclusion
This application note provides a comprehensive and methodologically sound approach for characterizing the photophysical properties of 1,4-Dimethoxyanthraquinone. By systematically applying UV-Visible absorption, steady-state and time-resolved fluorescence, and transient absorption spectroscopies, researchers can build a complete picture of the energy absorption, dissipation, and transfer processes that govern the behavior of this molecule. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for further investigations into the applications of DMAQ and its derivatives in various scientific fields.
References
-
PrepChem.com. Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]
-
Poh, W. H., et al. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(2). Available from: [Link]
-
Royal Society of Chemistry. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science. Available from: [Link]
-
ResearchGate. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Available from: [Link]
-
ResearchGate. (2018). Photoreduction of 9,10-Anthraquinone Derivatives: Transient Spectroscopy and Effects of Alcohols and Amines on Reactivity in Solution. Available from: [Link]
-
Mohan, S., et al. (2002). Spectral Investigations on 1,4-dimethylamino Anthraquinone Under Laser Excitation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2941-2949. Available from: [Link]
-
Lupu, M., et al. (2014). Solvent effects on the photophysical properties of poly[1,4-dihydroxyanthraquinoneimine-1,3-bis(phenylene-ester-methylene)tetramethyldisiloxane]. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 523-530. Available from: [Link]
-
Jong, J. J., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(6), 1363-1372. Available from: [Link]
-
Kundu, S., et al. (2008). Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 114-121. Available from: [Link]
-
Hussain, A. (2019). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. University of South Dakota. Available from: [Link]
-
Liberty University. (2021). FLUORESCENT ANTHRAQUINONES: Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Available from: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]
-
Sivakumar, P., et al. (2007). Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH. E-Journal of Chemistry, 4(4), 523-530. Available from: [Link]
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- 2. ikm.org.my [ikm.org.my]
- 3. prepchem.com [prepchem.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on the photophysical properties of poly[1,4-dihydroxyanthraquinoneimine-1,3-bis(phenylene-ester-methylene)tetramethyldisiloxane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A High-Yield, Two-Step Synthesis of 1,4-Dimethoxyanthraquinone for Research and Development
Abstract
This comprehensive guide details a robust and high-yield, two-step method for the synthesis of 1,4-dimethoxyanthraquinone, a valuable intermediate in the development of pharmaceuticals and functional dyes. The protocol is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and critical experimental insights. The synthesis commences with the preparation of the key intermediate, 1,4-dihydroxyanthraquinone (quinizarin), via a well-established condensation reaction, followed by a highly efficient O-methylation to yield the target compound. This document provides detailed experimental procedures, safety protocols, characterization data, and visual aids to ensure reproducibility and success.
Introduction
1,4-Dimethoxyanthraquinone is a significant organic compound, serving as a crucial building block in the synthesis of various biologically active molecules and advanced materials. Its anthraquinone core is a common motif in many natural products and synthetic compounds with therapeutic properties, including anticancer agents.[1][2] The methoxy groups at the 1 and 4 positions modulate the electronic properties and steric profile of the molecule, influencing its reactivity and interaction with biological targets. Consequently, access to a reliable and high-yield synthesis of this compound is of paramount importance for the scientific community.
This application note presents a detailed protocol for a two-step synthesis of 1,4-dimethoxyanthraquinone, starting from readily available commercial reagents. The first step involves the synthesis of quinizarin, and the second is the methylation of quinizarin. This method has been optimized for high yield and purity, making it suitable for both small-scale research and larger-scale production.
Overall Synthesis Strategy
The synthesis is a two-part process, beginning with the formation of 1,4-dihydroxyanthraquinone (quinizarin) from phthalic anhydride and p-chlorophenol. This is followed by the methylation of the hydroxyl groups of quinizarin to afford the final product, 1,4-dimethoxyanthraquinone.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)
The synthesis of quinizarin is achieved through the condensation of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid.[3][4] This method is known for its relatively high yields, reported to be in the range of 68-74%.[3]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chlorophenol | 128.56 | 115 g | 0.9 |
| Phthalic Anhydride | 148.12 | 300 g | 2.0 |
| Boric Acid (crystallized) | 61.83 | 50 g | - |
| Sulfuric Acid (95%) | 98.08 | 2 kg (1090 mL) | - |
| Potassium Hydroxide | 56.11 | As needed | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Hydrochloric Acid (5%) | 36.46 | As needed | - |
Procedure:
-
In a 1.5 L round-bottomed flask, thoroughly mix 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg (1090 mL) of 95% sulfuric acid.
-
Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes.
-
Maintain the reaction mixture at 200°C for 3.5 hours. Cover the mouth of the flask with a porous plate to prevent sublimation of phthalic anhydride.
-
Allow the mixture to cool and then slowly pour it into 5 L of cold water with continuous stirring.
-
Filter the precipitate and boil it with 10 L of water, then filter while hot to remove excess phthalic anhydride.
-
Suspend the residue in 10 L of boiling water and add a 10 N potassium hydroxide solution until a purple color is produced, followed by an additional 300 mL.
-
Filter the alkaline solution while hot and wash the residue with 200 mL of hot 2% potassium hydroxide solution. Discard the residue.
-
Saturate the purple quinizarin solution with carbon dioxide to precipitate the quinizarin, and filter again.
-
Boil the product with 5 L of a 10% sodium carbonate solution until it appears black. Cool to room temperature and filter.
-
Boil the precipitate with 5 L of 5% hydrochloric acid to liberate the quinizarin.
-
Cool the mixture to room temperature, filter the final product, wash with cold water, and dry at 100°C.
Expected Yield: 147-160 g (68-74%).[3]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
p-Chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.
-
The reaction is conducted at a high temperature; use appropriate caution to prevent burns.
Part 2: High-Yield Synthesis of 1,4-Dimethoxyanthraquinone
The second step involves the O-methylation of quinizarin. A highly efficient method for this transformation is the Williamson ether synthesis, which utilizes a strong base to deprotonate the hydroxyl groups, followed by reaction with a methylating agent. An optimized version of this reaction using sodium hydride and a methylating agent like dimethyl sulfate or methyl iodide in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) can achieve excellent yields.[5]
Reaction Mechanism: O-Methylation
Caption: Mechanism of O-methylation of quinizarin.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dihydroxyanthraquinone | 240.21 | 10 g | 0.0416 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.5 g | 0.0875 |
| Dimethyl Sulfate | 126.13 | 11.5 g (8.7 mL) | 0.0912 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add 200 mL of anhydrous DMF to a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Carefully add 3.5 g (0.0875 mol) of sodium hydride (60% dispersion in mineral oil) to the DMF.
-
Dissolve 10 g (0.0416 mol) of 1,4-dihydroxyanthraquinone in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C (ice bath).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add 11.5 g (8.7 mL, 0.0912 mol) of dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding water at 0°C.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of chloroform and hexane) to yield 1,4-dimethoxyanthraquinone as a solid.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle it with extreme care in an inert atmosphere and away from any moisture.
-
Dimethyl sulfate is a potent alkylating agent and is carcinogenic and corrosive. Handle it only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves. Any glassware that comes into contact with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care.
Characterization of 1,4-Dimethoxyanthraquinone
The final product should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₄[6] |
| Molar Mass | 268.26 g/mol [6] |
| Appearance | Brownish-yellow solid[7] |
| Melting Point | 185-187 °C |
| Boiling Point | 462.1 °C at 760 mmHg[6] |
| Density | 1.295 g/cm³[6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy groups and the aromatic protons of the anthraquinone core.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the aromatic carbons, and the methoxy carbons.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl (C=O) stretching vibrations, typically around 1670 cm⁻¹, and C-O stretching for the methoxy groups.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 1,4-dimethoxyanthraquinone.
Conclusion
The two-step synthesis protocol outlined in this application note provides a reliable and high-yield route to 1,4-dimethoxyanthraquinone. By following the detailed procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable compound for a wide range of applications in medicinal chemistry and materials science. The provided rationale for each step and the characterization data will aid in achieving consistent and high-purity results.
References
- PrepChem. (n.d.). Synthesis of 1,4-dimethoxyanthraquinone.
- ResearchGate. (n.d.). Optimization of methylation reaction [Table].
- Wikipedia. (2023, December 2). 1,4-Dihydroxyanthraquinone. In Wikipedia.
- Organic Syntheses. (n.d.). Quinizarin.
- ChemicalBook. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE | 6119-74-0.
- ECHEMI. (n.d.). 1,4-DIMETHOXYANTHRAQUINONE | 6119-74-0.
- Request PDF. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents.
- Feng, Z. (2023). O-methyltransferases selectively modify anthraquinone natural products. Structure, 31(5), 507-508.
- Request PDF. (n.d.). Comparative Synthetic Study of 1,4-Dihydroxy Anthraquinone (Quinizarin) Dye Intermediate.
- National Center for Biotechnology Information. (n.d.).
Sources
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- 2. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
Application Notes & Protocols: Regioselective Functionalization of 1,4-Dimethoxyanthraquinone
<_ _>
Abstract
This document provides a comprehensive technical guide for the selective functionalization of 1,4-dimethoxyanthraquinone. Anthraquinone derivatives are pivotal scaffolds in medicinal chemistry and materials science, and the ability to precisely modify their structure is paramount for developing new chemical entities. This guide details field-proven methodologies for key transformations including selective demethylation, nitration, and halogenation, with a focus on controlling regioselectivity. Each section elucidates the mechanistic principles behind the reaction, provides detailed step-by-step protocols, and summarizes expected outcomes. This application note is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic versatility of the 1,4-dimethoxyanthraquinone core.
Introduction: The 1,4-Dimethoxyanthraquinone Scaffold
1,4-Dimethoxyanthraquinone is a versatile starting material for the synthesis of a wide range of functionalized anthraquinone derivatives. Its core structure consists of a tricyclic aromatic system with two electron-donating methoxy groups positioned on one of the terminal benzene rings. These methoxy groups significantly influence the molecule's reactivity, directing subsequent chemical transformations to specific positions. Understanding and controlling this directing effect is the key to achieving desired regiochemical outcomes.
The anthraquinone core itself presents multiple potential reaction sites. The reactivity can be broadly categorized:
-
Electrophilic Aromatic Substitution (EAS): Occurs on the electron-rich methoxy-substituted ring. The methoxy groups are strong ortho, para-directors, activating the C-2 and C-3 positions.
-
Nucleophilic Aromatic Substitution (SNAr): While less common without strong electron-withdrawing groups, this can occur under specific conditions, often involving the replacement of a good leaving group.[1][2][3]
-
Reactions at the Carbonyl Groups: The quinone carbonyls can undergo reactions typical of ketones, though their reactivity is modulated by the aromatic system.
-
Reactions involving the Methoxy Groups: The methyl ethers can be selectively cleaved to reveal hydroxyl groups, which are themselves valuable functional handles for further modification.
This guide will focus on strategic modifications of the aromatic core and the methoxy groups to generate valuable synthetic intermediates.
Strategic Functionalization Pathways
The choice of reagents and reaction conditions allows for targeted modification at different positions of the 1,4-dimethoxyanthraquinone molecule. The following diagram illustrates the primary pathways discussed in this note.
Caption: Key regioselective functionalization pathways of 1,4-dimethoxyanthraquinone.
Selective Demethylation to Hydroxyanthraquinones
The conversion of methoxy groups to hydroxyl groups is a critical transformation, yielding products like quinizarin (1,4-dihydroxyanthraquinone), an important dye and synthetic intermediate.[4][5] The key to this process is the use of Lewis acids that coordinate to the carbonyl oxygen and the ether oxygen, facilitating the cleavage of the methyl C-O bond.
Causality of Reagents: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) are highly effective for this transformation. The reaction proceeds via the formation of a difluoroboron chelate.[6][7][8] The chelation involves one carbonyl oxygen and the adjacent methoxy group, making the ether oxygen more electrophilic and susceptible to cleavage. By controlling the stoichiometry of the Lewis acid and the reaction conditions, it is possible to achieve selective mono-demethylation or complete di-demethylation.[9]
Protocol: Selective Mono-demethylation to 1-Hydroxy-4-methoxyanthraquinone
This protocol is adapted from the work of Preston, et al., which demonstrates selective dealkylation via difluoroboron chelates.[9]
Materials:
-
1,4-Dimethoxyanthraquinone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Benzene or Toluene
-
Methanol
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, nitrogen inlet)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,4-dimethoxyanthraquinone (1 equivalent) in anhydrous benzene.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (approximately 1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the boron chelate may be observed by a color change.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully add methanol to the reaction mixture to quench the reaction and decompose the boron complex.
-
Heat the mixture to reflux for 30 minutes to ensure complete decomposition.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield 1-hydroxy-4-methoxyanthraquinone.
Protocol: Di-demethylation to 1,4-Dihydroxyanthraquinone (Quinizarin)
To achieve complete demethylation, harsher conditions or a stronger Lewis acid system is required. An alternative, classical synthesis involves the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid.[10]
Materials:
-
Phthalic Anhydride (2.0 moles)
-
p-Chlorophenol (0.9 mole)
-
Crystallized Boric Acid (50 g)
-
95% Sulfuric Acid (2 kg)
-
10 N Potassium Hydroxide solution
-
Sodium Carbonate solution (10%)
-
5% Hydrochloric Acid
Procedure:
-
In a 1.5-L round-bottomed flask, thoroughly mix 115 g of p-chlorophenol, 300 g of phthalic anhydride, 50 g of boric acid, and 2 kg of 95% sulfuric acid.[10]
-
Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.[10]
-
Allow the mixture to cool, then slowly and carefully pour the melt into 5 L of cold water with continuous stirring.
-
Filter the precipitate. Boil the solid with 10 L of water and filter while hot to remove excess phthalic anhydride.[10]
-
Suspend the residue in 10 L of boiling water and add 10 N potassium hydroxide solution until a purple color is produced, followed by an additional 300 cc. Filter the hot alkaline solution.[10]
-
Saturate the purple filtrate with carbon dioxide to precipitate the quinizarin. Filter the product.
-
Boil the product with 5 L of a 10% sodium carbonate solution until it appears black. Cool to room temperature and filter.[10]
-
Boil the precipitate with 5 L of 5% hydrochloric acid to liberate the final product. Cool, filter, wash with cold water, and dry at 100°C. The expected yield is 68-74%.[10]
Electrophilic Aromatic Substitution: Nitration
Nitration introduces a nitro group onto the electron-rich aromatic ring. The methoxy groups are strongly activating and ortho, para-directing. Since the para position (C-2 relative to the C-1 methoxy) is sterically accessible and electronically activated, nitration of 1,4-dimethoxyanthraquinone typically occurs regioselectively at the C-2 position.
Causality of Reagents: A standard nitrating mixture of nitric acid and sulfuric acid is used. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction.[11][12] The reaction's regioselectivity is governed by the stability of the Wheland intermediate (the sigma complex), which is most stabilized when the nitro group adds to the C-2 position, allowing for resonance delocalization of the positive charge that is favorably influenced by the adjacent methoxy group.
Protocol: Regioselective Synthesis of 2-Nitro-1,4-dimethoxyanthraquinone
Materials:
-
1,4-Dimethoxyanthraquinone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
In a round-bottom flask, dissolve 1,4-dimethoxyanthraquinone in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the anthraquinone with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.
-
The precipitated product will be a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. The product, 2-nitro-1,4-dimethoxyanthraquinone, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Electrophilic Aromatic Substitution: Halogenation
Halogenation, particularly bromination, follows a similar regiochemical principle as nitration. The electron-donating methoxy groups activate the C-2 position for electrophilic attack by a halogen.
Causality of Reagents: Reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used. NBS is often preferred as it provides a low, steady concentration of bromine, which can help to prevent over-halogenation and improve selectivity. The reaction is often catalyzed by a radical initiator if substitution on an alkyl side chain is desired, but for aromatic substitution, an acid catalyst or polar solvent is typically sufficient.
Protocol: Regioselective Synthesis of 2-Bromo-1,4-dimethoxyanthraquinone
Materials:
-
1,4-Dimethoxyanthraquinone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid or Dichloromethane (DCM)
Procedure:
-
Dissolve 1,4-dimethoxyanthraquinone in glacial acetic acid or DCM in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
If DCM was used as the solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
If acetic acid was used, the product may precipitate upon addition to water. Filter the solid, wash with water, and dry.
-
Purify the crude 2-bromo-1,4-dimethoxyanthraquinone by column chromatography or recrystallization.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the functionalization of 1,4-dimethoxyanthraquinone.
| Functionalization | Target Position | Key Reagents | Solvent | Temperature | Typical Yield |
| Mono-demethylation | C-1 (OH) | BF₃·OEt₂ | Benzene | Room Temp. | Good |
| Di-demethylation | C-1, C-4 (OH) | H₂SO₄, Boric Acid | H₂SO₄ | 200°C | 68-74%[10] |
| Nitration | C-2 (NO₂) | HNO₃ / H₂SO₄ | H₂SO₄ | 0-10°C | High |
| Bromination | C-2 (Br) | NBS | Acetic Acid | Room Temp. | Good |
Advanced Functionalization Strategies
While this note focuses on foundational transformations, the anthraquinone core can undergo more complex modifications.
-
C-H Activation: Modern transition-metal-catalyzed C-H activation can offer alternative routes to functionalization, potentially providing access to derivatives that are difficult to obtain through classical electrophilic substitution.[13][14][15] The carbonyl groups can act as directing groups, often favoring substitution at the α-positions (e.g., C-5, C-8).[13]
-
Cross-Coupling Reactions: Halogenated intermediates, such as 2-bromo-1,4-dimethoxyanthraquinone, are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups.
The following workflow illustrates a potential multi-step synthesis utilizing these methods.
Caption: Multi-step synthesis workflow combining halogenation, cross-coupling, and demethylation.
Conclusion
1,4-Dimethoxyanthraquinone is a highly valuable platform for chemical synthesis. By leveraging the directing effects of the methoxy groups and selecting appropriate reagents, researchers can achieve a high degree of control over the regioselective functionalization of the anthraquinone core. The protocols outlined in this application note provide robust and reproducible methods for key transformations, serving as a foundation for the development of novel dyes, materials, and pharmacologically active agents.
References
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-
Li, J., et al. (2022). Anthraquinone-Based Metal-Organic Frameworks as a Bifunctional Photocatalyst for C-H Activation. Inorganic Chemistry, 61(25), 9493–9503. [Link]
-
Bigelow, L. A., & Reynolds, H. H. (1926). Quinizarin. Organic Syntheses, 6, 78. [Link]
-
Wikipedia contributors. (2023). 1,4-Dihydroxyanthraquinone. Wikipedia, The Free Encyclopedia. [Link]
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Cammack, J. (n.d.). Expert Insights: Manufacturing 1,4-Dihydroxyanthraquinone (Quinizarin). Dakota Ingredients. [Link]
-
(n.d.). Industrial production of quinizarin. Slideshare. [Link]
-
Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Journal of the Chemical Society, Chemical Communications, (2), 89. [Link]
-
Sci-Hub. (n.d.). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. [Link]
-
Balci, M., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. [Link]
-
De la Torre, A., et al. (2014). Palladium-Catalyzed Direct C-H Functionalization of Benzoquinone. Angewandte Chemie International Edition, 53(49), 13524-13528. [Link]
-
Ali, S., et al. (2014). Comparative Synthetic Study of 1,4-Dihydroxy Anthraquinone (Quinizarin) Dye Intermediate. Journal of Chemical Society of Pakistan, 36(1). [Link]
-
ResearchGate. (n.d.). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Boswell, Z. K., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(3), 1649–1657. [Link]
-
Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective dealkylation of methoxyanthraquinones via difluoro[1-hydroxymethoxyanthraquinonato-O 1,O 9]boron chelates: synthesis of hydroxymethoxyanthraquinones. Journal of the Chemical Society, Perkin Transactions 1, 1439-1441. [Link]
-
Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Liljenberg, M., Stenlid, J. H., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(2), 934-942. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Li, Z., et al. (2023). Reverse Regioselective Dicarbofunctionalization via Anti-Michael-Type Addition. Angewandte Chemie International Edition, 62(35), e202305391. [Link]
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Himo, F., & Henao, A. (2012). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 77(11), 4933-4940. [Link]
-
ResearchGate. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. [Link]
-
Dasgupta, S., & Török, B. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 10, 978939. [Link]
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Nayek, P., Biswal, C., Maity, S., & Mal, P. (2023). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. [Link]
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ACS Publications. (n.d.). ACS Catalysis. [Link]
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Cambridge Open Engage. (n.d.). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. [Link]
-
CM4032 - Current Topics in Organic Chemistry. (2020, May 9). C–H Activation and its Challenges. YouTube. [Link]
-
Singleton, D. A., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 139(12), 4443–4451. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,4-Dienes via Palladium-Catalyzed Oxidative Allylation of N-Tosylhydrazones. [Link]
- Kim, J. N., et al. (1998). Method for preparing anthraquinones. U.S.
-
Domingo, L. R., & Pérez, P. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13193-13200. [Link]
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Application Notes & Protocols: Evaluating the Cytotoxicity of 1,4-Dimethoxyanthraquinone Derivatives
Introduction: The Therapeutic Promise of Anthraquinone Scaffolds
Anthraquinones, a class of aromatic organic compounds, form the structural backbone of many natural pigments and have garnered significant interest in drug development for their potential therapeutic properties, including potent anticancer activities.[1][2][3][4] The 1,4-dimethoxyanthraquinone core, in particular, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced cytotoxic profiles against various cancer cell lines.[5][6][7][8] The mechanism of action for many of these compounds is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][9][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed protocols for assessing the cytotoxic effects of novel 1,4-dimethoxyanthraquinone derivatives. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible evaluation of your compounds' therapeutic potential.
Part 1: Foundational Cytotoxicity Assessment - The MTT Assay
The initial screening of novel compounds invariably begins with an assessment of their impact on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[4][11][12][13]
Principle of the MTT Assay:
The assay's principle hinges on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12][14] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
1,4-Dimethoxyanthraquinone derivatives
-
Selected cancer cell line(s) and appropriate culture medium
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of each 1,4-dimethoxyanthraquinone derivative in DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental to understanding the compound's mechanism of action.[16][17]
Principle of Annexin V and Propidium Iodide (PI) Staining:
This assay utilizes two fluorescent dyes to distinguish between different cell populations.[18]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues, labeling early apoptotic cells.[16]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells, where it stains the nucleus red.[19]
Interpreting Flow Cytometry Data
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Viable Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells |
Table 1: Interpretation of Annexin V and PI staining results in flow cytometry.
Detailed Protocol: Annexin V & PI Staining for Flow Cytometry
Materials:
-
FITC Annexin V/PI Apoptosis Detection Kit
-
Treated and control cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the 1,4-dimethoxyanthraquinone derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Part 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Principle of Cell Cycle Analysis with PI:
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content prior to cell division.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the 1,4-dimethoxyanthraquinone derivative for the desired time. Harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[21]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[21] The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizing Cell Cycle Arrest
Caption: Potential cell cycle arrest points induced by cytotoxic compounds.
Part 4: Assessing the Role of Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of action for many anthraquinone-based anticancer agents.[1][9] ROS are highly reactive molecules that can induce cellular damage and trigger apoptosis.[22][23]
Principle of ROS Detection:
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Detailed Protocol: Intracellular ROS Detection
Materials:
-
Treated and control cells
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or a larger format (for flow cytometry) and allow them to attach overnight.
-
Probe Loading: Wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells again to remove the excess probe and then treat them with the 1,4-dimethoxyanthraquinone derivative at various concentrations.
-
Measurement: Measure the fluorescence intensity at appropriate time points (e.g., 1, 2, 4 hours) using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.
Conclusion: A Multi-faceted Approach to Cytotoxicity Profiling
The comprehensive evaluation of 1,4-dimethoxyanthraquinone derivatives requires a multi-pronged approach. By systematically progressing from broad cell viability screening to detailed mechanistic studies of apoptosis, cell cycle progression, and oxidative stress, researchers can build a robust profile of their compounds' anticancer activity. The protocols and insights provided in this guide serve as a foundation for these critical investigations, ultimately paving the way for the development of novel and effective cancer therapeutics.
References
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Jo, A., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]
-
Saleem, M., et al. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances. Retrieved from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Kalinowski, L., & Malinski, T. (2004). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Medicine. Retrieved from [Link]
-
Li, Y., et al. (2019). Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
MDPI. (2021). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
MDPI. (2022). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
PubMed Central. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Retrieved from [Link]
-
DergiPark. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Retrieved from [Link]
-
Thieme. (2005). A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. Retrieved from [Link]
-
National Institutes of Health. (2017). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. Retrieved from [Link]
-
EXCLI Journal. (2017). STUDY OF THE CYTOTOXIC EFFECTS OF 2,5-DIAZIRIDINYL-3,6-DIMETHYL-1,4-BENZOQUINONE (MEDZQ) IN MOUSE HEPATOMA CELLS. Retrieved from [Link]
Sources
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. logosbio.com [logosbio.com]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. usbio.net [usbio.net]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 23. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dimethoxyanthraquinone
Welcome to the technical support center for the synthesis of 1,4-dimethoxyanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield and purity.
I. Overview of Synthetic Strategies
The synthesis of 1,4-dimethoxyanthraquinone can be approached through several pathways. The two most prevalent methods are the intramolecular Friedel-Crafts cyclization and the Diels-Alder reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
Intramolecular Friedel-Crafts Cyclization: This classic method involves the cyclization of a precursor like 2-(2',5'-dimethoxybenzoyl)benzoic acid in the presence of a strong acid, typically concentrated sulfuric acid.[1]
-
Diels-Alder Reaction: This elegant approach involves the [4+2] cycloaddition of a suitable diene with a dienophile, such as a naphthoquinone derivative, followed by an oxidation step to yield the aromatic anthraquinone core.[2][3]
Below, we address common issues encountered in these synthetic routes.
II. Troubleshooting Guide: Low Yield and Impurities
Issue 1: Low Yield in Friedel-Crafts Cyclization
Q1: My yield of 1,4-dimethoxyanthraquinone from the sulfuric acid-mediated cyclization of 2-(2',5'-dimethoxybenzoyl)benzoic acid is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this intramolecular Friedel-Crafts reaction can often be attributed to several factors, including incomplete reaction, side reactions due to the harsh acidic conditions, and issues with the work-up procedure.
Causality and Solutions:
-
Incomplete Cyclization: The cyclization requires sufficient activation energy.
-
Troubleshooting: Ensure the reaction mixture is heated adequately. A steam bath is commonly used to maintain a consistent temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Sulfonation as a Side Reaction: Concentrated sulfuric acid can lead to sulfonation of the aromatic rings, creating water-soluble byproducts that are lost during the aqueous work-up.
-
Troubleshooting: While sulfuric acid is the standard reagent, using polyphosphoric acid (PPA) can sometimes reduce charring and sulfonation. However, PPA requires higher temperatures. Careful control of the reaction temperature and time is crucial to minimize these side reactions.
-
-
Product Loss During Work-up: The precipitation and extraction steps are critical for isolating the product.
-
Troubleshooting: When pouring the reaction mixture onto crushed ice, do so slowly and with vigorous stirring to ensure fine precipitation of the product.[1] During the chloroform extraction, ensure complete phase separation. The subsequent wash with aqueous sodium hydroxide is to remove any unreacted starting material and acidic impurities.[1] Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Experimental Protocol: Friedel-Crafts Cyclization
| Step | Procedure | Purpose |
| 1 | Add 2-(2',5'-dimethoxybenzoyl)benzoic acid in portions to stirred, concentrated sulfuric acid. | Controlled dissolution and initiation of the reaction. |
| 2 | Heat the mixture on a steam bath with constant stirring for 20-30 minutes. | To provide the necessary activation energy for cyclization. |
| 3 | Cool the mixture to room temperature and pour it onto crushed ice. | To precipitate the crude product. |
| 4 | Extract the product with chloroform. | To isolate the organic product from the aqueous phase. |
| 5 | Wash the organic extract with 2% aqueous sodium hydroxide solution, followed by water. | To remove unreacted starting material and residual acid. |
| 6 | Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. | To obtain the crude 1,4-dimethoxyanthraquinone. |
Issue 2: Unexpected Byproducts in Diels-Alder Synthesis
Q2: My post-reaction analysis (TLC, NMR) of the Diels-Alder synthesis shows a significant amount of a major byproduct along with my desired 1,4-dimethoxyanthraquinone. How can I identify and remove it?
A2: The most common byproduct in the Diels-Alder synthesis of 1,4-dimethoxyanthraquinone is the incompletely oxidized intermediate, a dihydroanthraquinone derivative.[4]
Identification and Mitigation:
-
Identification: This intermediate will have a different Rf value on TLC compared to the fully aromatic product. Its 1H NMR spectrum will show aliphatic protons that are absent in the final product.
-
Cause: The initial Diels-Alder adduct requires oxidation to form the final anthraquinone. This oxidation is often achieved by air bubbling through the reaction mixture or by using an oxidizing agent. If this step is inefficient, the dihydro-product will be a major component of your product mixture, thus lowering the yield of the desired product.[4]
-
Solution: Ensure efficient oxidation after the cycloaddition is complete. This can be achieved by bubbling air through the reaction solution, sometimes in the presence of a base like ethanolic potassium hydroxide, or by adding a mild oxidizing agent.[5]
Workflow for Diels-Alder Synthesis and Oxidation
Caption: Workflow for Diels-Alder synthesis of 1,4-dimethoxyanthraquinone.
III. Frequently Asked Questions (FAQs)
Q3: What is a suitable solvent for the recrystallization of 1,4-dimethoxyanthraquinone?
A3: The choice of solvent for recrystallization depends on the impurities present. Common solvents include ethanol, acetic acid, or toluene. For small-scale purification, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can also be very effective.
Q4: Can I use a Lewis acid to catalyze the Diels-Alder reaction?
A4: Yes, Lewis acids can be used as catalysts in Diels-Alder reactions to improve the reaction rate and selectivity.[3][6] However, the choice of Lewis acid and reaction conditions must be carefully optimized to avoid polymerization of the diene or decomposition of the reactants.
Q5: How can I synthesize the precursor, 1,4-dimethoxybenzene?
A5: 1,4-Dimethoxybenzene is commonly synthesized by the methylation of hydroquinone.[7] A typical procedure involves treating hydroquinone with a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide.[7][8] It is crucial to control the temperature during the addition of dimethyl sulfate as the reaction is exothermic.[7]
Methylation of Hydroquinone
Caption: Synthesis of 1,4-dimethoxybenzene from hydroquinone.
Q6: What analytical techniques are best for confirming the purity of my final product?
A6: A combination of techniques is recommended for full characterization and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity and quantifying any impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Comparison of Analytical Methods
| Technique | Principle | Information Provided |
| HPLC | Differential partitioning between mobile and stationary phases.[10] | Purity, quantification of impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information. |
| MS | Ionization and mass-to-charge ratio determination. | Molecular weight and fragmentation pattern. |
| Melting Point | Temperature at which solid and liquid phases are in equilibrium. | Indication of purity. |
IV. References
-
Synthesis of 1,4-dimethoxyanthraquinone. PrepChem.com. [Link]
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Institutes of Health. [Link]
-
A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. MDPI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. Google Patents.
-
Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. ResearchGate. [Link]
-
How can I prepare 1,4 dimethoxy benzene? ResearchGate. [Link]
-
Synthesis of the anthraquinone segment. ResearchGate. [Link]
-
Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents.
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
-
Synthesis of Diels-Alder Bis-Adducts of Methoxycarbonyl-1,4-benzoquinone. Asian Journal of Chemistry. [Link]
-
Method for preparing anthraquinones. Google Patents.
-
Synthesis method of 1, 4-diamino anthraquinone leuco body. Google Patents.
-
First Synthesis of 9,10-Dimethoxy-2-methyl-1,4-anthraquinone: A Naturally Occurring Unusual Anthraquinone. ResearchGate. [Link]
-
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages.
-
-
One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Scirp.org. [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]
-
Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect. [Link]
-
2,3-dimethylanthraquinone. Organic Syntheses. [Link]
-
Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. National Institutes of Health. [Link]
-
Novel process for producing 1,4-dihydroxy anthraquinone. Google Patents.
-
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health. [Link]
-
Analytical methods for determination of anthraquinone dyes in historical textiles: A review. PubMed. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in 1,4-Dimethoxyanthraquinone synthesis and prevention
Welcome to the technical support center for the synthesis of 1,4-Dimethoxyanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during the synthesis, focusing on the formation of side-products and providing actionable troubleshooting advice and preventative strategies. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of 1,4-dimethoxyanthraquinone, which typically involves the methylation of 1,4-dihydroxyanthraquinone (quinizarin).
Question 1: My reaction yields a significant amount of a mono-methylated product, 1-hydroxy-4-methoxyanthraquinone, resulting in low conversion to the desired 1,4-dimethoxyanthraquinone. What is causing this and how can I improve the yield?
Answer:
This is a classic issue of incomplete reaction. The methylation of the two hydroxyl groups on quinizarin occurs sequentially. The formation of the mono-methylated intermediate is a necessary step, but its accumulation indicates that the reaction has not gone to completion.
Causality:
-
Insufficient Methylating Agent: You may not be using a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide).
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a long enough duration or at a temperature sufficient to drive the second methylation step to completion.
-
Base Strength and Concentration: The base used (e.g., potassium carbonate, sodium hydride) may not be strong enough or in high enough concentration to deprotonate the second, less acidic hydroxyl group of the mono-methylated intermediate effectively.
Troubleshooting and Prevention Protocol:
-
Increase Molar Excess of Methylating Agent: Gradually increase the molar equivalents of your methylating agent. A common starting point is 2.2 to 2.5 equivalents. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal amount.
-
Optimize Reaction Conditions:
-
Time: Extend the reaction time. Take aliquots at regular intervals to monitor the disappearance of the mono-methylated spot on the TLC plate.
-
Temperature: If extending the time is ineffective, cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can sometimes lead to other side-products.
-
-
Choice and Amount of Base:
-
Ensure at least two equivalents of a suitable base are used. For less reactive methylating agents, a stronger base might be necessary.
-
Consider the use of a phase-transfer catalyst if you are working in a biphasic system to improve the availability of the base.
-
-
Solvent: Ensure your solvent is anhydrous, as water can consume the methylating agent and neutralize the base.
Question 2: I am observing a side-product that is more polar than my desired product and the mono-methylated intermediate. What could this be and how can I avoid it?
Answer:
A highly polar side-product often indicates demethylation has occurred, leading to the reformation of 1,4-dihydroxyanthraquinone or other hydroxylated species.
Causality:
-
Harsh Reaction Conditions: The use of strong acids or bases, particularly at elevated temperatures, can lead to the cleavage of the ether linkages.[1][2] This is a known issue with methoxy groups on aromatic rings.[1]
-
Lewis Acid Impurities: Certain reagents may contain Lewis acidic impurities that can catalyze demethylation.
-
Work-up Procedure: An overly acidic or basic aqueous work-up can also cause demethylation.
Troubleshooting and Prevention Protocol:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. If the reaction is sluggish, it is often better to try a more reactive methylating agent or a more effective base/catalyst system rather than forcing the reaction with heat.
-
Reagent Purity: Use high-purity reagents to minimize the presence of catalytic impurities.
-
Neutral Work-up: During the work-up, aim to neutralize the reaction mixture carefully. Wash the organic extracts with a saturated sodium bicarbonate solution to remove any acid, followed by a water wash to achieve a neutral pH.
-
Alternative Demethylation-Resistant Synthesis: In some cases, it may be preferable to introduce the methoxy groups earlier in the synthesis, for example, by starting with a dimethoxy-substituted precursor for a Diels-Alder reaction.[3]
Question 3: My final product is contaminated with a non-polar impurity. What is the likely identity of this side-product and how can it be removed?
Answer:
A non-polar impurity could be a result of over-methylation or other side reactions involving the solvent or starting materials. One possibility is the formation of products from the methylation of trace impurities in the starting quinizarin.
Causality:
-
Impurities in Starting Material: Commercial quinizarin can contain other anthraquinone isomers which will also be methylated.
-
Solvent Participation: In some cases, the solvent can participate in side reactions, especially under harsh conditions.
Troubleshooting and Prevention Protocol:
-
Purify Starting Materials: Recrystallize the starting 1,4-dihydroxyanthraquinone before use to ensure high purity.
-
Chromatographic Purification: The most effective way to remove non-polar impurities is through column chromatography. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) should allow for good separation.
-
Recrystallization: If the impurity is present in a small amount, recrystallization of the final product from a suitable solvent system may be sufficient for purification.
Proactive Prevention of Side-Product Formation
A well-designed experiment is the best defense against side-product formation. Below are key considerations and a generalized protocol for minimizing impurities.
Key Experimental Parameters and Their Impact
| Parameter | Effect on Main Reaction | Potential Side-Products if Not Optimized | Recommended Range/Condition |
| Temperature | Increases reaction rate. | Demethylation at high temperatures. | 50-80 °C (solvent dependent) |
| Reaction Time | Drives reaction to completion. | Increased side-products with prolonged time. | Monitor by TLC for completion. |
| Methylating Agent | Stoichiometry is critical for full conversion. | Incomplete methylation if insufficient. | 2.2 - 3.0 molar equivalents. |
| Base | Activates the hydroxyl groups. | Demethylation if too harsh. | K₂CO₃, Cs₂CO₃ (milder options) |
| Solvent | Solubilizes reactants. | Must be anhydrous. | Anhydrous DMF, Acetone, or Acetonitrile |
Recommended Synthetic Protocol
This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dihydroxyanthraquinone (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and a suitable anhydrous solvent (e.g., DMF).
-
-
Reaction:
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizing the Reaction and Side-Product Pathways
The following diagram illustrates the main synthetic route to 1,4-dimethoxyanthraquinone and the pathways leading to common side-products.
Caption: Reaction scheme for 1,4-dimethoxyanthraquinone synthesis and side-reactions.
Analytical Characterization of Products and Impurities
Accurate identification of your product and any side-products is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[5]
Typical HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).
-
Detection: UV-Vis detector set at a wavelength where anthraquinones have strong absorbance (e.g., 254 nm or 280 nm).
By following the guidance in this technical support document, you will be better equipped to navigate the challenges of 1,4-dimethoxyanthraquinone synthesis, leading to higher yields and purer products.
References
-
PrepChem. Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6688, Quinizarin. Available from: [Link]
-
Li, M., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Available from: [Link]
-
Wikipedia. Demethylation. Available from: [Link]
-
Chem-Station. O-Demethylation. Available from: [Link]
-
ResearchGate. First Synthesis of 9,10-Dimethoxy-2-methyl-1,4-anthraquinone: A Naturally Occurring Unusual Anthraquinone. Available from: [Link]
-
Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta. Available from: [Link]
-
Gogin, L. L., et al. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Kinetics and Catalysis. Available from: [Link]
- Google Patents. Method for preparing anthraquinones.
- Google Patents. Novel process for producing 1,4-dihydroxy anthraquinone.
-
SCIRP. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Demethylation of 1,4-Dimethoxyanthraquinone
Welcome to the technical support center for the synthesis and optimization of anthraquinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the demethylation of 1,4-dimethoxyanthraquinone to produce its valuable hydroxyanthraquinone analogs, such as 1,4-dihydroxyanthraquinone (quinizarin) and 1-hydroxy-4-methoxyanthraquinone. These products are crucial intermediates in the synthesis of pharmaceuticals and dyes.
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing the demethylation of 1,4-dimethoxyanthraquinone.
Q1: What are the primary methods for demethylating 1,4-dimethoxyanthraquinone?
The demethylation of aryl methyl ethers is a well-established transformation, but the specific substrate 1,4-dimethoxyanthraquinone requires careful selection of reagents to achieve desired outcomes. The most common and effective methods involve either strong Lewis acids or Brønsted acids.
-
Boron Tribromide (BBr₃): This is often the reagent of choice due to its high reactivity, which allows for demethylation at or below room temperature, preserving other functional groups.[1][2] It is a potent Lewis acid that readily coordinates to the ether oxygen, facilitating cleavage.[3]
-
Hydrobromic Acid (HBr): As a strong Brønsted acid, HBr is also effective but typically requires high temperatures (e.g., 130°C or higher) to proceed at a reasonable rate.[1][3] This method is less suitable for sensitive substrates that may decompose under harsh conditions.[1]
-
Aluminum Chloride (AlCl₃): A milder Lewis acid than BBr₃, AlCl₃ can also be used for demethylation.[4] It may offer better selectivity in some cases but often requires heating.
-
Other Reagents: While less common for this specific substrate, methods using strong nucleophiles like thiolates or specialized conditions like acidic concentrated lithium bromide (ACLB) have been developed for demethylating other aryl methyl ethers.[1][5]
Q2: How do I choose the right demethylating agent for my specific goal?
The choice of reagent is critical and depends on whether you are targeting mono-demethylation, di-demethylation, or need to accommodate other sensitive functional groups in your molecule.
| Reagent | Typical Conditions | Target Product | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT[3] | Mono- or Di-demethylation | High efficiency at low temperatures[2]; good functional group tolerance.[2] | Highly toxic and corrosive[6]; reacts violently with water[3]; requires anhydrous conditions. |
| Hydrobromic Acid (HBr) | 47-48% aq. solution, reflux (~130°C)[3] | Di-demethylation | Inexpensive and readily available. | Harsh conditions, high temperature[1]; low functional group tolerance; potential for side reactions. |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., DCM), heating | Mono- or Di-demethylation | Milder than BBr₃; may offer different selectivity.[4] | Can be less efficient; requires heating; anhydrous conditions needed. |
| Boron Trifluoride (BF₃·OEt₂) | Inert solvent, heating | Selective Demethylation | Can form stable chelates with the anthraquinone core, enabling selective reactions.[7] | May require specific workup procedures to hydrolyze the boron chelate. |
Q3: What is the mechanism for demethylation using Boron Tribromide (BBr₃)?
The reaction proceeds through a well-understood Lewis acid-mediated pathway. The high Lewis acidity of the boron atom is the driving force for the reaction.
-
Lewis Acid-Base Adduct Formation: The electron-rich oxygen atom of the methoxy group attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct.[3][8]
-
Oxonium Ion Formation: This adduct can dissociate to form a dibromoboryl oxonium cation and a bromide anion (Br⁻).[8]
-
Nucleophilic Attack (Sₙ2): The bromide anion, a good nucleophile, attacks the electrophilic methyl group in an Sₙ2 reaction. This cleaves the carbon-oxygen bond, generating methyl bromide (a volatile gas) and an aryloxydibromoborane intermediate.[3][8]
-
Hydrolysis: During the aqueous workup, the aryloxydibromoborane intermediate is hydrolyzed to liberate the free phenol (the desired hydroxyl group) and byproducts like boric acid and HBr.[8]
Sources
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Preparation of activated lignin with high hydroxyl content using lewis acid as demethylation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. Sci-Hub. Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone / Journal of the Chemical Society, Chemical Communications, 1983 [sci-hub.ru]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
Troubleshooting low fluorescence quantum yield of 1,4-Dimethoxyanthraquinone probes
Welcome to the technical support center for 1,4-Dimethoxyanthraquinone-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fluorescence quantum yield (Φf). We will explore the underlying causes of diminished fluorescence and provide actionable, field-proven protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of 1,4-Dimethoxyanthraquinone?
1,4-Dimethoxyanthraquinone is a derivative of the anthraquinone core. While the parent anthraquinone is typically non-fluorescent or weakly fluorescent, the introduction of electron-donating groups like methoxy (-OCH₃) at the 1 and 4 positions can induce fluorescence.[1][2] However, anthraquinone-based fluorophores are known to have variable and often modest quantum yields compared to other classes of dyes.[3] Their key advantages often lie in large Stokes shifts and potential for environmental sensitivity.[3][4]
Q2: What is a "low" quantum yield for this class of probes?
A "low" quantum yield is relative, but for many anthraquinone derivatives, values can range from less than 0.01 to around 0.5.[5] A yield is considered critically low when the signal-to-noise ratio is insufficient for reliable detection with your instrumentation or when it deviates significantly from a reported literature value for your specific probe and conditions.
Q3: Can the structure of my specific 1,4-Dimethoxyanthraquinone derivative inherently cause low quantum yield?
Yes. While the 1,4-dimethoxy substitution is enabling, other functional groups on the anthraquinone scaffold can dramatically influence the quantum yield. Electron-withdrawing groups (e.g., -NO₂, -CN) can decrease or completely quench fluorescence.[2][6] The inherent flexibility of the molecule's structure can also play a role; more rigid structures tend to have higher quantum yields.[7]
Troubleshooting Guide: Diagnosing and Resolving Low Quantum Yield
Low fluorescence quantum yield is a multifaceted problem. This guide provides a systematic approach to identify and correct the root cause, starting from the most common and easily solvable issues.
Issue 1: Probe Purity and Integrity
The first and most critical step is to rule out issues with the probe itself. Impurities are a primary cause of fluorescence quenching and can lead to inaccurate and misleading results.
Q: My fluorescence signal is weak or non-existent. What should I check first?
A: Verify the purity of your probe. Even trace amounts of quenching impurities, residual solvents, or synthetic byproducts can drastically reduce the quantum yield.
Workflow: Purity Verification
Caption: A logical workflow for verifying the purity of your fluorescent probe.
Recommended Actions & Protocols:
-
Thin-Layer Chromatography (TLC): This is a quick and inexpensive first-pass check. A pure compound should ideally result in a single, well-defined spot.
-
Protocol: Dissolve a small amount of your probe in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).[8] Visualize the spots under a UV lamp. Multiple spots indicate the presence of impurities.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method.
-
Protocol: Use a suitable column (e.g., C18) and mobile phase. A pure compound should show a single major peak. The presence of other peaks confirms impurities. Methods for HPLC separation of anthraquinone derivatives have been well-documented.[9]
-
-
Structural Confirmation (NMR & Mass Spectrometry): If you have synthesized the probe, you must confirm its chemical identity.
-
Proton (¹H) and Carbon (¹³C) NMR will confirm the chemical structure and connectivity.
-
Mass Spectrometry will confirm the molecular weight. Discrepancies indicate a failed synthesis or degradation.
-
Issue 2: Sub-Optimal Environmental and Solution Conditions
The local environment of the fluorophore has a profound impact on its photophysical properties. Solvent polarity, probe concentration, and pH must be carefully controlled.
Q: My probe is pure, but the fluorescence is still low. What environmental factors should I investigate?
A: The solvent, concentration, and pH are the next critical parameters to optimize. The electronic excited state of a fluorophore is highly sensitive to its surroundings.
Workflow: Environmental Factor Optimization
Caption: Key environmental factors to investigate for quantum yield optimization.
Recommended Actions & Protocols:
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize the excited state relative to the ground state, altering the energy gap and affecting the quantum yield.[10][11] Polar fluorophores are generally more sensitive to solvent effects.[10]
-
Action: Test your probe in a range of solvents with varying polarities (see table below). Anthraquinone derivatives are known to exhibit solvatochromic effects.[12][13] Nonpolar solvents may lead to higher quantum yields for some rhodamine dyes, a principle that can be applicable here.[14]
-
Data Table: Common Solvents and Their Properties
Solvent Polarity Index Type Refractive Index (n) Hexane 0.1 Nonpolar 1.375 Toluene 2.4 Nonpolar 1.496 Dichloromethane 3.1 Polar Aprotic 1.424 Acetone 5.1 Polar Aprotic 1.359 Ethanol 4.3 Polar Protic 1.361 Methanol 5.1 Polar Protic 1.329 Acetonitrile 5.8 Polar Aprotic 1.344 DMSO 7.2 Polar Aprotic 1.479 | Water | 10.2 | Polar Protic | 1.333 |
-
-
Concentration and Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like anthraquinones can stack together, forming non-fluorescent aggregates. This process, known as ACQ, provides an efficient pathway for non-radiative decay, killing fluorescence.[15][16][17]
-
Action: Perform a concentration-dependent study. Measure the fluorescence intensity of a serial dilution of your probe. If ACQ is the issue, you will see the quantum yield increase as the concentration decreases, before eventually dropping off due to the signal falling below the detection limit. For quantitative measurements, ensure the absorbance of your solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.[18][19]
-
-
pH of the Solution: The pH of the medium can affect the protonation state of a fluorophore or auxiliary groups, which in turn alters its electronic structure and fluorescence properties.[20] While 1,4-dimethoxyanthraquinone itself lacks easily ionizable groups, many derivatives used as probes do. For instance, aniline fluorescence is strong in neutral or alkaline solutions but disappears in acidic conditions.[2]
-
Action: Measure the pH of your sample solution. If your probe has pH-sensitive functional groups, or if you are working in an unbuffered system, use a suitable biological buffer (e.g., PBS, TRIS) to maintain a stable pH. Studies on other molecules show fluorescence can be stable within a certain pH range (e.g., 5.5 to 7.5) and change dramatically outside of it.[21]
-
Issue 3: Flawed Quantum Yield Measurement
Even with a pure probe in an optimal environment, the calculated quantum yield can be erroneously low if the measurement protocol is flawed. The comparative method, using a well-characterized fluorescent standard, is most common but requires careful execution.[18][22]
Q: I've optimized all conditions, but my calculated Φf is still unexpectedly low. Is my measurement technique wrong?
A: It's highly possible. Accurate quantum yield measurement is a meticulous process prone to systematic errors.
Workflow: Relative Quantum Yield Measurement
Caption: Step-by-step workflow for accurate relative quantum yield determination.
Protocol: Accurate Relative Quantum Yield Measurement
This protocol is based on the comparative method of Williams et al.[18]
-
Select a Standard: Choose a quantum yield standard with known Φf that absorbs and emits in a similar spectral region to your 1,4-dimethoxyanthraquinone probe. For blue-green emitting probes, Quinine Sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) is a common choice.
-
Prepare Solutions:
-
Prepare a stock solution of your sample and the standard in the same solvent if possible. If not, you must account for the difference in the solvent's refractive index in the final calculation.
-
Create a series of dilutions for both the sample and the standard. The goal is to have at least five solutions of each, with absorbances ranging from ~0.01 to 0.1 at the chosen excitation wavelength. Keeping absorbance below 0.1 is critical to avoid non-linear effects. [18]
-
-
Acquire Spectra:
-
Measure the UV-Vis absorption spectrum for every solution. Record the exact absorbance at the excitation wavelength (λex).
-
Using a fluorometer, record the fluorescence emission spectrum for every solution. Crucially, the instrument settings (excitation wavelength, slit widths) must be identical for all sample and standard measurements. [19] Ensure you are using the correct spectral correction files for your instrument.[23][24]
-
-
Process Data:
-
Integrate the area under the entire fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance at λex (X-axis).
-
Perform a linear regression for both datasets to obtain the slopes (gradients). Let's call them Gradₛₘₚ and GradₛₜᏧ.
-
-
Calculate Quantum Yield: Use the following equation:
Φₛₘₚ = ΦₛₜᏧ × (Gradₛₘₚ / GradₛₜᏧ) × (nₛₘₚ² / nₛₜᏧ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard. (This term is 1 if the same solvent is used for both).
-
Issue 4: Environmental Quenchers
If all the above factors have been addressed, consider the presence of external quenching agents.
Q: I have followed all protocols meticulously. Are there any other factors that could be quenching my fluorescence?
A: Yes, dissolved oxygen and temperature are two common but often overlooked culprits.
-
Oxygen Quenching: Dissolved molecular oxygen is a triplet-state quencher and can significantly reduce the fluorescence of many aromatic fluorophores via intersystem crossing.
-
Action: If you require the maximum possible quantum yield, degas your solvent. This can be done by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes prior to measurement, or by using freeze-pump-thaw cycles.
-
-
Temperature: Increasing the temperature generally decreases fluorescence quantum yield.[25] This is because higher thermal energy increases the probability of non-radiative decay pathways (e.g., internal conversion, vibrational relaxation).[26][27]
-
Action: Ensure your measurements are performed at a consistent and controlled room temperature. If you are comparing results across experiments, temperature stability is key. Be aware that high-intensity excitation sources can cause localized heating of the sample in the cuvette.
-
References
-
Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics. [Link]
-
Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. Biophysical Journal. [Link]
-
Temperature dependence of fluorescence quantum yield at 282 nm excitation... ResearchGate. [Link]
-
Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Edinburgh Instruments. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Royal Society of Chemistry. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Center for Biotechnology Information. [Link]
-
Experimental set-up for the determination of the luminescence quantum... ResearchGate. [Link]
-
Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. [Link]
-
Aggregation-induced phosphorescence of an anthraquinone based emitter. Royal Society of Chemistry. [Link]
-
Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. ResearchGate. [Link]
-
A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. National Center for Biotechnology Information. [Link]
-
What's wrong with my quantum yield measurement? ResearchGate. [Link]
-
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
-
Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications. [Link]
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
-
How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Springer. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
What is the effect of the pH on the fluorescence? Quora. [Link]
-
Suppressing aggregation induced quenching in anthracene based conjugated polymers. Royal Society of Chemistry. [Link]
-
Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. PubMed. [Link]
-
pH effect on fluorescence properties (a) fluorescence intensity of anthracene vs. pH (b) fluorescence intensity of phenanthrene vs. pH... ResearchGate. [Link]
-
Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Chemistry Document Repository. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]
-
Spectral Investigations on 1,4-dimethylamino Anthraquinone Under Laser Excitation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Processes of aggregation-caused quenching (ACQ) and aggregation-induced... ResearchGate. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. [Link]
-
The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods. [Link]
-
Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Journal of Physical Science. [Link]
-
Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. National Center for Biotechnology Information. [Link]
-
Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. National Center for Biotechnology Information. [Link]
-
Strong and pH dependent fluorescence in unprecedented anthra[2,3. Federica. [Link]
-
A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates. MDPI. [Link]
-
1,4-dimethyl anthraquinone. The Good Scents Company. [Link]
-
Purification Procedures for Synthetic Dyes. RTI International. [Link]
-
Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. ResearchGate. [Link]
-
Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link].turpion.org/en/abstract/RCR4901)
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 3. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus [mdpi.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 9. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. journalcsij.com [journalcsij.com]
- 12. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectral investigations on 1,4-dimethylamino anthraquinone under laser excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 17. researchgate.net [researchgate.net]
- 18. static.horiba.com [static.horiba.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. edinst.com [edinst.com]
- 24. Making sure you're not a bot! [opus4.kobv.de]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
- 27. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]
Stability issues of 1,4-Dimethoxyanthraquinone under acidic or basic conditions
Welcome to the dedicated technical support center for 1,4-Dimethoxyanthraquinone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise during your experiments, particularly under acidic or basic conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you might encounter when working with 1,4-Dimethoxyanthraquinone, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Unexpected Color Change of Solution from Yellow to Orange/Reddish-Brown Under Acidic Conditions
Question: I dissolved 1,4-Dimethoxyanthraquinone in an acidic medium for my reaction, and the solution's color changed from yellow to a distinct orange or reddish-brown over time. What is causing this, and how can I prevent it?
Root Cause Analysis:
An observable color change from yellow to orange or reddish-brown in an acidic environment is a strong indicator of the demethylation of 1,4-Dimethoxyanthraquinone. This chemical transformation involves the cleavage of one or both methoxy (-OCH₃) groups, leading to the formation of 1-hydroxy-4-methoxyanthraquinone and subsequently 1,4-dihydroxyanthraquinone (also known as Quinizarin).[1] Quinizarin itself is an orange or red-brown crystalline powder, which accounts for the observed color change.[1]
The underlying mechanism is an acid-catalyzed nucleophilic substitution reaction.[2] The ether oxygen of the methoxy group is first protonated by the acid, making it a better leaving group. A nucleophile present in the medium (such as a halide ion from acids like HBr or HCl) then attacks the methyl group, cleaving the ether bond.[3][4] This process is often accelerated by heat.
Visualizing the Degradation Pathway:
Caption: Acid-catalyzed demethylation of 1,4-Dimethoxyanthraquinone.
Recommended Solutions & Protocols:
-
Choice of Acid: If your experimental conditions permit, opt for non-nucleophilic acids or acids with weakly nucleophilic conjugate bases to minimize the rate of demethylation. However, be aware that strong acids are generally required for this cleavage.[4]
-
Temperature Control: Perform your reactions at the lowest possible temperature that allows for the desired transformation of your primary substrate. Avoid prolonged heating in acidic media.
-
Reaction Time: Minimize the exposure time of 1,4-Dimethoxyanthraquinone to acidic conditions. If possible, add the compound at a later stage of the reaction.
-
Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of more polar, colored byproducts.[5]
Experimental Protocol: Monitoring Degradation by HPLC
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) and extract the compounds with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV-Vis detector, monitoring at a wavelength where both the parent compound and the potential degradation products absorb (e.g., 254 nm and a wavelength in the visible range for Quinizarin).
-
-
Analysis: Compare the chromatograms over time. The appearance of new, more polar peaks (shorter retention times) that correlate with the color change is indicative of degradation.
Issue 2: Recovery of a More Polar, Insoluble Compound After Basification of an Acidic Solution
Question: After running my reaction in an acidic solvent, I neutralized the mixture with a base to work it up. I noticed the precipitation of a colored solid that is less soluble in my organic extraction solvent than the starting 1,4-Dimethoxyanthraquinone. What is this precipitate?
Root Cause Analysis:
This observation is a direct consequence of the acid-induced demethylation described in Issue 1. The degradation product, 1,4-dihydroxyanthraquinone (Quinizarin), is significantly more polar than the starting material due to the presence of two hydroxyl groups. These hydroxyl groups can also be deprotonated under basic conditions, forming a phenolate salt which may have different solubility characteristics and could precipitate out of the solution upon neutralization, depending on the pH and solvent system.
Recommended Solutions:
-
pH Control during Workup: Carefully adjust the pH during the workup. Instead of a strong basification, a gentle neutralization to pH 7 might keep the dihydroxyanthraquinone protonated and more soluble in certain organic solvents.
-
Solvent Selection for Extraction: If you suspect the formation of 1,4-dihydroxyanthraquinone, consider using a more polar solvent for extraction, or a mixture of solvents, to ensure all components remain in solution for analysis.
-
Characterization of the Precipitate: Isolate the precipitate by filtration and characterize it using standard analytical techniques (e.g., NMR, Mass Spectrometry, IR) to confirm its identity as 1,4-dihydroxyanthraquinone.
Frequently Asked Questions (FAQs)
Q1: How stable is 1,4-Dimethoxyanthraquinone in strongly basic solutions (e.g., aqueous NaOH)?
A1: Aryl methyl ethers, such as those in 1,4-Dimethoxyanthraquinone, are generally resistant to cleavage by common aqueous bases like sodium hydroxide under standard laboratory conditions.[2] The C-O bond of an aryl ether is strong, and the phenoxide is a poor leaving group. Cleavage of such ethers typically requires very strong bases, such as organolithium reagents, or harsh conditions with strong nucleophiles at high temperatures.[2][6] Therefore, for most applications, 1,4-Dimethoxyanthraquinone can be considered relatively stable in the presence of common inorganic bases at moderate temperatures.
Q2: Can I use 1,4-Dimethoxyanthraquinone in reactions involving strong acids like HBr or HI?
A2: Caution is highly advised. Strong hydrohalic acids like HBr and HI are known reagents for the cleavage of ethers, including aryl methyl ethers.[3] Using 1,4-Dimethoxyanthraquinone in the presence of these acids, especially with heating, will likely lead to demethylation to form 1,4-dihydroxyanthraquinone. If your reaction requires a strong acid, and the integrity of the methoxy groups is crucial, you should consider alternative non-nucleophilic acids and maintain strict temperature control.
Q3: What are the ideal storage conditions for 1,4-Dimethoxyanthraquinone to ensure its long-term stability?
A3: To ensure the long-term stability of 1,4-Dimethoxyanthraquinone, it should be stored in a cool, dry, and dark place. Protect it from exposure to acidic vapors. The container should be tightly sealed to prevent moisture ingress. Under these conditions, the compound is expected to be stable.
Q4: Are there any specific analytical techniques recommended for assessing the purity and stability of 1,4-Dimethoxyanthraquinone?
A4: Yes, several analytical methods are suitable:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing purity and detecting degradation products. A C18 column with a mobile phase gradient of acetonitrile and water is typically effective.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence and integrity of the methoxy groups (a singlet around 4 ppm) and the aromatic protons. The appearance of new signals in the hydroxyl region would indicate demethylation.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the parent compound and identify any degradation products.[7]
Summary of Potential Degradation Under Different pH Conditions:
| Condition | Potential for Degradation | Primary Degradation Product | Mechanism |
| Strongly Acidic (e.g., HBr, HI, conc. H₂SO₄) | High, especially with heat | 1,4-Dihydroxyanthraquinone (Quinizarin) | Acid-catalyzed nucleophilic substitution (demethylation) |
| Weakly Acidic | Low to Moderate | 1-Hydroxy-4-methoxyanthraquinone | Slow acid-catalyzed demethylation |
| Neutral | Very Low | - | - |
| Basic (e.g., aq. NaOH, K₂CO₃) | Very Low | - | Generally unreactive |
| Strongly Basic/Nucleophilic (e.g., NaSEt, Organolithiums) | Moderate to High | 1,4-Dihydroxyanthraquinone (Quinizarin) | Nucleophilic demethylation |
References
-
Aidan A. C., et al. (2020). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Ether cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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ResearchGate. (n.d.). Cleavage of aryl methyl ethers with LiCl; the reaction mechanism proposed by Fang et al.⁴⁷. Available at: [Link]
-
ACS Publications. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinizarin. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.5: Acidic Cleavage of Ethers. Available at: [Link]
-
Wikipedia. (2023). 1,4-Dihydroxyanthraquinone. Available at: [Link]
-
Slideshare. (n.d.). Industrial production of quinizarin. Available at: [Link]
-
NIH. (2024). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. PMC. Available at: [Link]
-
Expert Insights. (n.d.). Manufacturing 1,4-Dihydroxyanthraquinone (Quinizarin). Available at: [Link]
-
YouTube. (2020). in the chemical literature: demethylation of an aryl ether. Available at: [Link]
-
IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
ResearchGate. (2015). Comparative Synthetic Study of 1,4-Dihydroxy Anthraquinone (Quinizarin) Dye Intermediate. Available at: [Link]
-
ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Available at: [Link]
-
ResearchGate. (2011). Coupled electrochemical and enzymatic degradation of two anthraquinone dyes. Available at: [Link]
-
ResearchGate. (2011). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. Available at: [Link]
-
PubMed. (2003). Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots. Available at: [Link]
-
ResearchGate. (2004). New insights into mechanisms of dye degradation by one-electron oxidation processes. Available at: [Link]
-
NIH. (2019). Bacterial degradation of anthraquinone dyes. PMC. Available at: [Link]
-
University of Manchester. (n.d.). An HPLC method development for the assessment of degradation products of anthraquinone dye. Research Explorer. Available at: [Link]
-
DIAL@UCLouvain. (2004). Theoretical investigation of substituted anthraquinone dyes. Available at: [Link]
-
ResearchGate. (2003). Chemical and enzymatic hydrolysis of anthraquinone glycosides from Madder roots. Available at: [Link]
-
PubMed. (1991). Degradation of 1,4-naphthoquinones by Pseudomonas putida. Available at: [Link]
-
PubMed. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Available at: [Link]
- Google Patents. (n.d.). CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone.
-
ResearchGate. (2016). A new method for producing substituted anthraquinones via diene synthesis in the presence of Mo-V-P heteropoly acid solution: Catalyst regeneration. Available at: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]
-
ResearchGate. (2022). Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanotephorus cucumeris Dec 1. Available at: [Link]
- Google Patents. (n.d.). CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.
-
ResearchGate. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Available at: [Link]
-
NIH. (2019). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PMC. Available at: [Link]
-
ResearchGate. (2004). Theoretical investigation of substituted anthraquinone dyes. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Available at: [Link]
-
SciRP.org. (n.d.). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Available at: [Link]
-
The Good Scents Company. (n.d.). 1,4-dimethyl anthraquinone. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1,4-Dimethoxyanthraquinone for Bulk Production
This guide is designed for researchers, chemists, and drug development professionals engaged in the bulk production of 1,4-Dimethoxyanthraquinone. It provides in-depth technical support, addressing common challenges encountered during scale-up, and offers practical, field-proven solutions. Our focus is on ensuring scientific integrity, process robustness, and batch-to-batch consistency.
Section 1: Overview of Synthetic Strategies for Scale-Up
The industrial synthesis of 1,4-Dimethoxyanthraquinone is primarily approached via two strategic pathways. The selection of a specific route often depends on the availability of starting materials, cost considerations, and the required purity of the final product.
-
Route A: Two-Step Synthesis via Quinizarin Intermediate. This is the most common and industrially viable route. It involves the initial synthesis of 1,4-dihydroxyanthraquinone (Quinizarin), followed by a Williamson ether synthesis (methylation) to yield the final product. The synthesis of Quinizarin itself is well-established, typically proceeding through the reaction of phthalic anhydride with either p-chlorophenol or hydroquinone in the presence of an acid catalyst like sulfuric acid and boric acid.[1][2]
-
Route B: Cyclization of a Benzoylbenzoic Acid Derivative. This route involves the intramolecular cyclization of 2-(2',5'-dimethoxybenzoyl)benzoic acid in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, to form the anthraquinone core directly.[3] While elegant, the multi-step preparation of the substituted benzoic acid precursor can make this route less economical for bulk production compared to Route A.
Caption: High-level overview of primary synthetic routes to 1,4-Dimethoxyanthraquinone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1,4-Dimethoxyanthraquinone?
A1: The main challenges transition from reaction kinetics to engineering and process control. Key issues include:
-
Mass and Heat Transfer: Ensuring uniform mixing and temperature control in large reactors is critical, especially during the exothermic addition of reagents. Poor mixing can lead to localized overheating, side reactions, and incomplete conversion.
-
Reagent Stoichiometry and Addition: In bulk production, the precise control of molar ratios and the rate of reagent addition are paramount to prevent runaway reactions and the formation of impurities like the mono-methylated byproduct.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures, performing extractions, and isolating the product via filtration require robust and efficient equipment. Phase separation can be slower and more challenging at scale.
-
Purification: Achieving high purity consistently across large batches can be difficult. Methods like recrystallization require large solvent volumes and careful control of cooling profiles to ensure consistent crystal size and purity. Sublimation, while effective for high purity, requires specialized high-vacuum equipment.[4]
Q2: Which synthetic route is more suitable for industrial-scale production?
A2: Route A, the two-step synthesis via a Quinizarin intermediate, is generally preferred for industrial production. This preference is based on the lower cost and wider availability of the initial starting materials (phthalic anhydride and p-chlorophenol).[2] The synthesis of Quinizarin is a well-established industrial process.[5][6] This modular approach allows for the purification of the Quinizarin intermediate, ensuring that high-quality material enters the final, value-adding methylation step, which ultimately simplifies the final purification of 1,4-Dimethoxyanthraquinone.
Q3: What are the critical process parameters to control during the methylation of Quinizarin?
A3: The methylation step is the most critical for determining final product yield and purity. The key parameters are:
-
Temperature: Must be carefully controlled to balance reaction rate with the prevention of side reactions or thermal degradation of the product.
-
Base and Methylating Agent Stoichiometry: A slight excess of the base and methylating agent is typically used to drive the reaction to completion and minimize the presence of unreacted Quinizarin and the mono-methoxy intermediate.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can lead to colored impurities.
-
Solvent Purity: The solvent should be anhydrous, as water can react with the base and potentially hydrolyze the methylating agent, reducing its effectiveness.
Q4: How does the purity of the starting Quinizarin affect the final product?
A4: The purity of the Quinizarin intermediate is directly correlated with the purity of the final 1,4-Dimethoxyanthraquinone and the ease of its purification. Impurities in the starting Quinizarin, such as other hydroxyanthraquinone isomers (e.g., Alizarin) or unreacted starting materials from its synthesis, can undergo methylation themselves, leading to a complex mixture of byproducts that are often difficult to separate from the desired product due to their similar chemical structures and polarities.
Q5: What are the recommended purification methods for bulk quantities of 1,4-Dimethoxyanthraquinone?
A5: For bulk quantities, the most practical purification method is recrystallization . The choice of solvent is critical; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room or lower temperatures. Common solvents include toluene, xylenes, or acetic acid. For achieving very high purity (>99.5%), high-vacuum sublimation is an excellent but more energy-intensive method that can be used for final polishing.[4]
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low Yield in Methylation Step | A. Incomplete Deprotonation: The phenolic protons of Quinizarin are acidic but require a sufficiently strong base for complete deprotonation to the more nucleophilic alkoxide. | Solution: Ensure at least 2.2 equivalents of a suitable base (e.g., anhydrous K₂CO₃, NaH) are used. For large-scale reactions where mass transfer is limited, a stronger base or a phase-transfer catalyst can improve reaction efficiency. The complete formation of the dianion is crucial for the subsequent Sₙ2 reaction with the methylating agent. |
| B. Inactive Methylating Agent: Reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) can degrade with moisture. | Solution: Use a fresh, unopened bottle of the methylating agent or re-distill/purify if its quality is suspect. Ensure addition is performed under strictly anhydrous conditions. | |
| C. Sub-optimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | Solution: Maintain the reaction temperature within the optimal range (typically 50-80°C, depending on the solvent and reagents). Monitor reaction progress using TLC or HPLC to determine the optimal reaction time. | |
| 2. Significant Impurities Detected (Mono-methoxy and/or starting Quinizarin) | A. Insufficient Reagents: Molar ratio of base or methylating agent to Quinizarin is too low. | Solution: Increase the equivalents of both the base and methylating agent. A typical starting point for scale-up is a Quinizarin:Base:DMS molar ratio of 1:2.5:2.5. See the data table below for guidance. |
| B. Poor Mixing/Mass Transfer: In large reactors, poor agitation can create "dead zones" where reagents are not effectively mixed, leading to incomplete reaction. | Solution: Optimize the agitation speed and ensure the reactor is properly baffled. Consider a metered, subsurface addition of the methylating agent over a period of 1-2 hours to maintain a consistent concentration throughout the reaction vessel. | |
| 3. Final Product has a Dark Color or is Difficult to Purify | A. Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of acid or base, can cause the anthraquinone core to degrade. | Solution: Minimize the reaction time at elevated temperatures. Once the reaction is complete (as determined by in-process controls), cool the mixture promptly before work-up. Perform the work-up and purification steps without unnecessary delays. |
| B. Oxidative Side Reactions: Presence of oxygen can lead to the formation of highly colored quinonoid impurities. | Solution: Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction and work-up. Using de-gassed solvents can also be beneficial. | |
| C. Ineffective Work-up: Residual base or salts from the reaction can contaminate the crude product. | Solution: During the aqueous work-up, ensure the organic layer is thoroughly washed first with a dilute acid (to neutralize excess base), then with water or brine until the aqueous layer is neutral.[3] | |
| 4. Inconsistent Batch-to-Batch Yield and Purity | A. Raw Material Variability: Inconsistent quality of Quinizarin, solvent, or base. | Solution: Implement strict quality control (QC) testing for all incoming raw materials. This should include assays for purity (HPLC), water content (Karl Fischer), and identity (FTIR/NMR). |
| B. Lack of Process Control: Deviations in temperature, reaction time, or agitation speed between batches. | Solution: Develop and adhere to a strict Standard Operating Procedure (SOP). Utilize automated reactor systems to precisely control and log all critical process parameters. The workflow diagram below outlines key control points. |
Data Presentation: Recommended Molar Ratios for Quinizarin Methylation
| Scale | Quinizarin (molar eq.) | Base (e.g., K₂CO₃) (molar eq.) | Methylating Agent (e.g., DMS) (molar eq.) | Rationale |
| Lab (1-50 g) | 1.0 | 2.2 - 2.5 | 2.2 - 2.5 | A smaller excess is often sufficient due to efficient mixing and heat transfer. |
| Pilot/Bulk (>1 kg) | 1.0 | 2.5 - 3.0 | 2.5 - 3.0 | A larger excess is recommended to compensate for potential mass transfer limitations and to ensure the reaction is driven to completion in a large volume. |
Section 4: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Quinizarin (1,4-Dihydroxyanthraquinone)
This protocol is adapted from established industrial methods.[5][6]
-
Reactor Preparation: Charge a glass-lined reactor with fuming sulfuric acid (oleum, 20% SO₃) and boric acid.
-
Dehydration: Heat the mixture to 110-115°C for 30-60 minutes under agitation to dehydrate the boric acid.
-
Phthalic Anhydride Addition: Add phthalic anhydride to the reactor. The exotherm will raise the temperature to approximately 130°C.
-
p-Chlorophenol Addition: Begin the slow, portion-wise addition of molten p-chlorophenol, maintaining the reaction temperature between 130-150°C. The addition should take place over 2-4 hours.
-
Condensation: After the addition is complete, raise the temperature to 200-205°C and hold for 5-10 hours until the reaction is complete (monitored by HPLC).
-
Hydrolysis (Quenching): Carefully and slowly transfer the hot reaction mixture into a separate quench vessel containing 8-10 volumes of water, maintaining the quench temperature below 130°C.
-
Isolation: The precipitated crude Quinizarin is isolated by filtration, washed with hot water to remove residual acids, and dried.
Protocol 2: Bulk Methylation of Quinizarin to 1,4-Dimethoxyanthraquinone
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with purified Quinizarin and a suitable anhydrous solvent (e.g., DMF, Acetone).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (2.5 equivalents) under strong agitation.
-
Heating: Heat the slurry to 60-70°C.
-
Methylating Agent Addition: Slowly add dimethyl sulfate (2.5 equivalents) via a dosing pump over 1-2 hours, maintaining the temperature below 80°C.
-
Reaction: Maintain the reaction at 70-80°C for 4-6 hours. Monitor the reaction's completion by TLC or HPLC (disappearance of Quinizarin and the mono-methoxy intermediate).
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing a large volume of cold water with stirring.
-
Isolation: The precipitated brownish-yellow solid is collected by filtration.
-
Washing: The filter cake is washed thoroughly with water to remove inorganic salts, then with a cold solvent like methanol to remove minor impurities. The product is then dried under vacuum.
Mandatory Visualization: Standardized Production Workflow
Caption: Standardized workflow for bulk methylation highlighting critical control points.
References
-
Anthraquinone | Synthesis, Reactions, Dyeing - Britannica. (n.d.). Retrieved from [Link]
- Process for the preparation of anthraquinone and its substituted derivatives. (1983). Google Patents.
-
The Development of Synthetic Anthraquinone. (n.d.). datapdf.com. Retrieved from [Link]
-
Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. (2018). ResearchGate. Retrieved from [Link]
-
An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of anthracyclinones. Part 1. Regioselective alkylation of 5-hydroxyquinizarin. (n.d.). ResearchGate. Retrieved from [Link]
-
View of STUDIES ON THE ALKYLATION OF QUINIZARIN. (n.d.). Journal of Chemical Society of Nigeria. Retrieved from [Link]
-
Synthesis of leucoquinizarin. (n.d.). PrepChem.com. Retrieved from [Link]
-
Quinizarin. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 1,4-dimethoxyanthraquinone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). ResearchGate. Retrieved from [Link]
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (1987). Google Patents.
- Novel process for producing 1,4-dihydroxy anthraquinone. (2014). Google Patents.
-
1,4-Dihydroxyanthraquinone. (n.d.). Wikipedia. Retrieved from [Link]
- Process of preparing leuco-1.4-dihydroxyanthraquinones. (1932). Google Patents.
-
Concentrated solutions of 1,4-dialkyl-arylamino-anthraquinone dyestuffs for the colouring of petroleum products. (1985). European Patent Office. Retrieved from [Link]
-
Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. (2019). ResearchGate. Retrieved from [Link]
- Synthesis method of 1, 4-diamino anthraquinone leuco body. (2020). Google Patents.
- Method for preparing anthraquinones. (1998). Google Patents.
- Method for preparing 1,4-dihydroxy anthraquinone. (2015). Google Patents.
-
Synthesis of the anthraquinone segment. (2020). ResearchGate. Retrieved from [Link]
- Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum. (2016). Google Patents.
-
Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). PubMed. Retrieved from [Link]
-
First Synthesis of 9,10-Dimethoxy-2-methyl-1,4-anthraquinone: A Naturally Occurring Unusual Anthraquinone. (n.d.). ResearchGate. Retrieved from [Link]
-
1,4-dimethyl anthraquinone. (n.d.). The Good Scents Company. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for 1,4-Dimethoxyanthraquinone Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dimethoxyanthraquinone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the critical role of catalyst selection in achieving high efficiency and purity. We will move beyond simple protocols to explore the underlying chemical principles that govern catalyst performance in this specific application.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-Dimethoxyanthraquinone, and what is the catalyst's function?
The classical and most direct synthesis involves the intramolecular Friedel-Crafts acylation of 2-(2',5'-dimethoxybenzoyl)benzoic acid.[1] In this method, concentrated sulfuric acid (H₂SO₄) is typically employed.
However, it's crucial to understand that H₂SO₄ acts as more than just a simple catalyst; it serves two primary functions:
-
Proton Source (Catalyst): It protonates the carboxylic acid group, facilitating the formation of a highly electrophilic acylium ion. This ion is the key intermediate that attacks the electron-rich aromatic ring to close the central ring of the anthraquinone core.
-
Dehydrating Agent: The reaction eliminates a molecule of water. Concentrated sulfuric acid is a powerful dehydrating agent that sequesters this water, driving the equilibrium towards the product and preventing side reactions.
While effective, this method's harshness can lead to challenges, which we will address below.
Q2: I'm observing significant charring and low yields with the concentrated sulfuric acid method. What are the likely causes and how can I troubleshoot this?
This is a very common issue stemming from the aggressive nature of concentrated H₂SO₄.
Causality:
-
Sulfonation: The electron-rich methoxy-substituted rings are susceptible to electrophilic attack not just by the acylium ion but also by SO₃ present in fuming sulfuric acid (or generated in concentrated H₂SO₄ at elevated temperatures). This leads to the formation of unwanted sulfonated byproducts.
-
Dehydration and Polymerization: At elevated temperatures, strong acids can cause intermolecular reactions and polymerization, leading to the formation of intractable tar or "char."[2][3] The methoxy groups can also be susceptible to cleavage under these harsh acidic conditions.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is strictly controlled. The initial addition of the substrate to the acid should be done portion-wise and with cooling. The subsequent heating step should be gradual and maintained at the minimum temperature required for cyclization (e.g., a steam bath for a controlled duration).[1]
-
Alternative Brønsted Acids: Consider using polyphosphoric acid (PPA) as an alternative. PPA is also a strong acid and dehydrating agent but is generally considered milder than concentrated H₂SO₄ and can often reduce the extent of charring and sulfonation.
-
Lewis Acid Catalysis: Lewis acids offer a different mechanistic pathway that can avoid the issues of sulfonation. Catalysts like Tin(IV) chloride (SnCl₄), Zinc chloride (ZnCl₂), or Iron(III) chloride (FeCl₃) can be effective for Friedel-Crafts acylations.[4] They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the acyl group without the same tendency to cause charring as H₂SO₄.
Q3: My precursor is synthesized via O-methylation of a dihydroxy intermediate. The reaction is slow and incomplete. Can catalysis improve this step?
Absolutely. O-methylation, typically a Williamson ether synthesis using a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., K₂CO₃, NaOH), often suffers from poor reaction rates due to the immiscibility of reactants. The inorganic base and the organic substrate exist in separate phases. This is an ideal scenario for the application of Phase-Transfer Catalysis (PTC) .[5]
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, NBu₄Br), facilitates the reaction by transporting the nucleophile (e.g., the phenoxide anion) from the solid or aqueous phase into the organic phase where the substrate resides.[6][7]
Mechanism of Action:
-
The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (RO⁻) at the phase interface.
-
The resulting ion pair [Q⁺RO⁻] is soluble in the organic solvent due to the lipophilic alkyl groups on the cation.[6]
-
In the organic phase, the "naked" and highly reactive phenoxide anion readily attacks the methylating agent.
-
The Q⁺ cation then returns to the interface to pick up another anion, continuing the catalytic cycle.
Implementing PTC can dramatically increase reaction rates, improve yields, and allow for the use of milder reaction conditions.[5][8]
Q4: Are there modern, one-pot catalytic systems that can synthesize the anthraquinone core from simpler precursors like a naphthoquinone?
Yes, for related anthraquinone structures, bifunctional catalysts have shown great promise in one-pot syntheses.[9] These methods typically involve a Diels-Alder reaction followed by an oxidation/aromatization step. While not explicitly detailed for 1,4-Dimethoxyanthraquinone, the principles are applicable.
Mo-V-P Heteropoly Acids (HPAs): These catalysts, with formulas like H₁₇P₃Mo₁₆V₁₀O₈₉, are particularly effective.[2][10] They function as:
-
Brønsted Acid Catalyst: The strong acidity of the HPA catalyzes the initial [4+2] cycloaddition (Diels-Alder reaction) between a diene and a dienophile (like a quinone).[10][11]
-
Redox Catalyst: The vanadium component of the HPA acts as an oxidizing agent, facilitating the subsequent dehydrogenation (aromatization) of the Diels-Alder adduct to form the stable anthraquinone ring system.[9][12]
The major advantage is the ability to perform both steps in a single reactor, which simplifies the process and can improve overall efficiency.[9][10] The catalyst can often be filtered and regenerated for reuse.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Incomplete reaction. 2. Product degradation by harsh acid. 3. Formation of sulfonated byproducts. | 1. Increase reaction time or slightly elevate temperature. 2. Switch from H₂SO₄ to a milder catalyst like PPA or a Lewis acid (e.g., SnCl₄).[4] 3. Use a non-sulfonating acid system. |
| Charring/Tarry Product | 1. Excessively high reaction temperature. 2. Catalyst is too aggressive (e.g., fuming H₂SO₄). | 1. Maintain strict temperature control; use a steam bath.[1] 2. Replace H₂SO₄ with PPA or an alternative catalyst system. |
| Incomplete O-Methylation | 1. Poor solubility of the base/nucleophile in the organic solvent. 2. Low reactivity of the methylating agent. | 1. Introduce a phase-transfer catalyst (e.g., NBu₄Br) to improve inter-phase transport.[5][6] 2. Use a more reactive methylating agent like dimethyl sulfate (use with caution). |
| Formation of Byproducts | 1. Side reactions due to harsh conditions. 2. Cleavage of methoxy groups. 3. Isomer formation in Diels-Alder routes. | 1. Lower the reaction temperature and/or use a more selective catalyst. 2. Avoid strong, hot acids; protect the groups if necessary. 3. Choose a highly regioselective catalytic system; Lewis acids can improve selectivity.[4] |
Experimental Protocols & Visualizations
Protocol 1: Classical Synthesis via Friedel-Crafts Cyclization
This protocol is adapted from established literature procedures.[1]
-
Preparation: Place 20 mL of concentrated sulfuric acid in a flask and cool it in an ice bath.
-
Substrate Addition: Slowly and in small portions, add 3 g of 2-(2',5'-dimethoxybenzoyl)benzoic acid to the stirred, cold sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture on a steam bath for 20 minutes with continuous stirring. The solution will typically change color.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto ~400 g of crushed ice. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture using chloroform (3 x 100 mL).
-
Purification: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (to remove any unreacted starting material) followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,4-dimethoxyanthraquinone. Further purification can be achieved by recrystallization.
Caption: Workflow for the classical H₂SO₄-catalyzed synthesis.
Visualization: Mechanism of Phase-Transfer Catalysis
This diagram illustrates the catalytic cycle for O-methylation, a key step in preparing the precursor for 1,4-dimethoxyanthraquinone.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids | Semantic Scholar [semanticscholar.org]
- 4. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. The Development of Phase Transfer Catalyst in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts [scirp.org]
- 10. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]
- 11. sibran.ru [sibran.ru]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Unambiguous Identification of 1,4-Dimethoxyanthraquinone: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is a cornerstone of scientific integrity and progress. In the realm of anthraquinone chemistry, where subtle structural variations can lead to significant differences in biological activity, unambiguous characterization is paramount. This guide provides an in-depth analysis of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structure confirmation of 1,4-dimethoxyanthraquinone. Furthermore, it offers a comparative perspective on other widely used analytical techniques, providing the experimental data and rationale necessary to select the most appropriate method for structural elucidation.
The Central Role of NMR in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules.[1] Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed roadmap of the carbon-hydrogen framework, revealing connectivity and spatial relationships.[1] For a molecule such as 1,4-dimethoxyanthraquinone, with its distinct aromatic and methoxy environments, NMR provides a wealth of information crucial for unambiguous identification.
Experimental Protocol for NMR Analysis
A robust and reliable NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of 1,4-dimethoxyanthraquinone.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of purified 1,4-dimethoxyanthraquinone and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ 0.00 ppm) for chemical shift calibration.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Obtain a proton-decoupled one-dimensional carbon spectrum. This removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
Deciphering the Structure: Analysis of ¹H and ¹³C NMR Spectra
The resulting NMR spectra provide a detailed fingerprint of the 1,4-dimethoxyanthraquinone molecule.
¹H NMR Analysis
The proton NMR spectrum of 1,4-dimethoxyanthraquinone is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The symmetry of the 1,4-dimethoxyanthraquinone molecule will influence the appearance of the aromatic protons. The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) will likely appear as two multiplets due to spin-spin coupling. The protons on the substituted ring (H-2 and H-3) are chemically equivalent and are expected to appear as a singlet.
-
Methoxy Region (δ 3.5-4.0 ppm): The six equivalent protons of the two methoxy groups at positions 1 and 4 will give rise to a sharp singlet in this region.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
-
Carbonyl Carbons (δ 180-190 ppm): The two carbonyl carbons (C-9 and C-10) of the anthraquinone core are expected to resonate in the downfield region of the spectrum.
-
Aromatic Carbons (δ 110-160 ppm): The spectrum will display multiple signals corresponding to the different carbon environments within the aromatic rings. The carbons bearing the methoxy groups (C-1 and C-4) will be shifted to a different extent compared to the other aromatic carbons.
-
Methoxy Carbons (δ 55-65 ppm): A single signal is expected for the two equivalent methoxy carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for 1,4-Dimethoxyanthraquinone
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.2 | Multiplet | 2H | H-5, H-8 |
| Aromatic | ~7.7 | Multiplet | 2H | H-6, H-7 |
| Aromatic | ~7.3 | Singlet | 2H | H-2, H-3 |
| Methoxy | ~3.9 | Singlet | 6H | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl | ~183 | C-9, C-10 | ||
| Aromatic | ~155 | C-1, C-4 | ||
| Aromatic | ~134 | C-6, C-7 | ||
| Aromatic | ~133 | C-4a, C-9a | ||
| Aromatic | ~127 | C-5, C-8 | ||
| Aromatic | ~122 | C-8a, C-10a | ||
| Aromatic | ~121 | C-2, C-3 | ||
| Methoxy | ~57 | -OCH₃ |
Note: The chemical shift values presented are predictions based on known substituent effects and data from similar anthraquinone structures. Actual experimental values may vary slightly.
A Comparative Look: Alternative and Complementary Techniques
While NMR is a powerful tool for structure elucidation, a multi-faceted analytical approach often provides the most comprehensive and irrefutable evidence. Here, we compare NMR with other common spectroscopic and analytical techniques for the characterization of 1,4-dimethoxyanthraquinone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. While MS is excellent for confirming the molecular weight, it does not provide the detailed structural connectivity information that NMR does.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure with atomic-level precision.[2] It provides unambiguous information about bond lengths, bond angles, and stereochemistry. However, obtaining suitable single crystals can be a significant challenge, and the technique is not applicable to amorphous solids or liquids.[2]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,4-dimethoxyanthraquinone, key absorbances would include C=O stretching for the quinone carbonyls and C-O stretching for the methoxy groups. While useful for confirming the presence of these functional groups, IR spectroscopy does not provide a complete picture of the molecular skeleton.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The absorption spectrum can be used for quantitative analysis and to gain insights into the extent of conjugation, but it offers limited information for detailed structure determination.
Table 2: Comparison of Analytical Techniques for the Structure Confirmation of 1,4-Dimethoxyanthraquinone
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and spatial relationships. | Provides unambiguous structure elucidation for soluble compounds. | Requires a relatively large amount of pure sample; not suitable for insoluble materials. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; can determine elemental composition (HRMS). | Does not provide detailed structural connectivity. |
| X-ray Crystallography | Precise three-dimensional molecular structure. | The definitive method for structure determination of crystalline solids. | Requires suitable single crystals, which can be difficult to obtain. |
| IR Spectroscopy | Presence of functional groups. | Relatively simple and fast; good for identifying key functional groups. | Provides limited information about the overall molecular structure. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation. | Useful for quantitative analysis and studying electronic properties. | Limited structural information. |
Workflow for Structure Confirmation
The logical workflow for the definitive structure confirmation of a newly synthesized batch of 1,4-dimethoxyanthraquinone would involve a combination of these techniques.
Caption: Workflow for the comprehensive structure confirmation of 1,4-dimethoxyanthraquinone.
Conclusion
For the definitive structural confirmation of 1,4-dimethoxyanthraquinone, ¹H and ¹³C NMR spectroscopy are the most powerful and informative techniques. They provide a detailed and unambiguous picture of the molecular structure in solution. While other techniques such as mass spectrometry, X-ray crystallography, and IR/UV-Vis spectroscopy offer valuable and often complementary information, NMR remains the cornerstone for the routine and reliable identification of such organic compounds in the research and drug development pipeline. A comprehensive approach, integrating data from multiple analytical methods, ensures the highest level of scientific rigor and confidence in the structural assignment.
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Shahid, M., Wertz, J., Degano, I., Aceto, M., Khan, M. I., & Quye, A. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1083, 1-24. Available from: [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002434). Available from: [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Available from: [Link]
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CORE. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles. Available from: [Link]
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ResearchGate. (n.d.). ¹H NMR spectroscopic data of compounds 1-8. Available from: [Link]
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MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Available from: [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
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ResearchGate. (2025). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. Available from: [Link]
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The Good Scents Company. (n.d.). 1,4-dimethyl anthraquinone, 1519-36-4. Available from: [Link]
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Beilstein Journals. (n.d.). Search Results for "NMR". Available from: [Link]
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PubChem. (n.d.). Anthraquinone. Available from: [Link]
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ResearchGate. (2025). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye. Available from: [Link]
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Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Available from: [Link]
-
ResearchGate. (2025). Insight into the Molecular Characterization and Spectral Properties of 2-Methoxy-1,4-Naphthoquinone: A Computational Approach. Available from: [Link]
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A Senior Application Scientist’s Guide to Molecular Weight Verification of 1,4-Dimethoxyanthraquinone by Mass Spectrometry
Introduction: The Analytical Imperative
In the realm of drug development and chemical research, the unambiguous confirmation of a compound's identity is the bedrock of reliable science. For a molecule like 1,4-Dimethoxyanthraquinone, a derivative of the anthraquinone core vital in medicinal chemistry and dye synthesis, verifying its molecular weight is a non-negotiable first step in quality control and characterization. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for this purpose. We move beyond mere protocols to dissect the underlying principles, empowering researchers to make informed decisions for robust and defensible results.
The theoretical molecular properties of 1,4-Dimethoxyanthraquinone serve as our analytical target:
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂O₄ | [1][2] |
| Average Molecular Weight | 268.27 g/mol | [2] |
| Monoisotopic Mass | 268.0736 Da | [1] |
This guide will compare two critical aspects of the mass spectrometry workflow: ionization sources—Atmospheric Pressure Chemical Ionization (APCI) versus Electrospray Ionization (ESI)—and high-resolution mass analyzers—Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap.
The Workflow of Verification: A Conceptual Overview
The journey from a vial of synthesized compound to a confirmed molecular weight follows a structured path. Each step presents choices that influence the quality of the final data. Understanding this workflow is key to troubleshooting and optimizing the analysis.
Part 1: The Ionization Challenge - APCI vs. ESI
The conversion of neutral 1,4-Dimethoxyanthraquinone molecules in solution into gas-phase ions is the most critical step. The choice of ionization source dictates the efficiency of this process and the types of ions observed. Anthraquinones, being moderately polar polycyclic aromatic compounds, fall into an analytical grey area where both ESI and APCI could be considered.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and large molecules. It generates ions by applying a strong electric field to a liquid passing through a capillary. For small molecules like our analyte, ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mechanistic Insight: The presence of two ether oxygens and two ketone oxygens provides sites for protonation. However, the overall aromatic structure reduces the polarity compared to more classic ESI analytes. Studies on similar compounds show that ESI can be effective, but may sometimes result in adduct formation (e.g., [M+Na]⁺) which can complicate spectral interpretation.[3][4] For some quinones, derivatization may be needed to improve ESI efficiency.[5]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is generally favored for less polar, smaller molecules that are volatile enough to be vaporized. A heated nebulizer converts the LC eluent into a fine spray, which is then ionized by a corona discharge.
-
Mechanistic Insight: For compounds like anthraquinones, APCI often provides more robust and efficient ionization than ESI.[3][6] In positive mode, proton transfer from the reagent gas plasma creates [M+H]⁺. Critically, in negative mode, APCI can facilitate electron capture for molecules that lack an easily abstractable proton, forming a radical anion [M]⁻·.[3] This is a significant advantage for the anthraquinone core, which may not readily deprotonate. Comparative studies on oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) have demonstrated superior performance of APCI over ESI.[3][6]
Comparative Summary: Ionization Sources
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from liquid phase via high voltage | Gas-phase chemical ionization via corona discharge |
| Best Suited For | Polar, non-volatile, large molecules (peptides, proteins) | Moderately polar to non-polar, thermally stable small molecules |
| Expected Ion(s) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | [M+H]⁺, [M]⁻· |
| Pros for Analyte | Soft ionization, minimal fragmentation; can be run at room temp. | High ionization efficiency for this chemical class; less adduct formation.[6] |
| Cons for Analyte | Potentially lower ionization efficiency; prone to sodium/potassium adducts. | Requires thermal stability; can induce fragmentation if source temp is too high. |
| Verdict | Viable, but may require optimization of mobile phase additives. | Recommended starting point due to higher reported efficiency for similar structures.[3][7] |
Part 2: The Mass Analyzer Decision - Q-TOF vs. Orbitrap
Once ions are formed, the mass analyzer separates them based on their mass-to-charge ratio (m/z). For molecular weight verification, high resolution and high mass accuracy are paramount to confidently determine the elemental composition.
Quadrupole Time-of-Flight (Q-TOF)
A Q-TOF instrument combines a quadrupole mass filter with a time-of-flight analyzer. It offers high resolution (typically 30,000-60,000), excellent mass accuracy (sub-5 ppm with calibration), and very fast scan speeds.
-
Field-Proven Insight: Q-TOFs are workhorse instruments for both qualitative and quantitative analysis of small molecules.[8] Their high scan rate is advantageous when coupled with fast UHPLC separations. The mass accuracy is more than sufficient to distinguish 1,4-Dimethoxyanthraquinone from other potential impurities with different elemental formulas. For routine verification, the balance of performance, speed, and cost-effectiveness makes the Q-TOF an excellent choice.[9]
Orbitrap
The Orbitrap is an ion trap-based analyzer that measures ion frequencies, which are then converted to m/z values via a Fourier transform. It is renowned for its ultra-high resolution (up to 280,000 or higher) and exceptional mass accuracy (<3 ppm).
-
Field-Proven Insight: The primary advantage of the Orbitrap is its resolving power, which can separate ions with very small mass differences.[10] While this capability might be overkill for verifying a pure standard, it becomes invaluable when analyzing complex mixtures or resolving isobaric interferences. However, this high resolution comes at the cost of slower scan speeds compared to a Q-TOF.[9][11] Furthermore, some users note that the exceptional dynamic range of TOF instruments can be beneficial for detecting low-abundant ions in a single spectrum.[11]
Decision Logic: Choosing the Right Analyzer
Experimental Protocol: A Self-Validating System
This protocol is designed for an LC-Q-TOF system using an APCI source. Trustworthiness is built in through the use of system suitability and blank injections.
1. Reagents and Materials
-
1,4-Dimethoxyanthraquinone standard
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid (or other suitable modifier)
-
System Suitability Standard (e.g., Reserpine at 500 pg/µL)
2. Sample Preparation
-
Causality: Accurate concentration is key for good signal-to-noise without saturating the detector.
-
Prepare a stock solution of 1,4-Dimethoxyanthraquinone in methanol at 1 mg/mL.
-
Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
3. LC-MS Parameters (APCI-Q-TOF)
-
LC Method (Optional, for purity check)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
APCI Source Parameters
-
Gas Temperature: 350 °C
-
Vaporizer Temperature: 400 °C
-
Corona Current: 4 µA (Positive Mode)
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 40 psi
-
-
Q-TOF Parameters
-
Acquisition Mode: Full Scan MS
-
Mass Range: 100-500 m/z
-
Scan Rate: 2 spectra/sec
-
Reference Mass: Enabled (for continuous internal calibration)
-
4. Analysis Sequence (Self-Validating)
-
Blank Injection (x3): Inject 50:50 acetonitrile:water to ensure no system contamination.
-
System Suitability: Inject the reserpine standard. The measured mass of its [M+H]⁺ ion (m/z 609.2807) must be within 5 ppm of the theoretical mass. This validates instrument performance.[12]
-
Blank Injection (x1): Ensure no carryover from the standard.
-
Analyte Injection (x3): Inject the 1,4-Dimethoxyanthraquinone sample.
-
Blank Injection (x1): Check for carryover.
Data Interpretation: Confirming the Result
Upon analysis, the resulting spectrum should show a prominent peak corresponding to the ionized analyte.
-
Expected Result: In positive mode APCI, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 269.0812 .
-
Mass Accuracy: The measured mass should be compared to the theoretical mass. The mass error, calculated in parts-per-million (ppm), should ideally be below 5 ppm for confident identification.[13]
-
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Isotopic Pattern: The high-resolution data should also resolve the isotopic peaks. The relative abundance of the A+1 peak (from the natural abundance of ¹³C) should match the theoretical prediction for a molecule with 16 carbon atoms. This provides an additional layer of confirmation.
-
Fragmentation: While the goal is to observe the molecular ion, some in-source fragmentation might occur. Common neutral losses for this structure would include the loss of a methyl radical (·CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy groups.[14][15]
Conclusion and Recommendations
For the routine and reliable molecular weight verification of 1,4-Dimethoxyanthraquinone, a mass spectrometer equipped with an APCI source is the recommended starting point due to its demonstrated robustness for this class of compounds.[3][6] For the analyzer, a Q-TOF instrument provides an optimal balance of high mass accuracy, speed, and cost-effectiveness sufficient for unambiguous confirmation. While an Orbitrap offers superior resolution, its advantages are most pronounced in more challenging analytical scenarios, such as complex mixture analysis or isomer differentiation.
By employing a self-validating workflow that includes blanks and system suitability standards, researchers can generate high-quality, defensible data that firmly establishes the molecular identity of their compound, paving the way for further development and application.
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Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry. LCGC International. [Link]
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Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. PubMed. [Link]
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Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. PubMed. [Link]
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Studies of Complex Formation between Anthraquinones and Metal Ions by Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
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Analysis of Sulfonated Anthraquinone Dyes by Electrospray Ionization Quadrupole Time-of-flight Tandem Mass Spectrometry. ResearchGate. [Link]
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Gas chromatography-atmospheric pressure chemical ionization (GC-APCI) expands the analytical window for detection of large PAHs (≥ 24 ringed-carbons) in pyroplastics and other environmental matrices. ChemRxiv. [Link]
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Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. NIH. [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
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Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
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1 4 Dimethoxyanthraquinone. mzCloud. [Link]
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Orbi vs Q-TOF. Reddit. [Link]
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Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. PMC - NIH. [Link]
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1,4-DIMETHYLANTHRAQUINONE 1519-36-4 wiki. LookChem. [Link]
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Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1,4-Dimethoxyanthraquinone: A Comparative Analysis of HPLC and TLC Methods
For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1,4-Dimethoxyanthraquinone is a non-negotiable cornerstone of quality control and regulatory compliance. The choice of analytical methodology directly impacts the reliability of purity data, influencing everything from reaction optimization to final product release. This guide provides an in-depth, objective comparison of two ubiquitous chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of 1,4-Dimethoxyanthraquinone. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven recommendations to guide your analytical strategy.
Understanding the Analyte: Physicochemical Properties of 1,4-Dimethoxyanthraquinone
Before designing a separation method, understanding the target molecule is paramount. 1,4-Dimethoxyanthraquinone is a derivative of anthraquinone, a core structure found in many natural products and synthetic compounds.
-
Structure: An anthraquinone core with two methoxy groups at the 1 and 4 positions.
-
Molecular Formula: C₁₆H₁₂O₄.[1]
-
Molecular Weight: 268.26 g/mol .[2]
-
Polarity: It is a moderately non-polar molecule. Its predicted XLogP3 value is 2.8, indicating a preference for lipophilic environments.[2] This property is central to selecting the appropriate stationary and mobile phases in chromatography.
-
Solubility: Due to its structure, it is sparingly soluble in water but soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate.
-
UV-Vis Absorption: The conjugated aromatic system of the anthraquinone core makes it an excellent chromophore, readily detectable by UV-Vis spectrophotometry. This is the basis for its detection in both HPLC and TLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the definitive method for quantitative purity analysis due to its exceptional resolving power, sensitivity, and reproducibility.[3][4] It separates components of a mixture by partitioning them between a liquid mobile phase and a solid stationary phase packed within a column.[4] For 1,4-Dimethoxyanthraquinone, a reversed-phase HPLC (RP-HPLC) method is the logical choice, where the stationary phase is non-polar and the mobile phase is polar.
Experimental Protocol: RP-HPLC for 1,4-Dimethoxyanthraquinone
This protocol is designed to provide robust separation of the main compound from potential impurities, such as starting materials or side-products.
1. Instrumentation and Columns:
-
System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.[5]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is ideal.[6] The C18 stationary phase provides the necessary hydrophobic interactions to retain the moderately non-polar 1,4-Dimethoxyanthraquinone.
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating any residual silanols on the silica backbone of the column, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
0-15 min: 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% B to 60% B
-
22-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.[6]
3. Sample Preparation and Detection:
-
Sample Solvent: Methanol or Acetonitrile.
-
Sample Concentration: Prepare a stock solution of ~1 mg/mL, then dilute to ~0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 254 nm. Anthraquinones have strong absorbance at this wavelength, providing excellent sensitivity.[7] A DAD allows for the acquisition of the full UV spectrum, which can aid in peak identification and purity assessment.
Causality and Trustworthiness of the HPLC Protocol
-
Why a C18 Column? The non-polar nature of the C18 stationary phase effectively retains 1,4-Dimethoxyanthraquinone through hydrophobic interactions. This allows for the use of a polar mobile phase (water/acetonitrile), which is a hallmark of reversed-phase chromatography, the most versatile mode in HPLC.[8]
-
Why Gradient Elution? A gradient (increasing the organic solvent percentage over time) ensures that both more polar and less polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive purity profile.
-
Self-Validating System: The protocol's trustworthiness is established through system suitability tests (SSTs) before analysis. Key SST parameters include retention time reproducibility (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000), ensuring the system performs as expected. The method should be fully validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.[6][9]
HPLC Workflow Diagram
Caption: Automated workflow for quantitative HPLC purity analysis.
Thin-Layer Chromatography (TLC): The Rapid, Cost-Effective Screening Tool
TLC is an indispensable technique for rapid, qualitative purity checks, such as monitoring the progress of a chemical reaction or screening multiple fractions from a purification process.[10] It is simple, fast, and requires minimal equipment.[3] Separation occurs on a plate coated with a thin layer of adsorbent material (stationary phase), with the mobile phase ascending via capillary action.[11]
Experimental Protocol: TLC for 1,4-Dimethoxyanthraquinone
1. Plate and Mobile Phase:
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates. Silica gel is a polar stationary phase, making this a "normal-phase" separation. The F₂₅₄ indicator allows for visualization under UV light.[12]
-
Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate (v/v). This solvent system provides a good balance of polarity to move the moderately non-polar 1,4-Dimethoxyanthraquinone up the plate. The ratio can be adjusted to optimize separation.
2. Sample Application and Development:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane (~1-2 mg/mL).
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the pencil baseline drawn ~1 cm from the bottom of the plate.[13] Keep the spot size small (1-2 mm diameter) for better resolution.[13]
-
Development: Place the spotted plate in a closed TLC chamber containing the mobile phase. Ensure the solvent level is below the baseline.[13] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
3. Visualization and Interpretation:
-
Primary Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a short-wave UV lamp (254 nm).[13] The compound will appear as a dark spot against the fluorescent green background.
-
Secondary Visualization (Optional): Place the dried plate in a sealed chamber containing a few crystals of iodine.[11] Organic compounds will react with the iodine vapor to form brown spots. This can reveal impurities not visible under UV.
-
Interpretation: A pure compound should ideally yield a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11]
Causality and Trustworthiness of the TLC Protocol
-
Why Silica Gel? As a polar adsorbent, silica gel separates compounds based on their polarity. Non-polar compounds have weaker interactions and travel further up the plate (higher Rf), while polar compounds interact more strongly and have lower Rf values. This principle allows for effective separation.
-
Why Hexane/Ethyl Acetate? This is a classic mobile phase system. Hexane is a non-polar "driving" solvent, while ethyl acetate is a more polar modifier. By adjusting their ratio, one can fine-tune the eluting strength of the mobile phase to achieve optimal separation for a compound of intermediate polarity like 1,4-Dimethoxyanthraquinone.
-
Self-Validating System: The protocol's reliability is enhanced by co-spotting. A lane on the TLC plate should be spotted with the starting material or a known impurity standard, and another lane can be "co-spotted" with both the sample and the standard. This allows for direct comparison and confident identification of spots.
TLC Workflow Diagram
Caption: Manual workflow for qualitative TLC purity assessment.
Head-to-Head Comparison: HPLC vs. TLC
The choice between HPLC and TLC is dictated by the analytical objective. The following table summarizes their performance characteristics for the purity assessment of 1,4-Dimethoxyanthraquinone.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Partition chromatography in a packed column under high pressure. | Adsorption chromatography on an open-layer plate via capillary action. |
| Resolution | Very High. Capable of separating closely related impurities.[3] | Low to Moderate. May not separate compounds with similar Rf values.[3] |
| Sensitivity | High (ng to pg level). | Low (µg to ng level). |
| Quantification | Excellent. Highly accurate and precise for purity determination (% area). | Semi-quantitative at best (visual estimation); not suitable for regulatory purposes. |
| Analysis Time | ~25 min per sample (method dependent); high throughput with autosampler.[14] | ~10-15 min per plate; rapid for single-point checks. |
| Cost | High initial instrument cost; moderate cost per sample (solvents, columns).[3] | Very low initial cost; minimal cost per sample (plates, solvents).[14] |
| Ease of Use | Requires significant training and expertise for method development and troubleshooting.[3] | Simple to perform with minimal training. |
| Typical Use Case | Final product QC, stability testing, regulatory filings, impurity profiling. | Reaction monitoring, fraction screening, rapid identity/purity checks. |
Senior Application Scientist's Recommendation
HPLC and TLC are not competitors but complementary tools in the analytical workflow.[8] Your choice should be guided by the specific question you need to answer.
-
For In-Process Control and Reaction Monitoring: TLC is the superior choice. Its speed, simplicity, and low cost allow chemists to make quick, informed decisions at the bench without engaging the more resource-intensive HPLC systems. A quick TLC can instantly reveal if starting material has been consumed or if significant byproducts are forming.
-
For Final Purity Assessment and Quality Control: HPLC is the mandatory, authoritative method. For any application requiring accurate, reproducible, and defensible purity data—such as batch release, stability studies, or submission to regulatory bodies—the high resolution, sensitivity, and quantitative power of HPLC are indispensable. It provides the detailed impurity profile that TLC cannot.
References
- Duca, D., & Farrugia, C. (2016). Development and Validation of HPLC-PDA Assay method of Frangula emodin. Malta Journal of Chemistry.
- BenchChem. (n.d.).
- Maimoona, A., et al. (2011). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves.
- Quora. (2022). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography)
- Yesilada, O., & Torgan, E. (2021). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. TrAC Trends in Analytical Chemistry.
- University of Toronto. (n.d.).
- El-Kassem, L. T. A., et al. (2021). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules.
- Sireesha, B., et al. (2018). A REVIEW ON COMPARISION OF HPLC AND HPTLC. Journal of Innovations in Applied Pharmaceutical Sciences.
-
PubChem. (n.d.). 1,4-dimethoxyanthraquinone. Retrieved from [Link]
- Iqbal, M. (2024). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. LinkedIn.
- Triclinic Labs. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Chemistry Hall. (n.d.).
- CABI Digital Library. (n.d.).
- University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- International Council for Harmonisation. (2005). ICH Q2(R1): Validation of analytical procedures: text and methodology.
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A Comparative Guide to the Biological Activity of 1,4-Dimethoxyanthraquinone and Other Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a large class of naturally occurring and synthetic aromatic compounds based on the 9,10-anthracenedione core.[1][2] They are widely distributed in plants, fungi, and lichens and have garnered significant attention in the pharmaceutical industry due to their diverse and potent biological activities.[3][4][5][6][7] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them promising candidates for drug development.[3][4][6][8][9] The biological profile of an anthraquinone is highly dependent on the nature and position of its substituents on the core tricyclic structure.[1][10] This guide provides a comparative analysis of the biological activity of 1,4-Dimethoxyanthraquinone, contrasting it with other well-characterized anthraquinones like Emodin, Rhein, and Alizarin. We will delve into the structure-activity relationships, mechanistic pathways, and supporting experimental data to provide a comprehensive resource for researchers in the field.
The Significance of Substitution: A Structural Overview
The therapeutic potential of anthraquinones is intrinsically linked to the presence and positioning of various functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), methyl (-CH₃), and carboxyl (-COOH) groups.[1][10] These substituents influence the molecule's polarity, solubility, and ability to interact with biological targets.[1][10] For instance, hydroxyl groups are often associated with antioxidant and cytotoxic actions, while the overall polarity of substituents can dictate antibacterial efficacy.[10][11] This guide will explore how the two methoxy groups at the 1 and 4 positions of 1,4-Dimethoxyanthraquinone define its unique biological signature compared to its hydroxylated or carboxylated counterparts.
Comparative Analysis of Biological Activities
Anticancer Activity
Many anthraquinones exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][9][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][12][13]
1,4-Dimethoxyanthraquinone and its Derivatives: While direct data on 1,4-Dimethoxyanthraquinone is less abundant in publicly available literature, studies on structurally similar dimethoxy-anthraquinone and naphthoquinone derivatives have shown promising anticancer activities.[14] For example, certain 5,8-dimethoxy-1,4-naphthoquinone derivatives have demonstrated cytotoxicity against L1210 and P388 cancer cells.[14] The presence of methoxy groups can influence the molecule's ability to intercalate with DNA or interact with key enzymes like topoisomerase II, a common target for anthraquinone-based drugs.[15][16]
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): Emodin is one of the most extensively studied anthraquinones, with well-documented anticancer properties against a wide range of cancers, including pancreatic, lung, and breast cancer.[9][13][17][18] Its mechanisms include:
-
Induction of Apoptosis: Emodin can trigger programmed cell death by down-regulating the Bcl-2/Bax ratio and promoting the release of cytochrome C from mitochondria.[13][18]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle.[12]
-
Inhibition of Tyrosine Kinases: Emodin acts as a tyrosine kinase inhibitor, interfering with crucial signaling pathways for cancer cell growth and survival.[17][18]
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid): Rhein also displays notable anticancer activity.[8][19] It has been shown to regulate pathways such as PI3K/Akt/ERK in lung and breast cancer.[8] However, its clinical application has been limited by low bioavailability and potential toxicity.[8][20][21]
Alizarin (1,2-dihydroxyanthraquinone): Alizarin has demonstrated cytotoxicity against several cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and various osteosarcoma cell lines.[22][23][24] Its antitumor activity is often associated with the inhibition of the NF-κB pathway.[24][25]
Comparative Cytotoxicity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Emodin | PC3 (Prostate) | 30 | [26] |
| BGC-823 (Gastric) | 2.79 | [26] | |
| Alizarin | HepG2 (Liver) | 160.4 - 216.8 | [22] |
| MGC-803 | 40.35 | [23] | |
| MDA-MB-231 (Breast) | 258.5 | [22] | |
| 1,4-dihydroxyanthraquinone derivative (A1) | HepG-2 (Liver) | 12.5 | [15] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Inflammation is a key factor in numerous diseases, and several anthraquinones have shown potent anti-inflammatory effects.[6] The primary mechanism often involves the inhibition of pro-inflammatory mediators and the modulation of signaling pathways like NF-κB.[4][6][8]
1,4-Dimethoxyanthraquinone and Related Compounds: A structurally related compound, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, with very low IC50 values of 0.08 µM and 0.032 µM, respectively.[27] This suggests that the dimethoxy substitution pattern could be favorable for potent anti-inflammatory activity.
Emodin and Rhein: Both Emodin and Rhein are well-known for their anti-inflammatory properties.[6][8] They can significantly reduce the expression of inflammatory factors like TNF-α, IL-1β, and IL-6 by interfering with the NF-κB signaling pathway.[8] Rhein, in particular, has been shown to inhibit the activation of inflammatory cells and the release of inflammatory mediators.[8]
Structure-Activity Relationship: Studies on various quinone derivatives have indicated that compounds like 1,4-naphthoquinone (a structurally related compound) can suppress the production of TNF-α induced by lipopolysaccharide (LPS) and inhibit the action of NF-κB.[28] This suggests that the core quinone structure is crucial for this activity.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Anthraquinones have demonstrated broad-spectrum antibacterial activity.[1]
General Principles: The antibacterial efficacy of anthraquinones is often linked to the polarity of their substituents.[1][11] Their mechanisms of action can include:
-
Inhibition of nucleic acid and protein synthesis.[1]
Emodin: Emodin exhibits significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[1]
Rhein: Rhein also possesses antibacterial properties.[8]
1,4-Naphthoquinone Derivatives: As close structural relatives, 1,4-naphthoquinone derivatives have shown significant antimicrobial activity with MIC values ranging from 7.8 to 500 μg/ml against a panel of bacteria.[29] Some derivatives exhibit potent activity against S. aureus.[29]
Mechanistic Insights and Signaling Pathways
The diverse biological effects of anthraquinones stem from their ability to modulate critical cellular signaling pathways.
Anticancer Mechanism - Emodin-Induced Apoptosis:
Emodin's anticancer effect is often mediated through the intrinsic apoptosis pathway. It can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential.[13][18] This triggers the release of Cytochrome C into the cytoplasm, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to programmed cell death.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test anthraquinone in culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The biological activity of anthraquinones is a rich and complex field of study. While compounds like Emodin, Rhein, and Alizarin have been extensively investigated, the full potential of derivatives such as 1,4-Dimethoxyanthraquinone is still being explored. The comparative analysis presented in this guide highlights the critical role of substituent groups in defining the therapeutic properties of these molecules. The presence of methoxy groups in 1,4-Dimethoxyanthraquinone suggests the potential for potent and possibly unique anticancer and anti-inflammatory activities, warranting further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by 1,4-Dimethoxyanthraquinone and its analogs. Such studies will be instrumental in the rational design and development of novel anthraquinone-based therapeutics.
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- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. PubMed Central.
- Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers.
- A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers.
- The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review).
- The structure-activity relationships of anthraquinones.
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.
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- Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applic
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- Regio-specific biotransformation of alizarin to alizarin methoxide with enhanced cytotoxicity against prolifer
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- Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activ
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- Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone deriv
- Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. PubMed.
- Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents | Request PDF.
- 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. PubMed.
- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central.
- Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. PubMed.
- Synthesis and evaluation of antitumor activity of novel 1,4-Naphthoquinone deriv
- How Structure–Function Relationships of 1,4‐Naphthoquinones Combat Antimicrobial Resistance in Multidrug‐Resistant (MDR) Pathogens.
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- New family of antimicrobial agents derived
- Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes.
- Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflamm
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System
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A Comparative Guide to the Fluorescence Properties of 1,4-Dimethoxyanthraquinone and Its Derivatives
Introduction: Beyond Color, The Luminescent World of Anthraquinones
Anthraquinones represent a fascinating and versatile class of aromatic organic compounds built upon a tricyclic 9,10-dioxoanthracene core.[1] While historically significant as dyes and pigments, their true potential in modern science lies in their tunable photophysical properties. Many anthraquinone derivatives are potent fluorophores, molecules that absorb light at one wavelength and emit it at a longer, lower-energy wavelength.[1] This capacity for fluorescence has unlocked a vast array of applications, from advanced biomedical imaging and fluorescent cell stains to chemosensors for detecting specific ions and emitters in organic light-emitting diodes (OLEDs).[2][3][4]
The fluorescence of an anthraquinone is not a fixed property; it is exquisitely sensitive to the chemical substituents attached to its aromatic core. By strategically modifying the structure, we can control the color, intensity, and environmental sensitivity of the emitted light. This guide provides a comparative analysis of the fluorescence properties of 1,4-Dimethoxyanthraquinone and its derivatives. We will explore the fundamental principles governing their fluorescence, delve into the structure-property relationships that allow for rational design, and provide robust experimental protocols for their characterization. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique luminescent capabilities of these powerful molecules.
The Anthraquinone Core: A Platform for Tunable Fluorescence
The fluorescence potential of these compounds originates from the anthraquinone core itself, a planar, polyaromatic system capable of π→π* and n→π* electronic transitions.[5] However, unsubstituted anthraquinone is only weakly fluorescent. The key to unlocking vibrant emission lies in the introduction of electron-donating groups (EDGs) at specific positions on the rings.
Substituents such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups fundamentally alter the electronic landscape of the molecule. They create an intramolecular charge transfer (ICT) character upon photoexcitation. In this process, electron density shifts from the electron-rich donor group, through the π-conjugated system of the rings, to the electron-deficient carbonyl groups (the acceptors).[4][6] This "donor-π-acceptor" architecture is central to the fluorescence of most functionalized anthraquinones and is the primary mechanism by which their properties are tuned.[4]
Synthetic Strategies for Derivatization
The generation of a diverse library of anthraquinone derivatives for comparative study is paramount. Multi-component reactions, such as the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, provide an efficient route to novel structures.[7] More broadly, functionalization often begins with a substituted precursor, such as 1,4-dihydroxyanthraquinone (Quinizarin), which can be subsequently modified. The diagram below illustrates a generalized pathway for creating derivatives from a 1,4-disubstituted anthraquinone scaffold, enabling the introduction of various functional groups (R') to modulate fluorescence properties.
Caption: Generalized synthetic workflow for derivatizing a 1,4-disubstituted anthraquinone.
Comparative Analysis of Fluorescence Properties
To objectively compare these molecules, we must quantify their behavior using a set of standard photophysical parameters.
-
Absorption (λ_ex) and Emission (λ_em) Maxima: These wavelengths correspond to the peaks of the absorption and fluorescence spectra, respectively, defining the color of light the molecule absorbs and emits.
-
Stokes Shift: This is the energy difference (typically expressed in nanometers) between the absorption and emission maxima (λ_em - λ_ex). A large Stokes shift is highly desirable as it minimizes self-absorption and improves signal-to-noise in detection applications.[7]
-
Fluorescence Quantum Yield (Φ_f): This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for bright fluorescent probes.[7][8]
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds.[8][9]
The Role of Substituents
The nature of the substituent at the 1 and 4 positions dramatically influences these parameters. Let's consider 1,4-Dimethoxyanthraquinone as our parent compound and compare it to derivatives where the methoxy groups are replaced.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH₂) are powerful EDGs. They enhance the ICT character, typically causing a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to the parent methoxy compound. This is because they stabilize the excited state more effectively. Many potent fluorescent anthraquinones incorporate these groups.[5][10]
-
Electron-Withdrawing Groups (EWGs): Conversely, attaching strong EWGs, such as nitro (-NO₂) or cyano (-CN) groups, can counteract the donating effect of other substituents. This often leads to a significant decrease in fluorescence quantum yield and can sometimes quench fluorescence entirely.[4]
-
Heavy Atoms: The "heavy atom effect" is observed when halogens like bromine or iodine are introduced. These atoms promote intersystem crossing to the triplet state, which competes with fluorescence. The result is a marked reduction in fluorescence intensity.[11]
The Influence of Solvent Polarity (Solvatochromism)
The ICT excited state of these molecules possesses a larger dipole moment than the ground state.[12] Consequently, polar solvents can stabilize this excited state more effectively than non-polar solvents. This differential stabilization leads to solvatochromism : a shift in the emission wavelength depending on the polarity of the solvent.[4][12] Typically, as solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red-shift). This property can be exploited to create probes that sense the polarity of their microenvironment.[6]
The following table summarizes the expected fluorescence properties of 1,4-Dimethoxyanthraquinone and several hypothetical derivatives in solvents of varying polarity. The data are illustrative, based on trends observed for related anthraquinone structures.[4][7]
| Compound | Substituent (R) | Solvent | λ_ex (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (Quantum Yield) |
| Parent | -OCH₃ | Toluene | 460 | 575 | 4450 | 0.35 |
| Ethanol | 465 | 595 | 4580 | 0.28 | ||
| Derivative A | -OH | Toluene | 475 | 590 | 4100 | 0.45 |
| Ethanol | 480 | 615 | 4460 | 0.38 | ||
| Derivative B | -NH₂ | Toluene | 485 | 610 | 4150 | 0.60 |
| Ethanol | 495 | 640 | 4500 | 0.52 | ||
| Derivative C | -NH(CH₂CH₂Br) | Toluene | 488 | 615 | 4180 | 0.15 |
| Ethanol | 498 | 645 | 4520 | 0.10 |
Structure-Property Relationships
The interplay between substituents and the resulting fluorescence is a direct consequence of modulating the energy levels of the molecule's frontier orbitals (HOMO and LUMO).
Caption: Relationship between substituent type, charge transfer character, and fluorescence output.
Experimental Protocols for Characterization
Rigorous and repeatable measurements are the bedrock of a comparative study. The following protocols outline the standard procedures for characterizing the fluorescence properties of anthraquinone derivatives.
Protocol 1: Measurement of Absorption and Fluorescence Spectra
Causality: The purpose of this protocol is to determine the wavelengths of maximum absorption and emission. The absorption spectrum is measured first to identify the optimal wavelength to excite the molecule for the emission scan, ensuring the strongest possible fluorescence signal.[13] The 90-degree geometry is critical to minimize detection of scattered excitation light.[13][14]
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the anthraquinone derivative in a spectroscopy-grade solvent. The absorbance at the peak maximum should be between 0.05 and 0.1 to prevent inner-filter effects.
-
Absorption Spectrum:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant range (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Spectrum:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).[13][15]
-
Set the excitation wavelength to the λ_abs_max determined in the previous step.
-
Scan the emission monochromator over a range starting ~20-30 nm above the excitation wavelength to the near-IR (e.g., λ_ex + 20 nm to 800 nm).
-
Record the resulting fluorescence spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_f)
Causality: This protocol determines the fluorescence efficiency of a sample by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[16] Using a reference standard corrects for instrument-specific variables. Maintaining low absorbance (<0.1) for both sample and standard is crucial to ensure a linear relationship between absorbance and fluorescence intensity.[9]
Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., Anthracene in ethanol, Φ_f = 0.27).[16][17]
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength to be used.
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Calculate:
-
Integrate the area under the emission curve for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where Φ_r is the quantum yield of the reference, Grad are the gradients from the plots, and n are the refractive indices of the sample and reference solutions (if different).
-
Overall Experimental Workflow
The following diagram outlines the complete process from sample handling to final data analysis for a comprehensive photophysical characterization.
Caption: Workflow for the characterization of fluorescent compounds.
Applications and Future Outlook
The ability to rationally tune the fluorescence of 1,4-disubstituted anthraquinones makes them highly valuable for a range of applications. Derivatives with high quantum yields and photostability are excellent candidates for fluorescent labels in microscopy and bio-imaging.[1][3] Those exhibiting strong solvatochromism can be developed into sensors to probe the polarity of cellular compartments. Furthermore, by incorporating specific binding moieties, derivatives can be designed as selective fluorescent probes for metal ions or other biologically relevant analytes.[2]
The future of this field lies in the development of multi-functional derivatives. By combining the fluorescent core with other functional units, researchers can create theranostic agents that both image and treat diseases, or advanced materials for next-generation electronics. The principles and protocols outlined in this guide provide a solid foundation for the exploration and optimization of novel 1,4-dimethoxyanthraquinone derivatives, paving the way for new scientific discoveries and technological innovations.
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A Comparative Guide to Quinizarin and 1,4-Dimethoxyanthraquinone in Biological Assays: A Senior Application Scientist's Perspective
For researchers and drug development professionals navigating the vast landscape of bioactive compounds, anthraquinones represent a class of molecules with significant therapeutic potential. Among these, Quinizarin (1,4-dihydroxyanthraquinone) has been the subject of extensive investigation, revealing a spectrum of biological activities. In contrast, its methylated analog, 1,4-Dimethoxyanthraquinone, remains comparatively unexplored. This guide provides an in-depth comparison of these two molecules, synthesizing available experimental data for Quinizarin and leveraging structure-activity relationship (SAR) principles to forecast the potential biological profile of 1,4-Dimethoxyanthraquinone.
Unveiling the Chemical Architecture: A Tale of Two Substituents
At their core, both molecules share the same tricyclic anthraquinone skeleton. The critical distinction lies in the substituents at the 1 and 4 positions. Quinizarin possesses two hydroxyl (-OH) groups, which can engage in hydrogen bonding and are readily ionizable. In 1,4-Dimethoxyanthraquinone, these are replaced by methoxy (-OCH₃) groups, which are bulkier and less prone to hydrogen bonding. This seemingly subtle difference can profoundly influence their physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates their interaction with biological targets.
Quinizarin: A Multifaceted Player in Biological Systems
Quinizarin has demonstrated a remarkable range of biological activities, with a significant focus on its anticancer properties. It is a component of several established anticancer agents, including Doxorubicin and Daunorubicin[1].
Anticancer Activity: A Multi-pronged Attack
Quinizarin's anticancer effects are not mediated by a single mechanism but rather through a coordinated assault on cancer cell proliferation and survival.
-
Cytotoxicity: Quinizarin exhibits potent cytotoxic effects against a variety of cancer cell lines. For instance, it has shown IC50 values of 4.60 µg/ml against HeLa (cervical cancer) cells and 3.89 µg/ml against MDA-MB-231 (breast cancer) cells[2][3]. It also demonstrates antiproliferative and antimetastatic activity on murine B16-F10 melanoma cells[4].
-
DNA Intercalation: One of the primary mechanisms of its action is the ability to intercalate with DNA, with a reported dissociation constant (Kd) of 86.1 μM[1][5]. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
-
Induction of Apoptosis: Quinizarin is a potent inducer of apoptosis, or programmed cell death. Molecular docking studies have shown a strong binding affinity for the anti-apoptotic protein Bcl-2[2][3]. By inactivating Bcl-2, Quinizarin can trigger the apoptotic cascade[6]. This is a critical attribute, as evasion of apoptosis is a hallmark of cancer.
-
Cell Cycle Arrest: Studies on derivatives of Quinizarin have shown the ability to induce cell cycle arrest, particularly in the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle[7].
Antimicrobial and Antioxidant Properties
Beyond its anticancer effects, Quinizarin has also been investigated for its antimicrobial and antioxidant activities. It has been shown to inhibit the growth of bacteria such as Bacillus cereus and Klebsiella aerogenes[2]. Furthermore, it exhibits significant free radical scavenging activity, with an IC50 value of 12.67 ± 0.41 µg/ml in a DPPH assay[2][3].
1,4-Dimethoxyanthraquinone: A Theoretical Projection Based on Structure-Activity Relationships
Direct experimental data on the biological activity of 1,4-Dimethoxyanthraquinone is sparse in the current scientific literature. However, by applying established principles of structure-activity relationships for quinone-based compounds, we can formulate a hypothesis regarding its potential biological profile in comparison to Quinizarin.
The methylation of the hydroxyl groups in Quinizarin to form 1,4-Dimethoxyanthraquinone would likely lead to several key changes:
-
Reduced DNA Intercalation: The hydroxyl groups of Quinizarin are thought to play a role in stabilizing its interaction with DNA through hydrogen bonding. The bulkier and less polar methoxy groups may hinder effective intercalation, potentially reducing its direct DNA-damaging effects.
-
Altered Redox Properties: The redox cycling of quinones is often implicated in their biological activity, leading to the generation of reactive oxygen species (ROS). The presence of electron-donating methoxy groups could influence the redox potential of the molecule, which may, in turn, affect its ability to induce oxidative stress-mediated apoptosis.
-
Modified Enzyme Inhibition: The hydroxyl groups of flavonoids and other polyphenolic compounds are often crucial for their ability to inhibit enzymes like kinases. Methylation of these groups can either decrease or, in some cases, enhance this inhibitory activity depending on the specific enzyme's active site.
-
Increased Lipophilicity: The methoxy groups will increase the lipophilicity of the molecule compared to the hydroxyl groups. This could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations. However, this increased lipophilicity might also lead to different subcellular localization and interaction with other cellular components.
Based on these considerations, it is plausible that 1,4-Dimethoxyanthraquinone may exhibit a different, and potentially attenuated, biological activity profile compared to Quinizarin. It may be less cytotoxic through direct DNA damage but could potentially have other effects based on its altered electronic and steric properties.
Data Summary: A Head-to-Head Comparison
| Biological Assay | Quinizarin (1,4-Dihydroxyanthraquinone) | 1,4-Dimethoxyanthraquinone |
| Anticancer | ||
| Cytotoxicity (HeLa) | IC50: 4.60 ± 0.26 µg/ml[2][3] | Data not available |
| Cytotoxicity (MDA-MB-231) | IC50: 3.89 ± 0.15 µg/ml[2][3] | Data not available |
| DNA Intercalation | Kd: 86.1 μM[1][5] | Predicted to be lower than Quinizarin |
| Apoptosis Induction | Induces apoptosis via Bcl-2 inactivation[2][3][6] | Activity unknown, potentially altered mechanism |
| Cell Cycle Arrest | Derivatives induce G0/G1 arrest[7] | Data not available |
| Antimicrobial | ||
| Bacillus cereus | MIC: 0.78 mg/ml[2] | Data not available |
| Klebsiella aerogenes | MIC: 1.5 mg/ml[2] | Data not available |
| Antioxidant | ||
| DPPH Scavenging | IC50: 12.67 ± 0.41 µg/ml[2][3] | Predicted to be lower than Quinizarin |
Experimental Protocols: A Guide for In Vitro Evaluation
For researchers wishing to perform a direct comparison or to evaluate the biological activity of novel anthraquinone derivatives, the following standardized protocols are recommended.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals[8]. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Quinizarin and 1,4-Dimethoxyanthraquinone) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[8].
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection[9][10]. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[10].
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[11].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA[12].
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C[13].
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained[13].
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark[13].
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizing the Mechanisms and Workflows
Caption: Proposed mechanism of Quinizarin-induced apoptosis via inhibition of Bcl-2.
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion and Future Directions
This guide highlights a clear knowledge gap and an opportunity for further research. A direct, side-by-side experimental comparison of Quinizarin and 1,4-Dimethoxyanthraquinone using the standardized assays outlined herein would provide invaluable data for the drug discovery community. Such studies would not only elucidate the specific biological role of 1,4-Dimethoxyanthraquinone but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
References
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- Mageswari, A., et al. (2021). A comprehensive in silico and in vitro studies on quinizarin: a promising phytochemical derived from Rhizophora mucronata Lam. Journal of Biomolecular Structure & Dynamics, 39(16), 6049-6062.
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- BioCrick. (n.d.). Quinizarin.
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- Thermo Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide.
- Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Saha, M., et al. (2018). Activity of CoII–Quinalizarin: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas Quinalizarin Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells. ACS Omega, 3(8), 10349-10361.
- Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- Saha, M., et al. (2018). Activity of CoII–Quinalizarin: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas Quinalizarin Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells. ACS Omega, 3(8), 10349-10361.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
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A Researcher's Guide to Navigating the Purity of Commercially Available 1,4-Dimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and drug development, the purity of a chemical reagent is not merely a quality metric; it is a cornerstone of experimental validity and reproducibility. For a compound like 1,4-Dimethoxyanthraquinone, utilized in diverse research applications from synthetic chemistry to materials science and as a precursor for pharmacologically active molecules, understanding its purity is paramount. This guide provides an in-depth comparison of purity standards for commercially available 1,4-Dimethoxyanthraquinone, outlines robust analytical methodologies for its assessment, and discusses the potential impact of impurities on experimental outcomes.
The Landscape of Purity: What to Expect from Commercial Suppliers
The purity of commercially supplied 1,4-Dimethoxyanthraquinone can vary significantly depending on the synthetic route employed by the manufacturer and the subsequent purification methods. Unlike pharmaceutical-grade compounds with stringent specifications defined by pharmacopeias, research-grade chemicals often have less rigorously defined purity standards. It is not uncommon for suppliers to provide a product with a stated purity of ">95%" or ">98%", yet the nature and percentage of the remaining impurities are often undisclosed.
A critical takeaway for any researcher is that the certificate of analysis (CoA) provided by a supplier is a starting point, not a definitive statement of purity for all potential applications. For sensitive assays, independent verification of purity is crucial.
Common Synthetic Routes and Their Potential Impurity Fingerprints
Understanding the likely synthetic pathways for 1,4-Dimethoxyanthraquinone can provide valuable insights into the potential impurities that may be present. Two common routes to the anthraquinone core are the Friedel-Crafts acylation and the Diels-Alder reaction.
Friedel-Crafts Acylation Route
A plausible synthesis involves the Friedel-Crafts acylation of hydroquinone dimethyl ether (1,4-dimethoxybenzene) with phthalic anhydride, followed by cyclization. A specific method involves the cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid in the presence of concentrated sulfuric acid[1].
Potential Impurities:
-
Unreacted Starting Materials: Residual 2-(2',5'-Dimethoxybenzoyl)-benzoic acid.
-
Isomeric Byproducts: Incomplete or alternative cyclization could lead to isomeric impurities.
-
Sulfonated Byproducts: The use of sulfuric acid could introduce sulfonate groups onto the aromatic rings.
-
Poly-acylated Products: Although less likely with an intramolecular cyclization, intermolecular reactions could lead to higher molecular weight impurities.
Diels-Alder Reaction Route
Another common strategy for constructing the anthraquinone skeleton is a Diels-Alder reaction between a suitable diene and a dienophile, followed by an oxidation/aromatization step. For a related compound, 1,4-dimethyl-9,10-anthraquinone, synthesis involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene, which can result in the formation of a dihydro derivative and tarry byproducts[2].
Potential Impurities:
-
Unreacted Starting Materials: Residual naphthoquinone and diene.
-
Incompletely Oxidized Intermediates: Dihydro- or tetrahydro-anthraquinone derivatives are common impurities if the final oxidation step is incomplete[3].
-
Polymerization Products: Dienes can polymerize at elevated temperatures, leading to tarry residues[2].
The following diagram illustrates a generalized workflow for the synthesis and the points at which impurities can be introduced.
Caption: Generalized workflow for the synthesis and purification of 1,4-Dimethoxyanthraquinone, highlighting potential points of impurity introduction.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended to gain a comprehensive understanding of the purity of a given batch of 1,4-Dimethoxyanthraquinone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase method is typically suitable for anthraquinone derivatives.
Table 1: Comparison of HPLC Methods for Anthraquinone Analysis
| Parameter | Method 1: General Purity | Method 2: Trace Impurity |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm (UHPLC) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 50-95% B over 15 min | 20-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm and 280 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Application | Routine purity checks | Identification and quantification of unknown impurities |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Prepare a stock solution of 1,4-Dimethoxyanthraquinone in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Employ a validated HPLC method, such as the one outlined in Table 1.
-
Analysis: Inject the standard and sample solutions. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For more accurate quantification, a certified reference standard is required.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Key Advantages of qNMR:
-
Primary Method: Can provide a direct measure of purity.
-
Universal Detection: Detects any proton-containing molecule, including residual solvents.
-
Structural Information: Provides structural confirmation of the main component and any identifiable impurities.
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation: Accurately weigh a precise amount of the 1,4-Dimethoxyanthraquinone sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: A simplified workflow for purity determination using quantitative NMR (qNMR).
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying unknown impurities. By providing the molecular weight of the impurities, it can help deduce their potential structures, especially when considering the likely side reactions of the synthesis.
The Impact of Impurities on Research and Drug Development
The presence of even small amounts of impurities can have profound and often unexpected consequences on experimental outcomes.
-
Altered Pharmacokinetic and Pharmacodynamic Profiles: In drug development, impurities can affect the absorption, distribution, metabolism, and excretion (ADME) of the active pharmaceutical ingredient (API). An impurity with a higher affinity for a metabolic enzyme or a transporter protein can significantly alter the in vitro and in vivo behavior of the compound under investigation[7].
-
Toxicity: Some impurities may be toxic or mutagenic. A classic example is the presence of mutagenic 9-nitroanthracene in some commercial grades of anthraquinone, which was found to be responsible for the positive results in Ames tests, while the pure anthraquinone was non-mutagenic[8].
-
Irreproducibility of Results: Perhaps the most insidious effect of impurities is the introduction of variability and lack of reproducibility between experiments, especially when different batches of the same reagent are used.
Table 2: Potential Impact of Impurity Types in 1,4-Dimethoxyanthraquinone
| Impurity Type | Potential Impact |
| Unreacted Starting Materials | May compete in subsequent reactions, leading to lower yields of the desired product. Can interfere with biological assays if they possess inherent activity. |
| Partially Methylated/Demethylated Analogs | May exhibit different biological activity, solubility, and pharmacokinetic properties, confounding structure-activity relationship (SAR) studies. |
| Isomeric Byproducts | Can lead to misinterpretation of spectroscopic data and may have distinct biological profiles. |
| Incompletely Oxidized Intermediates | May have different reactivity and biological activity. Can also be unstable and degrade over time, leading to changes in the sample composition. |
Conclusion and Recommendations
For researchers and drug development professionals, a cavalier attitude towards the purity of chemical reagents is a significant liability. The following best practices are recommended when working with commercially available 1,4-Dimethoxyanthraquinone:
-
Always Scrutinize the Certificate of Analysis: Pay attention to the analytical methods used for purity assessment and the level of detail provided.
-
Conduct In-House Purity Verification: For critical applications, independently verify the purity of each new batch using a combination of HPLC and qNMR.
-
Consider the Synthetic Route: If possible, inquire about the synthetic route to anticipate potential impurities.
-
Document Batch Numbers: Always record the batch number of the reagent used in your experiments to ensure traceability and aid in troubleshooting irreproducible results.
By adopting a rigorous approach to purity assessment, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of scientific discovery and the development of new therapeutics.
References
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PrepChem. Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]
- Heidecker, B., et al. (2007). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Rapid Communications in Mass Spectrometry, 21(8), 1282-1288.
- Durant, J. L., et al. (1996). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutation Research/Genetic Toxicology, 371(3-4), 147-156.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
- Purde, M. T., et al. (2007). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Rapid Communications in Mass Spectrometry, 21(8), 1282-1288.
- JEOL. qNMR: top tips for optimised sample prep. Manufacturing Chemist. (2019).
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
- Claridge, T. D. W. (2017).
- Derksen, G. C. H., et al. (2004). Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars. Phytochemical Analysis, 15(6), 397-406.
- Varma, M. V. S., et al. (2009). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Molecular Pharmaceutics, 6(5), 1547-1555.
- Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(1), 197-200.
- Gözler, B., et al. (2012). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa.
- Lote, P., et al. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. Analytical Chemistry, 96(44), 16429-16438.
- Mercer University.
- Damayanti, S., et al. (2019). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. Indonesian Journal of Chemistry, 19(4), 1025-1032.
- Jasperse, C. (2015).
- Yaglioglu, G., et al. (2022). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia, 69(4), 939-945.
- Wang, J., et al. (2007). Simultaneous determination of five anthraquinones in medicinal plants and pharmaceutical preparations by HPLC with fluorescence detection. Luminescence, 22(5), 417-422.
- Gademann, K., et al. (2018). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 14, 2836-2843.
- City College of San Francisco.
- Luzzio, F. A. (1987). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. U.S.
- Jasperse, C. Diels-Alder Reaction.
- Li, A., et al. (2015). Total synthesis of clostrubin.
- Cameron, D. W., et al. (1981). Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1, 38-44.
- Menshikov, S. Y., et al. (2010). Effect of impurities in anthraquinone on its catalytic activity in delignification. Russian Journal of Applied Chemistry, 83(5), 849-853.
- Jain, K., & Singh, S. (2008). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. Asian Journal of Chemistry, 20(2), 939.
- Gogin, L. L., et al. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids.
- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1415-1423.
- Yadav, G. D., & Kulkarni, H. B. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 1,4-Dimethoxyanthraquinone with Literature Values
Introduction
1,4-Dimethoxyanthraquinone is a key organic intermediate in the synthesis of various dyes and possesses potential applications in medicinal chemistry.[1] For researchers in synthetic chemistry and drug development, verifying the identity and purity of such compounds is a foundational step that underpins the reliability of all subsequent research. A discrepancy in the starting material can lead to ambiguous results, failed reactions, and irreproducible biological assays.
This guide provides a comprehensive framework for the systematic validation of an experimental sample of 1,4-Dimethoxyanthraquinone against established literature values. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This approach is designed to instill confidence in the material's integrity, a cornerstone of robust scientific practice.
Physicochemical & Spectroscopic Profile: Literature Benchmark
Before any experimental work commences, it is crucial to compile a reference profile from authoritative sources. This benchmark serves as the "ground truth" for all subsequent comparisons. The key identifiers for 1,4-Dimethoxyanthraquinone are its CAS Number, 6119-74-0 , and molecular formula, C₁₆H₁₂O₄ .
The table below summarizes critical data points collated from scientific databases and literature.
| Property | Literature Value | Source(s) |
| CAS Number | 6119-74-0 | [2][3] |
| Molecular Formula | C₁₆H₁₂O₄ | [4] |
| Molecular Weight | 268.27 g/mol | [4] |
| Boiling Point | 462.1 °C at 760 mmHg | [4] |
| Appearance | Yellowish solid/powder | [5] |
| XLogP3 | 2.8 | [4] |
Experimental Validation Workflow
The process of validating a chemical sample is a systematic funnel, starting with broad physical characteristics and moving towards detailed spectroscopic fingerprinting. Each step provides a piece of the puzzle, and together they form a cohesive and definitive structural confirmation.
Caption: Workflow for sample analysis and data cross-referencing.
Detailed Experimental Protocols
The following protocols are standard procedures for obtaining the necessary analytical data. The rationale behind key steps is provided to offer deeper insight into the methodology.
Melting Point Determination
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point. Impurities typically depress and broaden the melting range. This is a rapid and fundamental test of purity.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered to guarantee uniform heat transfer.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Spectroscopic Analysis
Spectroscopy provides the most definitive evidence of molecular structure.[6][7][8] A combination of techniques is essential, as each provides unique and complementary information.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and gain insights into its fragmentation patterns.
-
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The choice of solvent is critical for ensuring solubility and compatibility with the ESI source.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the spectrum in positive ion mode. Expect to see the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
The primary goal is to find a peak corresponding to the calculated exact mass of the compound (C₁₆H₁₂O₄ = 268.07).
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small, dry sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Peaks for 1,4-Dimethoxyanthraquinone:
-
~1670 cm⁻¹ (C=O, quinone ketone stretch)
-
~1590, 1450 cm⁻¹ (C=C, aromatic ring stretch)
-
~1260 cm⁻¹ (C-O, aryl ether stretch)
-
~2950, 2850 cm⁻¹ (C-H, methoxy stretch)
-
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule, providing definitive information on connectivity and chemical environment.
-
Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is used to avoid a large interfering solvent signal in the proton NMR.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.
-
Acquire the ¹³C NMR spectrum. Note the chemical shift of each unique carbon atom.
-
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the conjugated π-system of the anthraquinone core.
-
Protocol:
-
Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorbance spectrum from approximately 200 to 600 nm.
-
The spectrum is expected to show characteristic absorbance maxima (λ_max) for the anthraquinone chromophore.
-
-
Comparative Analysis: Experimental vs. Literature Data
Here, we present a hypothetical set of experimental data for a newly synthesized batch of 1,4-Dimethoxyanthraquinone and compare it directly with the literature benchmarks.
Physicochemical Properties
| Property | Literature Value | Experimental Result | Analysis |
| Appearance | Yellowish solid | Pale yellow powder | Consistent |
| Melting Point | Not available in initial search | 140-142 °C | Sharp range suggests high purity. This value can now serve as a future benchmark. |
| Molecular Weight | 268.27 g/mol | 269.0815 [M+H]⁺ | Consistent with the expected mass for C₁₆H₁₃O₄⁺. |
Spectroscopic Data
| Technique | Expected Features (from theory) | Experimental Findings | Analysis |
| FT-IR (cm⁻¹) | Strong C=O (~1670), C=C (~1590), C-O (~1260) | 1672 (s), 1595 (s), 1265 (s) | Excellent correlation. Key functional groups are confirmed. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.2-8.2), Methoxy protons (~4.0) | δ 8.15 (m, 2H), 7.70 (m, 2H), 7.25 (s, 2H), 4.01 (s, 6H) | Consistent. The number of protons and their chemical environments match the structure. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbons (~182), Aromatic carbons (~120-155), Methoxy carbons (~56) | δ 182.5, 155.8, 134.2, 133.0, 126.8, 121.5, 56.9 | Consistent. The observed chemical shifts align with the expected electronic environments of the carbons. |
| UV-Vis (λ_max, nm) | Multiple absorptions characteristic of the anthraquinone core | 255, 280, 390 nm | The observed absorption bands confirm the presence of the extended conjugated system. |
Conclusion
The systematic cross-referencing of experimental data with established literature values is an indispensable practice in scientific research. Based on the comparative analysis, the hypothetical experimental sample demonstrates strong concordance with the known properties of 1,4-Dimethoxyanthraquinone. The melting point is sharp, the molecular weight is correct, and the spectroscopic data (IR, NMR, UV-Vis) provide a coherent and definitive fingerprint of the molecular structure. This rigorous validation process ensures data integrity and provides a solid foundation for any subsequent use of the material in research and development.
References
-
PrepChem.com . Synthesis of 1,4-dimethoxyanthraquinone. Available from: [Link]
-
CAS Common Chemistry . 1,8-Dimethoxy-9,10-anthracenedione. Available from: [Link]
-
SIELC Technologies . 9,10-Anthracenedione, 1,8-dimethoxy-. Available from: [Link]
-
National Institute of Technology and Evaluation, Japan . Anthraquinone Chemical Substances Control Law Reference. Available from: [Link]
-
The Good Scents Company . 1,4-dimethyl anthraquinone, 1519-36-4. Available from: [Link]
-
Solubility of Things . 1,4-Dihydroxyanthraquinone. Available from: [Link]
- Google Patents. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
-
Wikipedia . 1,4-Dimethoxybenzene. Available from: [Link]
-
ResearchGate . 1 H NMR spectroscopic data of compounds 1-8 a. Available from: [Link]
-
ResearchGate . Synthesis of the anthraquinone segment. Available from: [Link]
-
PubChem, NIH . 1,4-Anthraquinone | C14H8O2 | CID 69457. Available from: [Link]
-
ResearchGate . Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Available from: [Link]
-
University Course Document . Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
Wikipedia . 1,4-Diamino-2,3-dihydroanthraquinone. Available from: [Link]
-
ResearchGate . Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. Available from: [Link]
-
Science and Education Publishing . Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Available from: [Link]
-
University Course Document . 5: Organic Spectrometry. Available from: [Link]
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A Senior Application Scientist's Guide to Distinguishing 1,4- and 1,5-Dimethoxyanthraquinone Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle difference in the placement of functional groups can dramatically alter a molecule's biological activity and physical properties. This guide provides an in-depth comparison of analytical methodologies for distinguishing between two closely related isomers: 1,4-Dimethoxyanthraquinone and 1,5-Dimethoxyanthraquinone.
The challenge in differentiating these isomers lies in their identical molecular weight and elemental composition. However, their distinct substitution patterns give rise to unique spectroscopic and chromatographic signatures. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques to unambiguously identify each isomer.
The Structural Difference: Symmetry at the Core
The key to distinguishing between 1,4- and 1,5-dimethoxyanthraquinone lies in their molecular symmetry. The 1,4-isomer possesses a C2v symmetry axis, while the 1,5-isomer has a C2h symmetry axis. This fundamental difference in symmetry dictates the number and type of signals observed in their respective analytical spectra.
Caption: Molecular structures of 1,4- and 1,5-Dimethoxyanthraquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy
The symmetry of each isomer directly influences the number of distinct proton signals and their coupling patterns in the ¹H NMR spectrum.
-
1,4-Dimethoxyanthraquinone: Due to its higher symmetry, the ¹H NMR spectrum is simpler. We expect to see:
-
A singlet for the two equivalent methoxy groups (-OCH₃).
-
An AA'BB' system for the four protons on the unsubstituted aromatic ring.
-
A singlet for the two equivalent protons on the substituted aromatic ring.
-
-
1,5-Dimethoxyanthraquinone: The lower symmetry results in a more complex spectrum:
-
A singlet for the two equivalent methoxy groups (-OCH₃).
-
An ABC system for the three distinct protons on each of the substituted aromatic rings.
-
Experimental Data Comparison:
| Isomer | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| 1,4-Dimethoxyanthraquinone | Multiplet (AA'BB'), Singlet | Singlet |
| 1,5-Dimethoxyanthraquinone | Multiplet (ABC system) | Singlet |
¹³C NMR Spectroscopy
The difference in symmetry is also evident in the ¹³C NMR spectra.
-
1,4-Dimethoxyanthraquinone: Will exhibit fewer signals due to the equivalence of several carbon atoms. We anticipate signals for:
-
One type of methoxy carbon.
-
Fewer aromatic carbon signals due to symmetry.
-
One carbonyl carbon signal.
-
-
1,5-Dimethoxyanthraquinone: Will show a greater number of signals, reflecting the larger number of non-equivalent carbons. We expect:
-
One type of methoxy carbon.
-
More aromatic carbon signals compared to the 1,4-isomer.
-
One carbonyl carbon signal.
-
Predicted ¹³C NMR Signal Count:
| Isomer | Methoxy Carbons | Aromatic Carbons | Carbonyl Carbons | Total Signals |
| 1,4-Dimethoxyanthraquinone | 1 | 5 | 1 | 7 |
| 1,5-Dimethoxyanthraquinone | 1 | 7 | 1 | 9 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While both isomers have the same molecular weight and will show the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can differ, providing clues to their substitution pattern. Electron Ionization (EI) is a common technique used for this purpose.
The fragmentation of dimethoxyanthraquinones is expected to proceed through the loss of methyl radicals (•CH₃) and carbon monoxide (CO). The relative intensities of the fragment ions can be indicative of the isomer.
-
1,4-Dimethoxyanthraquinone: The proximity of the two methoxy groups might facilitate a concerted or sequential loss of formaldehyde (CH₂O) or related fragments.
-
1,5-Dimethoxyanthraquinone: The fragmentation is more likely to proceed through independent loss of methyl and carbonyl groups from each ring system.
Experimental Protocol: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) method is highly suitable for separating and identifying these isomers.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient program, for example, starting at 150°C and ramping to 300°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 1,4-Dimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling and Disposal of 1,4-Dimethoxyanthraquinone.
In the fast-paced environment of scientific research and pharmaceutical development, the safe management of chemical waste is a paramount responsibility. This guide provides a detailed, authoritative framework for the proper disposal of 1,4-Dimethoxyanthraquinone, a common intermediate in organic synthesis. Adherence to these procedures is not only critical for regulatory compliance but also for the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the immediate safety and handling requirements for 1,4-Dimethoxyanthraquinone is essential. This compound, while not acutely toxic, presents potential hazards that necessitate careful management.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling 1,4-Dimethoxyanthraquinone is the consistent and correct use of appropriate PPE. This includes:
-
Gloves: Nitrile or neoprene gloves provide adequate protection against skin contact.
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.
-
Respiratory Protection: In cases where dust generation is likely, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard lab coat should be worn to protect against contamination of personal clothing.
Engineering Controls: Whenever possible, 1,4-Dimethoxyanthraquinone should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Segregation: A Foundation for Proper Disposal
Proper disposal begins with accurate waste characterization. 1,4-Dimethoxyanthraquinone waste must be classified as hazardous chemical waste. It is crucial to prevent the mixing of this waste with other waste streams to avoid unforeseen chemical reactions and to ensure the appropriate disposal pathway is followed.
Waste Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated container for solid 1,4-Dimethoxyanthraquinone waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1,4-Dimethoxyanthraquinone," and the approximate quantity.
-
Incompatible Materials: Avoid mixing 1,4-Dimethoxyanthraquinone waste with strong oxidizing agents, strong acids, or strong bases.
Disposal Procedures: A Step-by-Step Technical Guide
The disposal of 1,4-Dimethoxyanthraquinone must be conducted in accordance with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Laboratories are considered hazardous waste generators and must adhere to specific guidelines for waste accumulation, storage, and disposal.[3][4][5]
On-Site Accumulation and Storage
For laboratories generating small quantities of hazardous waste, on-site accumulation is permitted in designated Satellite Accumulation Areas (SAAs).
Satellite Accumulation Area (SAA) Protocol:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: The hazardous waste container must be kept closed at all times, except when adding waste.
-
Accumulation Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be dated and moved to a central storage area within three days.
Off-Site Disposal: The Final Step
The ultimate disposal of 1,4-Dimethoxyanthraquinone waste must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratories must contract with a certified hazardous waste disposal vendor for the transportation and final disposition of the waste.
Disposal Methodologies:
Two primary methods are suitable for the disposal of solid 1,4-Dimethoxyanthraquinone waste: incineration and chemical treatment. The choice of method will be determined by the TSDF based on their capabilities and permits.
1. High-Temperature Incineration:
Incineration is a common and effective method for the destruction of organic chemical waste.[6] For compounds like 1,4-Dimethoxyanthraquinone, which has a stable aromatic structure, high-temperature incineration is necessary to ensure complete destruction.
-
Operational Parameters: While specific parameters will be set by the TSDF, typical conditions for the incineration of chlorinated organic compounds, which can serve as a proxy for stable aromatics, involve temperatures of 1200°C or higher with a residence time of at least 2 seconds.[2] This ensures a destruction and removal efficiency (DRE) of at least 99.99%, as mandated by the EPA.[2]
2. Chemical Treatment (for liquid waste streams or specialized facilities):
While less common for solid waste from a laboratory setting, chemical treatment methods can be employed, particularly for larger quantities or liquid waste streams containing 1,4-Dimethoxyanthraquinone. These methods typically involve the degradation of the aromatic structure.
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs) using reagents like Fenton's reagent (hydrogen peroxide and an iron catalyst) or ozone can effectively break down the aromatic rings of anthraquinone derivatives.[7] The methoxy groups on the 1,4-Dimethoxyanthraquinone molecule can influence its reactivity towards oxidation.[8]
-
Reductive Degradation: In some specialized treatment scenarios, reductive processes can be used to cleave the anthraquinone structure.[7]
It is imperative that any in-lab treatment of hazardous waste is conducted only by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved, and in compliance with all applicable regulations.[9]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Dimethoxyanthraquinone waste in a laboratory setting.
Caption: Decision workflow for the disposal of 1,4-Dimethoxyanthraquinone waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source(s) |
| EPA Hazardous Waste Regulations | Resource Conservation and Recovery Act (RCRA) | [1][2] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | |
| Incineration Temperature (guideline) | ≥ 1200 °C | [2] |
| Incineration Residence Time (guideline) | ≥ 2 seconds | [2] |
| Required Destruction & Removal Efficiency (DRE) | ≥ 99.99% | [2] |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure to 1,4-Dimethoxyanthraquinone, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: For small spills, use an absorbent material appropriate for solid chemical waste to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these comprehensive procedures, researchers and scientists can ensure the safe and compliant disposal of 1,4-Dimethoxyanthraquinone, fostering a laboratory environment that prioritizes both scientific advancement and environmental stewardship.
References
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Environmental Health: Risks Posed by PCBs (BP392e). (n.d.). Parliament of Canada. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
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Fan, L., et al. (2018). Bacterial degradation of anthraquinone dyes. Critical Reviews in Biotechnology, 38(5), 713-727. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1981, February 10). EPA Incinerator Approvals to Speed PCB Disposal [Press release]. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
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Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 761.70 -- Incineration. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
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Scott, M. J., & Jones, M. N. (2000). The degradation of aromatic rings: the action of hypochlorite on phenols. Chemical Society Reviews, 29(4), 263-269. Retrieved from [Link]
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Atkinson, R., & Arey, J. (2003). Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions. Environmental Science & Technology, 37(21), 4875-4883. Retrieved from [Link]
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Rockwell develops PCB incineration method. (1981). Chemical & Engineering News, 59(42), 26. Retrieved from [Link]
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Sutharsan, A., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. The Journal of Physical Chemistry C, 118(30), 16495-16505. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2015). Guidance for Applicants Requesting to Treat/Dispose of PCBs Using Incineration or an Alternative Method. Retrieved from [Link]
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Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(2), 647-664. Retrieved from [Link]
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Kotter, T., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(10), 4563-4568. Retrieved from [Link]
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Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(2), 647-664. Retrieved from [Link]
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Chen, Y., et al. (2021). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Applied and Environmental Microbiology, 87(18), e00949-21. Retrieved from [Link]
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R. M. D. P. B. da Costa, et al. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. ACS Sustainable Chemistry & Engineering, 9(47), 15876-15886. Retrieved from [Link]
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Walse, S. S., & Mitch, W. A. (2009). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 43(1), 119-125. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethoxyanthraquinone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dimethoxyanthraquinone, moving beyond mere compliance to foster a culture of intrinsic safety. Our focus is on the causality behind each safety recommendation, ensuring that every action is understood and validated.
Understanding the Hazard: A Proactive Risk Assessment
1,4-Dimethoxyanthraquinone, like many quinone-based structures, requires careful handling. While specific toxicological data may be limited, a thorough assessment of analogous compounds, such as 1,4-Dimethoxybenzene and other anthraquinone derivatives, provides a strong basis for establishing robust safety protocols.
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2]
-
Potential for Sensitization and Carcinogenicity: Some related anthraquinone compounds have been identified as potential skin sensitizers and may carry carcinogenic risks, necessitating a cautious approach.[3][4]
-
Combustibility: As a solid powder, there is a potential for forming combustible dust concentrations in the air.[3]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.
The Core Defense: Selecting Appropriate PPE
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the essential PPE required for handling 1,4-Dimethoxyanthraquinone in common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Double-Gloved) | Full-Length Lab Coat (Buttoned) | Required when dusts are generated.[3] See Respiratory Protection Workflow. |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Full-Length Lab Coat | Not typically required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical Safety Goggles | Nitrile Gloves | Full-Length Lab Coat | Not typically required if performed in a closed system or fume hood. |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required. See Respiratory Protection Workflow. |
The Rationale Behind the Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield should be worn over goggles during tasks with a high risk of aerosolization, such as weighing the solid or cleaning up spills.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and minimizes contamination when removing the outer pair.
-
Body Protection: A buttoned, full-length lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemical-resistant apron provides an additional barrier.[6]
-
Respiratory Protection: The primary inhalation risk comes from airborne powder. The decision to use respiratory protection is critical and should be based on a task-specific risk assessment, as detailed in the workflow diagram below.
Workflow for Respiratory Protection Selection
This decision tree illustrates the logical process for determining the appropriate level of respiratory protection when working with 1,4-Dimethoxyanthraquinone powder.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
